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6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine Documentation Hub

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  • Product: 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
  • CAS: 871254-63-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Structurally, it is an is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Structurally, it is an isostere of adenine, a fundamental component of DNA and RNA, allowing it to act as a versatile mimic of purines in biological systems.[1] This unique characteristic has positioned pyrazolo[3,4-d]pyrimidine derivatives as potent modulators of various enzymes and receptors, particularly protein kinases.[2][3] The scaffold's inherent "drug-like" properties and its capacity for substitution at multiple positions have led to the development of numerous compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral effects.[4][5]

The target molecule, 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, serves as a crucial intermediate in the synthesis of more complex, biologically active compounds. The chlorine atom at the C6 position is a versatile synthetic handle, readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies.[6] Understanding its synthesis and unequivocally confirming its structure are therefore paramount for researchers in the field. This guide provides a detailed, field-proven methodology for its preparation and comprehensive characterization.

Section 1: A Validated Synthetic Pathway

The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is most reliably achieved through a multi-step sequence starting from readily available commercial precursors. The strategy involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring, and concluding with a crucial chlorination step.

Synthetic Workflow Overview

The logical flow of the synthesis is designed to build complexity step-by-step, ensuring high purity and yield at each stage. The process begins with the formation of a key pyrazole intermediate, which is then cyclized to form the pyrazolo[3,4-d]pyrimidin-6-one. The final step involves the conversion of the C6-hydroxyl group into the target chloride.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Annulation cluster_2 Step 3: Aromatic Chlorination A Ethyl Acetoacetate + Hydrazine Hydrate B 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate I) A->B Reflux in Ethanol C Intermediate I + Urea D 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one (Intermediate II) C->D Fusion (High Temp) E Intermediate II + Phosphorus Oxychloride (POCl3) F 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (Final Product) E->F Reflux

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1] This similarity allows its d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1] This similarity allows its derivatives to function as effective mimics and competitive inhibitors for a wide range of ATP-dependent enzymes, particularly kinases.[2] Consequently, this scaffold is at the core of numerous therapeutic agents investigated for anticancer, anti-inflammatory, and antiviral activities.[1][3][4]

The specific compound, 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, represents a key intermediate for the synthesis of more complex, functionally diverse molecules. The substituents—a chloro group at the 6-position and a methyl group at the 3-position—critically influence its reactivity and physicochemical profile. Understanding these properties is not merely an academic exercise; it is a fundamental prerequisite for successful drug discovery and development. Poor aqueous solubility can impede bioavailability and lead to unreliable data in biological assays, while suboptimal lipophilicity can hinder membrane permeability and target engagement.[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential physicochemical properties of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. Beyond presenting available data, this document offers a practical framework for the experimental determination of these critical parameters, explaining the causality behind methodological choices and providing robust, field-proven protocols.

Section 1: Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. While extensive experimental data for this specific intermediate is not widely published, its structural and molecular properties can be defined.

Chemical Structure: 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine consists of a fused pyrazole and pyrimidine ring system. A methyl group is attached at position C3 of the pyrazole ring, and a chlorine atom is at position C6 of the pyrimidine ring. The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-
CAS Number 871254-63-6[6][7]
Molecular Formula C₆H₅ClN₄Calculated
Molecular Weight 168.58 g/mol Calculated
Canonical SMILES CC1=NN(C2=C1N=C(N=C2)Cl)-

Section 2: Anticipated Physicochemical Profile & Its Importance

A molecule's physicochemical properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, the interplay between the heterocyclic core and its substituents defines the key parameters that must be experimentally verified.

Table 2: Summary of Key Physicochemical Properties

PropertyAnticipated Value/RangeImportance in Drug Development
Melting Point (°C) Solid at room temperature. A related compound, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, decomposes >100°C[8].Purity assessment, stability, and formulation development.
Aqueous Solubility Likely low. The heterocyclic core and chloro group reduce aqueous solubility.Affects bioavailability, dose formulation for in vivo studies, and reliability of in vitro assays.[5]
Lipophilicity (logP) Moderately lipophilic. The chloro group increases lipophilicity.Governs membrane permeability, plasma protein binding, and metabolic clearance.[9]
Ionization Constant (pKa) Expected to be weakly basic due to the pyrimidine and pyrazole nitrogens.Determines the charge state at physiological pH, which influences solubility, permeability, and target binding.[10]

Section 3: A Practical Guide to Experimental Characterization

The trustworthiness of any drug discovery cascade relies on accurate and reproducible data. This section provides detailed, self-validating protocols for determining the most critical physicochemical properties.

Aqueous Solubility Assessment

Expert Insight: It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measurement of how readily a compound precipitates from a DMSO stock solution into an aqueous buffer.[11] It's a rapid, early-stage flag for potential issues. Thermodynamic solubility, determined by equilibrating an excess of solid compound, represents the true equilibrium state and is the gold standard for lead optimization and pre-formulation.[12][13]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the definitive standard for solubility measurement.[13]

  • Preparation: Add an excess amount of solid 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. Ensure enough solid is present that it does not fully dissolve.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant, avoiding any solid particles. Further clarify the sample by centrifugation (e.g., 15,000 rpm for 15 minutes) or by filtering through a low-binding 0.22 µm filter.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant by a validated HPLC-UV or LC-MS method to determine the concentration.

  • Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid compound to PBS (pH 7.4) B Agitate at constant temperature for 24-48h A->B Achieve Equilibrium C Centrifuge or filter to remove undissolved solid B->C Isolate Saturated Solution D Analyze supernatant concentration via HPLC/LC-MS C->D F Result: Thermodynamic Solubility D->F E Compare to standard curve E->D

Thermodynamic Solubility Workflow
Lipophilicity (logP) Determination

Expert Insight: The partition coefficient (logP) describes the distribution of a neutral compound between an organic (n-octanol) and an aqueous phase.[9] It is a key predictor of a drug's ability to cross biological membranes. The shake-flask method remains the most accurate and reliable direct measurement technique.[14] For higher throughput, validated HPLC methods that correlate retention time with known logP values can be employed.

Experimental Protocol: logP via Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the aqueous phase to prepare the buffer (e.g., PBS, pH 7.4).

  • Partitioning: Dissolve a known amount of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in the aqueous phase. Add an equal volume of the n-octanol phase to a vial.

  • Equilibration: Seal the vial and shake for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each layer using HPLC-UV or LC-MS against a standard curve.

  • Calculation: Calculate logP using the formula:

    • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • logP = log₁₀(P)

G A Prepare pre-saturated n-octanol and aqueous buffer B Dissolve compound in aqueous phase A->B C Add equal volume of n-octanol phase B->C D Shake to reach equilibrium C->D Partitioning E Centrifuge to separate layers D->E F Measure concentration in BOTH phases (HPLC) E->F G Calculate: logP = log([Octanol]/[Aqueous]) F->G

Shake-Flask logP Determination Workflow
Ionization Constant (pKa) Determination

Expert Insight: The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and neutral forms.[10] This is critical as the neutral form is generally more membrane-permeable, while the ionized form is often more soluble. Spectrophotometric methods are ideal for compounds with a chromophore that changes upon ionization and can be used with very small sample quantities.[15] Potentiometric titration is also a robust classical method.[16]

Experimental Protocol: pKa via UV-Spectrophotometry

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12 in 0.5 unit increments).

  • Sample Preparation: Prepare a stock solution of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., methanol or DMSO).

  • Spectral Measurement: Add a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid pH shifts. Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at a chosen wavelength versus pH.

  • pKa Calculation: The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[16] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH corresponding to the midpoint of the absorbance change.[17][18]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare buffers across a wide pH range (2-12) C Add stock solution to each buffer A->C B Prepare compound stock solution B->C D Record UV-Vis spectrum for each pH sample C->D E Plot Absorbance vs. pH to generate a sigmoid curve D->E F Determine inflection point E->F G Result: pKa = pH at inflection point F->G

UV-Spectrophotometric pKa Determination

Section 4: Stability, Storage, and Handling

Stability: Pyrimidine derivatives can be susceptible to degradation, and chlorinated compounds may undergo hydrolysis under certain conditions, especially in aqueous solutions at non-neutral pH.[5][19] It is recommended to perform preliminary stability tests by incubating the compound in buffers of different pH (e.g., pH 4, 7.4, 9) and analyzing for degradation over time by HPLC.

Storage: For long-term integrity, 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine should be stored as a solid in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light. Stock solutions in anhydrous DMSO can be stored at -20°C, but freeze-thaw cycles should be minimized.[20]

Handling: As a chlorinated heterocyclic compound, appropriate safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.[21][22]

  • Contamination Avoidance: Use dedicated spatulas and equipment. Avoid creating dust.

  • Waste Disposal: Dispose of waste according to local institutional and environmental regulations. Do not discharge into drains.[23]

Conclusion

6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a valuable chemical entity whose progression in any drug discovery program is contingent upon a thorough understanding of its physicochemical properties. While specific experimental values for this molecule are sparse in the literature, this guide provides the essential context and robust experimental frameworks necessary for its complete characterization. By systematically determining its thermodynamic solubility, lipophilicity, and ionization constant, researchers can build a comprehensive data package. This knowledge is indispensable for interpreting biological data accurately, guiding rational molecular design for analog synthesis, and developing suitable formulations for further preclinical and clinical evaluation.

References

  • Gushchina, I., et al. (2020). Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine. Molbank, 2020(3), M1140. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Krasavin, M., et al. (2021). The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. ResearchGate. [Link]

  • Gushchina, I., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]

  • Ferreira, L. A., & Guedes, R. C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Klamt, A., et al. (2021). Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Prediction Challenge. ChemRxiv. [Link]

  • PharmaeliX. (2021). pKa Value Determination Guidance 2024. [Link]

  • Bio-protocol. (n.d.). pKa Determination. [Link]

  • ChemBK. (n.d.). 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

  • Gushchina, I., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molecules, 25(15), 3422. [Link]

  • Gushchina, I., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Al-Iraqi, M. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]

  • van der Water, B. E., et al. (2013). Development of Methods for the Determination of pKa Values. Perspectives on Analytical Chemistry, 1-31. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. [Link]

  • ResearchGate. (n.d.). Classification of Log P calculation methods according to Mannhold. [Link]

  • Hentemann, M. F., et al. (2010). Pyrazolopyrimidines as Highly Potent and Selective, ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR): Optimization of the 1-substituent. Bioorganic & Medicinal Chemistry Letters, 20(3), 897-901. [Link]

  • Lamey, F. S., et al. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry, 100, 103944. [Link]

  • Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1788-1800. [Link]

  • Gushchina, I., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]

  • Marcocci, M. E., et al. (2020). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 12(9), 1033. [Link]

  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

  • Al-Omair, M. A., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Molecules, 30(1), 1. [Link]

  • Hafez, H. N., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(11), 3350. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. [Link]

Sources

Foundational

The Privileged Scaffold: A Technical Guide to 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical overview of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its role as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identification

Chemical Identity:

AttributeValue
IUPAC Name 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 871254-63-6[1]
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
SMILES Cc1nnc2c(n1)c(Cl)nc-2

Chemical Structure:

The structure of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is characterized by a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring. This scaffold is a bioisostere of adenine, the purine base in ATP, which underpins its potential to interact with the ATP-binding sites of various enzymes, most notably kinases.

cluster_0 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine C1 C N1 N C1->N1 C2 C C3 C C2->C3 C_Me CH3 C2->C_Me C3->C1 N3 N C3->N3 N2 N N1->N2 N2->C2 C4 C N3->C4 N4 N C5 C N4->C5 C4->N4 Cl Cl C4->Cl C5->C1

Caption: Chemical structure of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Synthesis and Purification

The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is typically achieved through a two-step process involving the construction of a pyrazolo[3,4-d]pyrimidin-6-one precursor, followed by chlorination.

Step 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one

This precursor can be synthesized from commercially available starting materials. A common route involves the condensation of a substituted pyrazole with a suitable cyclizing agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-3-methyl-1H-pyrazole-4-carboxamide in a suitable solvent such as toluene.

  • Reagent Addition: Add an equimolar amount of a cyclizing agent like oxalyl chloride.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.

Step 2: Chlorination of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one

The hydroxyl group of the pyrimidinone ring is then converted to a chloro group using a strong chlorinating agent.

Experimental Protocol:

  • Reaction Setup: In a fume hood, suspend the dried 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Collect the solid by filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Synthetic workflow for 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Analytical Characterization

The identity and purity of the synthesized 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the pyrazole proton, and the pyrimidine proton. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and pyrimidine moieties.[3]
¹³C NMR Resonances for all six carbon atoms in the molecule, with the carbon bearing the chloro group appearing at a characteristic downfield shift.[4]
Mass Spectrometry (MS) The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (168.58), along with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak with approximately one-third the intensity of the M+ peak).[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=N, and C-Cl bonds.

Applications in Drug Discovery and Chemical Biology

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[6] This is largely due to its structural similarity to the purine ring system of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of numerous enzymes, particularly kinases.

4.1. Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[7] The pyrazolo[3,4-d]pyrimidine core of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine makes it an attractive starting point for the development of kinase inhibitors. The chlorine atom at the 6-position serves as a reactive handle for further chemical modifications, allowing for the introduction of various side chains to enhance potency and selectivity for specific kinases.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often mutated or overexpressed in various cancers.[8]

  • Src Family Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[9]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets for cancer therapy.[10]

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell signaling, and a validated target in B-cell malignancies.

cluster_0 Kinase Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Phosphorylated_Substrate Pyrazolopyrimidine 6-Chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine->Kinase Competitively Inhibits

Caption: Competitive inhibition of kinases by pyrazolo[3,4-d]pyrimidine analogs.

4.2. Experimental Workflow for Biological Evaluation

To assess the potential of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives as kinase inhibitors, a systematic biological evaluation is necessary.

Step-by-Step Methodology:

  • Primary Kinase Screening:

    • Objective: To identify which kinases are inhibited by the compound.

    • Protocol: Screen the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM) using a commercially available kinase profiling service or an in-house assay platform (e.g., ADP-Glo™, Z'-LYTE™).

  • Dose-Response and IC₅₀ Determination:

    • Objective: To quantify the potency of the compound against the "hit" kinases from the primary screen.

    • Protocol: Perform serial dilutions of the compound and measure the kinase activity at each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-Based Assays:

    • Objective: To assess the effect of the compound on cell proliferation and signaling in relevant cancer cell lines.

    • Protocol:

      • Proliferation/Viability Assay: Treat cancer cell lines known to be dependent on the target kinase with varying concentrations of the compound and measure cell viability using assays such as MTT or CellTiter-Glo®.

      • Target Engagement Assay: Use techniques like Western blotting to determine if the compound inhibits the phosphorylation of the kinase's downstream substrates in treated cells.

  • Selectivity Profiling:

    • Objective: To determine the selectivity of the compound for the target kinase over other kinases.

    • Protocol: Perform IC₅₀ determinations against a panel of closely related kinases to assess the selectivity profile.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a valuable and versatile building block in the field of medicinal chemistry. Its pyrazolo[3,4-d]pyrimidine core provides a privileged scaffold for the design of potent and selective kinase inhibitors. The presence of a reactive chloro group allows for straightforward chemical modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide provides a foundation for researchers to synthesize, characterize, and utilize this important chemical entity in their drug discovery and development efforts.

References

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. Retrieved from [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI. Retrieved from [Link]

  • Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. Retrieved from [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). ResearchGate. Retrieved from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). National Institutes of Health. Retrieved from [Link]

  • Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. (2013). PubMed. Retrieved from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

  • 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2015). National Institutes of Health. Retrieved from [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect. (n.d.). Beni-Suef University. Retrieved from [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Institutes of Health. Retrieved from [Link]

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. (2020). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. Retrieved from [Link]

  • 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved from [Link]

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Exploratory

Spectroscopic Characterization of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This molecule is of significant interest to researchers in medici...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural similarity to purine analogs, suggesting potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide presents a comprehensive overview of its expected spectroscopic properties based on the analysis of closely related analogs and foundational principles of spectroscopic interpretation. The protocols and interpretations provided herein are designed to be a robust resource for scientists working with this and similar chemical entities.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the bedrock of reliable downstream applications. For 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a multi-pronged spectroscopic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structure elucidation.

Overall Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of 6-Chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy ms Mass Spectrometry interpretation Spectral Interpretation & Data Correlation nmr->interpretation ir->interpretation ms->interpretation validation Structural Confirmation & Purity Assessment interpretation->validation

Caption: A generalized workflow for the synthesis and spectroscopic validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, both ¹H and ¹³C NMR are critical.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, displaying three distinct signals. The chemical shifts are predicted based on the electronic environment of the protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~13.5 - 14.5Broad Singlet1HN-H (pyrazolo)
2~8.5 - 9.0Singlet1HC4-H
3~2.5 - 2.8Singlet3H-CH₃

Expertise & Experience in Interpretation:

  • N-H Proton: The proton on the pyrazole nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift. Its broadness is due to quadrupole broadening and potential intermolecular hydrogen bonding.

  • Aromatic Proton (C4-H): The lone proton on the pyrimidine ring is in an electron-deficient environment, flanked by nitrogen atoms, leading to a downfield chemical shift.

  • Methyl Protons: The methyl group attached to the pyrazole ring is in a relatively shielded environment and is expected to appear as a sharp singlet in the upfield region.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | :--- | | 1 | ~155 - 160 | C6 (C-Cl) | | 2 | ~150 - 155 | C7a | | 3 | ~145 - 150 | C4 | | 4 | ~135 - 140 | C3a | | 5 | ~110 - 115 | C3 | | 6 | ~12 - 15 | -CH₃ |

Expertise & Experience in Interpretation:

  • Quaternary Carbons: The carbon atoms at the ring junctions (C3a and C7a) and the carbon bearing the chlorine atom (C6) are quaternary and will appear as singlets. The C-Cl carbon is expected to be significantly downfield.

  • Aromatic CH: The C4 carbon will appear as a singlet in a proton-decoupled spectrum but would show up as a doublet in a proton-coupled spectrum, confirming the presence of one attached proton.

  • Methyl Carbon: The methyl carbon will be the most shielded, appearing at the highest field (lowest ppm value).

cluster_numbering Atom Numbering for NMR Assignment mol 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine c3 C3 c3a C3a c4 C4 n5 N5 c6 C6 n7 N7 c7a C7a n1 N1 n2 N2 ch3 CH3

Caption: IUPAC numbering of the 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocol for NMR Data Acquisition

This protocol is a self-validating system designed for acquiring high-quality NMR data for heterocyclic compounds.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power for polar heterocycles.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3300Medium, BroadN-H stretch (pyrazolo)
~2900 - 3000WeakC-H stretch (aromatic and methyl)
~1550 - 1620StrongC=N and C=C stretches (ring system)
~1400 - 1500MediumC-H bend (methyl)
~1000 - 1100StrongC-Cl stretch

Expertise & Experience in Interpretation:

  • The N-H stretching vibration is a key diagnostic peak and is often broadened due to hydrogen bonding.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks characteristic of the pyrazolo[3,4-d]pyrimidine ring system.

  • The C-Cl stretch is a strong absorption that confirms the presence of the chloro-substituent.

Experimental Protocol for IR Data Acquisition (ATR Method)
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Relative IntensityAssignment
168/170High[M]⁺ (Molecular ion)
133Medium[M - Cl]⁺
105Medium[M - Cl - N₂]⁺

Expertise & Experience in Interpretation:

  • Isotope Pattern: The molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, which is the definitive signature of a molecule containing one chlorine atom.

  • Fragmentation: The primary fragmentation pathway is expected to be the loss of a chlorine radical to form a stable cation at m/z 133. Further fragmentation may involve the loss of stable neutral molecules like nitrogen (N₂).

Experimental Protocol for MS Data Acquisition (Direct Infusion ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow, and temperature) to achieve a stable ion signal.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • The expected protonated molecule [M+H]⁺ would be observed at m/z 169/171.

    • Acquire data over a suitable mass range (e.g., m/z 50-500).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining NMR, IR, and MS, provides a robust framework for the structural confirmation and purity assessment of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. While the presented spectral data is predictive, it is grounded in the established principles of spectroscopy and supported by data from closely related, experimentally characterized analogs. The provided protocols offer a standardized and reliable approach for researchers to generate their own high-quality experimental data for this and similar compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • Note: As direct experimental data for the target compound was not found in publicly available literature, the following references are for closely related pyrazolo[3,4-d]pyrimidine derivatives, which informed the predicted d
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link]

Foundational

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals Abstract The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and potent bio...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this privileged scaffold, delving into its fundamental chemical properties, diverse biological activities, and pivotal role in the development of targeted therapies. As an isostere of adenine, the pyrazolo[3,4-d]pyrimidine core adeptly mimics the binding of ATP, rendering it a powerful framework for the design of kinase inhibitors. This guide will navigate through the synthetic strategies employed to construct this bicyclic heterocycle, elucidate its mechanisms of action in key signaling pathways, and analyze the structure-activity relationships that govern its therapeutic efficacy. Particular emphasis will be placed on its application in oncology, where it has yielded groundbreaking drugs, alongside its promising potential in treating inflammatory, infectious, and cardiovascular diseases.

Introduction: The Rise of a Privileged Structure

Nitrogen-containing heterocycles are fundamental to life, forming the chemical bedrock of nucleic acids and a vast array of signaling molecules. Among these, the pyrazolo[3,4-d]pyrimidine scaffold has garnered significant attention from the medicinal chemistry community.[1] Its structural resemblance to the purine ring system, specifically adenine, is a key determinant of its biological prowess.[2][3] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of numerous enzymes, most notably protein kinases.[4][5]

The therapeutic potential of this scaffold is not a recent discovery, with early investigations exploring its utility as adenosine receptor antagonists and xanthine oxidase inhibitors.[6] However, the profound impact of pyrazolo[3,4-d]pyrimidines in oncology, exemplified by the FDA approval of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib for the treatment of B-cell cancers, has catalyzed a surge in research and development efforts.[1][2] This guide aims to provide a comprehensive overview of the biological activities of the pyrazolo[3,4-d]pyrimidine core, offering insights into its design, synthesis, and application in the pursuit of novel therapeutics.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system can be achieved through various synthetic routes, often starting from appropriately substituted pyrazole precursors. The choice of synthetic strategy is typically dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies.

General Synthesis from Aminopyrazole Precursors

A common and versatile method involves the cyclization of 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide derivatives.

Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidin-4-one

  • Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. A mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is refluxed in ethanol for 2 hours. The product, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, is isolated upon cooling and recrystallization.[7]

  • Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine core. The resulting aminopyrazole derivative (1.0 g) is dissolved in formic acid (30 mL) and refluxed for 7 hours.[7]

  • Step 3: Isolation. The reaction mixture is then poured into ice water, leading to the precipitation of the 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The precipitate is filtered, dried, and recrystallized from ethanol.[7]

This foundational structure can then be further modified. For instance, treatment with phosphorus oxychloride can convert the 4-oxo group into a 4-chloro substituent, a key intermediate for introducing various nucleophiles at this position to generate libraries of 4-substituted derivatives.[2]

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Aminopyrazole 5-Aminopyrazole-4-carbonitrile FormicAcid Formic Acid (Reflux) Aminopyrazole->FormicAcid Step 1 Pyrazolopyrimidinone 1H-Pyrazolo[3,4-d]pyrimidin-4-one FormicAcid->Pyrazolopyrimidinone Step 2 POCl3 POCl3 Pyrazolopyrimidinone->POCl3 Step 3 ChloroIntermediate 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine POCl3->ChloroIntermediate Step 4 Nucleophile Nucleophile (e.g., Amine) ChloroIntermediate->Nucleophile Step 5 FinalProduct 4-Substituted Derivative Nucleophile->FinalProduct Step 6

Caption: General synthetic workflow for 4-substituted pyrazolo[3,4-d]pyrimidines.

Mechanism of Action: Targeting the Kinome and Beyond

The primary mechanism through which pyrazolo[3,4-d]pyrimidines exert their biological effects is the inhibition of protein kinases.[8] These enzymes play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Kinase Inhibition: An ATP-Competitive Strategy

The pyrazolo[3,4-d]pyrimidine scaffold acts as a bioisostere of the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases.[1][5] This competitive inhibition prevents the kinase from binding its natural substrate, ATP, thereby blocking the downstream signaling cascade. The selectivity of these inhibitors for specific kinases can be finely tuned by modifying the substituents on the pyrazolo[3,4-d]pyrimidine core. These modifications allow for interactions with specific amino acid residues within the ATP-binding site, leading to enhanced potency and selectivity.[1]

G cluster_0 Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines Kinase Protein Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling PhosphorylatedSubstrate->Signaling Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolopyrimidine->Kinase Competitive Binding

Caption: ATP-competitive inhibition of protein kinases.

Key Kinase Targets

Derivatives of the pyrazolo[3,4-d]pyrimidine core have been developed to target a wide array of kinases implicated in cancer and other diseases.

Target KinaseTherapeutic AreaExample Compound(s)Reference(s)
Bruton's Tyrosine Kinase (BTK) B-cell malignanciesIbrutinib (FDA approved)[1][2]
Src Family Kinases Solid tumors (e.g., ovarian, breast)SI306[8][9]
Cyclin-Dependent Kinases (CDK2) Various cancersNovel pyrazolo[3,4-d]pyrimidine derivatives[4][10]
FLT3 and VEGFR2 Acute Myeloid Leukemia (AML)Compound 33[11][12][13]
Epidermal Growth Factor Receptor (EGFR) Various cancers (e.g., lung, breast)Novel pyrazolo[3,4-d]pyrimidine derivatives[5][14][15]
Protein Kinase D (PKD) Pancreatic cancer3-IN-PP1[16]
RET Tyrosine Kinase Thyroid cancerCompounds 23a and 23c[17]

Structure-Activity Relationships (SAR): Tailoring for Potency and Selectivity

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. Extensive SAR studies have provided valuable insights for the rational design of potent and selective inhibitors.

  • Position 1 (N-1): Substitution at the N-1 position of the pyrazole ring is generally not beneficial for activity, as an unsubstituted N-1 hydrogen can participate in crucial hydrogen bonding interactions within the kinase active site.[12] However, some studies have shown that specific substitutions at this position can modulate activity against certain kinases.[16]

  • Position 4: The 4-position is a key point for modification to achieve selectivity and potency. The nature of the linker atom (e.g., oxygen vs. nitrogen) and the attached aryl or heteroaryl group significantly influences the inhibitory profile.[12] For instance, 4-phenoxy derivatives have shown greater potency than their 4-anilino counterparts in some studies.[12]

  • Position 6: Modifications at the 6-position have also been explored to enhance interactions with the kinase active site and improve pharmacokinetic properties.

The strategic optimization of these positions has led to the discovery of multi-kinase inhibitors with potent activity against challenging cancer targets.[11][13]

Therapeutic Applications: A Broad and Expanding Horizon

While oncology remains the most prominent therapeutic area for pyrazolo[3,4-d]pyrimidines, their biological activities extend to a wide range of other diseases.

  • Anticancer Agents: As extensively discussed, this scaffold is a mainstay in the development of kinase inhibitors for various cancers, including leukemias, lymphomas, and solid tumors.[1][18][19] The mechanisms of action often involve inducing apoptosis and arresting the cell cycle.[14][20]

  • Anti-inflammatory Agents: The role of kinases in inflammatory signaling pathways makes pyrazolo[3,4-d]pyrimidine derivatives attractive candidates for treating inflammatory conditions.[6]

  • Antiviral and Antimicrobial Agents: Certain derivatives have demonstrated activity against viruses and bacteria, highlighting their potential as infectious disease therapeutics.[6][8]

  • Cardiovascular Agents: The modulation of specific kinases and other enzymes by these compounds suggests their potential utility in treating cardiovascular disorders.[6][8]

  • Central Nervous System (CNS) Agents: Some pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their effects on the CNS, including as 5-HT2C receptor agonists.[6][21]

Challenges and Future Directions

Despite the remarkable success of the pyrazolo[3,4-d]pyrimidine scaffold, challenges remain. A significant issue for many derivatives is poor aqueous solubility, which can hinder their development as oral therapeutics.[22] To address this, researchers are exploring various strategies, including the development of prodrugs that can be metabolized in vivo to release the active compound.[22]

The future of pyrazolo[3,4-d]pyrimidine-based drug discovery lies in the continued exploration of novel substitution patterns to identify inhibitors with improved selectivity and resistance profiles. The development of multi-target inhibitors that can simultaneously modulate several key signaling pathways is a particularly promising strategy for overcoming drug resistance in cancer.[19] Furthermore, the application of this versatile scaffold to a broader range of therapeutic targets beyond kinases holds significant promise for the future of medicine.

Conclusion

The pyrazolo[3,4-d]pyrimidine core has firmly established itself as a privileged scaffold in drug discovery. Its inherent ability to mimic ATP, coupled with its synthetic tractability, has enabled the development of a diverse and potent class of bioactive molecules. From the life-saving cancer drug ibrutinib to a plethora of promising clinical and preclinical candidates, the impact of this heterocyclic system is undeniable. As our understanding of cellular signaling pathways deepens, the rational design of novel pyrazolo[3,4-d]pyrimidine derivatives will undoubtedly continue to yield innovative therapies for a wide range of human diseases.

References

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  • Abdel-Maksoud, M. S., et al. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). PubMed.
  • Lee, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing.

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed.
  • Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
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  • Manera, C., et al. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH.
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). PubMed.
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
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Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Abstract The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to adenine, a fundamental component of ATP. This structural mimi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to adenine, a fundamental component of ATP. This structural mimicry allows derivatives of this scaffold to effectively compete with ATP for binding to the active sites of a multitude of protein kinases, many of which are implicated in oncogenesis and other proliferative diseases. This technical guide provides an in-depth exploration of the therapeutic potential of a specific subset of these compounds: 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the key molecular targets of this chemical series, supported by preclinical data, and provide detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel targeted therapies.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is an isostere of the purine ring system, which forms the core of essential biomolecules like adenine.[1][2] This inherent structural similarity allows compounds built upon this scaffold to act as competitive inhibitors at the ATP-binding sites of numerous enzymes, most notably protein kinases.[3][4] The fused nitrogen-containing heterocyclic system can mimic the hinge-binding interactions of the adenine ring of ATP within the kinase active site.[3] Through focused chemical modifications at various positions of the pyrazolo[3,4-d]pyrimidine ring, medicinal chemists can modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors, tailoring them to specific oncogenic targets.[3] This versatility has led to the successful development of several pyrazolo[3,4-d]pyrimidine-based drugs, including the BTK inhibitor ibrutinib, which is approved for the treatment of various B-cell cancers.[3]

The general mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives involves their entry into the ATP-binding pocket of a target kinase. The heterocyclic core forms crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction effectively blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrate proteins and disrupting the signaling cascade that promotes cell proliferation and survival.

Key Therapeutic Targets of Pyrazolo[3,4-d]pyrimidine Derivatives

Research has demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can inhibit a wide array of protein kinases and other enzymes implicated in cancer and inflammatory diseases. While direct studies on the 6-chloro-3-methyl substitution pattern are part of ongoing research, the broader class of compounds provides a strong indication of the likely therapeutic targets.

Receptor Tyrosine Kinases (RTKs)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit potent inhibitory activity against VEGFR-2.[5] For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against VEGFR-2, leading to anti-angiogenic effects and the induction of apoptosis in cancer cells.[5]

  • Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently dysregulated in various cancers, including non-small cell lung cancer and breast cancer.[6][7] Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).[7][8] These compounds have shown efficacy against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation inhibitors.[8] The pyrazolo[3,4-d]pyrimidine core effectively occupies the adenine binding region of the EGFR active site.[7]

Non-Receptor Tyrosine Kinases
  • Src Family Kinases (SFKs): Src is a proto-oncogene that plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Its overexpression or constitutive activation is common in many solid tumors, including glioblastoma.[9] Pyrazolo[3,4-d]pyrimidine-based compounds have been identified as potent Src inhibitors.[4][9] For example, the Src inhibitor SI306, a pyrazolo[3,4-d]pyrimidine derivative, has demonstrated low micromolar IC50 values against glioblastoma cell lines and the ability to induce apoptosis.[9]

Cyclin-Dependent Kinases (CDKs)

The cell cycle is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors.[6][10] Specifically, derivatives have shown significant inhibitory activity against CDK2/cyclin A, leading to cell cycle arrest and apoptosis in cancer cells.[10]

Other Potential Therapeutic Targets
  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and amino acids. It is a well-established target for cancer chemotherapy. Novel pyrazolo[3,4-d]pyrimidines incorporating amino acid conjugates have been designed as DHFR inhibitors, demonstrating potent antitumor cytotoxicity against methotrexate-resistant cancer cell lines.[11]

  • TNF Receptor Associated Protein 1 (TRAP1): TRAP1 is a mitochondrial chaperone protein that is part of the Hsp90 family. It plays a role in maintaining mitochondrial integrity and promoting tumorigenesis. Pyrazolo[3,4-d]pyrimidine-based compounds have been developed as mitochondria-permeable TRAP1 inhibitors, demonstrating in vivo anticancer activity in mouse xenograft models.[2]

The following diagram illustrates a simplified signaling pathway for EGFR, a common target for pyrazolo[3,4-d]pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR P_EGFR Dimerized & Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 6-Chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine derivative Inhibitor->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrazolo[3,4-d]pyrimidine derivative.

Experimental Validation of Therapeutic Targets

Validating the interaction between 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and their putative targets is a critical step in the drug discovery process. The following section outlines key experimental protocols.

Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., VEGFR-2, Src, EGFR)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine Triphosphate)

    • Test compound (6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative) dissolved in DMSO

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplate

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., MDA-MB-468 for EGFR, HCT116 for various kinases)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound

    • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well cell culture plate

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

The following diagram illustrates a general workflow for the experimental validation of a potential therapeutic target.

Experimental_Workflow Compound 6-Chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine derivative Target_ID Putative Target Identification (e.g., Kinase Panel Screening) Compound->Target_ID Biochem_Assay Biochemical Assay (Kinase Inhibition) Target_ID->Biochem_Assay IC50_determination IC50 Determination Biochem_Assay->IC50_determination Cell_Assay Cell-Based Assay (Proliferation, Apoptosis) IC50_determination->Cell_Assay GI50_determination GI50/IC50 Determination Cell_Assay->GI50_determination In_Vivo In Vivo Efficacy Studies (Xenograft Models) GI50_determination->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A general workflow for the validation of a therapeutic target for a novel compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various pyrazolo[3,4-d]pyrimidine derivatives against selected cancer cell lines and kinases. This data highlights the therapeutic potential of this scaffold.

Compound ID/SeriesTarget/Cell LineActivity (IC50/GI50)Reference
Derivative 12bVEGFR-20.063 µM[5]
Derivative 12bMDA-MB-468 (Breast Cancer)3.343 µM[5]
SI306SrcLow µM range[9]
Derivative 10eMCF-7 (Breast Cancer)11 µM[6][12]
Derivative VIIa57 Human Cancer Cell Lines0.326 - 4.31 µM[13]
Derivative 16EGFR Tyrosine Kinase0.034 µM[7]
Derivative 14CDK2/cyclin A20.057 µM[10]
Derivative 14HCT-116 (Colorectal Carcinoma)6 nM[10]

Conclusion and Future Directions

The 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel targeted therapies, particularly in the realm of oncology. The extensive body of literature on the broader pyrazolo[3,4-d]pyrimidine class strongly suggests that derivatives bearing the 6-chloro and 3-methyl substitutions are likely to exhibit inhibitory activity against a range of therapeutically relevant protein kinases, including VEGFR-2, EGFR, Src, and CDKs.

Future research should focus on the synthesis and biological evaluation of a focused library of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. Comprehensive kinase profiling, cell-based screening against a diverse panel of cancer cell lines, and subsequent in vivo efficacy studies will be crucial to fully elucidate the therapeutic potential of this specific chemical series and to identify lead candidates for further preclinical and clinical development. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for these future investigations.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evalu
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PMC - PubMed Central.
  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Publishing.
  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models.
  • 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Medi
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.

  • 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Appretech Scientific Limited.
  • 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride. Santa Cruz Biotechnology.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjug

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Foundational

The Pyrazolo[3,4-d]pyrimidine Core: A Journey from Serendipitous Discovery to Targeted Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere, has emerged as a "privileged" structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of these compounds, from their initial synthesis to their evolution as highly specific modulators of key biological pathways. We will delve into the seminal moments of their history, including the pioneering work of Roland K. Robins, the development of blockbuster drugs such as Allopurinol and Sildenafil, and the more recent advent of targeted kinase inhibitors like Ibrutinib. This document will elucidate the fundamental structure-activity relationships, detail key synthetic methodologies, and visualize the intricate signaling pathways impacted by this versatile heterocyclic system.

The Genesis: Early Synthesis and the Dawn of Biological Activity

The story of pyrazolo[3,4-d]pyrimidines begins in the mid-20th century, a period of burgeoning interest in heterocyclic chemistry and its potential therapeutic applications. The structural resemblance of the pyrazolo[3,4-d]pyrimidine nucleus to endogenous purines was a key driver for its initial investigation, with the hypothesis that these analogs could act as antimetabolites in rapidly proliferating cells.

The Pioneering Synthesis by Roland K. Robins

The first systematic synthesis of the pyrazolo[3,4-d]pyrimidine ring system was reported by Roland K. Robins and his colleagues. Their seminal 1956 paper in the Journal of the American Chemical Society detailed the synthesis of a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines.[1] This work laid the foundation for the chemical exploration of this scaffold. A crucial precursor in many of these early syntheses was 3-amino-4-cyanopyrazole, which could be cyclized with various reagents to form the fused pyrimidine ring.

An Unexpected Foray into Anticancer Research

Interestingly, the first report of the biological activity of a pyrazolo[3,4-d]pyrimidine compound predates the comprehensive synthetic report. In a 1955 paper in the Proceedings of the Society for Experimental Biology and Medicine, H. E. Skipper, R. K. Robins, and J. R. Thomson described the inhibitory effects of 4-aminopyrazolo[3,4-d]pyrimidine on experimental neoplasms.[2][3][4] This discovery, born from the search for novel antineoplastic agents, marked the beginning of a long and fruitful journey for this class of compounds in cancer research.[2][3][4]

Foundational Drugs: Allopurinol and Sildenafil

Two of the most well-known drugs containing the pyrazolo[3,4-d]pyrimidine core, Allopurinol and Sildenafil, highlight the diverse therapeutic potential of this scaffold and were discovered through distinct and fascinating drug development pathways.

Allopurinol: A Rational Approach to Gout Therapy

Allopurinol, a cornerstone in the management of gout and hyperuricemia, is a testament to the power of rational drug design based on enzymatic inhibition.

  • Discovery and Development: Allopurinol, chemically known as 1H-pyrazolo[3,4-d]pyrimidin-4-ol, was first synthesized in 1956 by Roland K. Robins.[1][5] Initially investigated as an antineoplastic agent, its ability to inhibit xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid, led to its repurposing for the treatment of gout.[5] This therapeutic shift was a result of the collaboration between Robins' team and researchers at Wellcome Research Laboratories.[5]

  • Mechanism of Action: Allopurinol is a structural isomer of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase. Its active metabolite, oxypurinol, is also a potent inhibitor of the enzyme. By blocking the terminal step in purine metabolism, allopurinol effectively reduces the production of uric acid, thereby preventing the formation of urate crystals that cause the painful symptoms of gout.

Experimental Protocol: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)

This protocol outlines a common laboratory-scale synthesis of Allopurinol.

  • Step 1: Condensation and Cyclization. A suspension of 3-aminopyrazole-4-carboxamide hemisulphate (113 g) in formamide (325 ml) is stirred and heated to 145°C. The reaction is maintained at this temperature for 5 hours.

  • Step 2: Isolation of Crude Product. The reaction mixture is then cooled to 30°C. The precipitated solid is collected by filtration and washed sequentially with formamide (2 x 50 ml), water (2 x 150 ml), and acetone (2 x 100 ml) to yield the crude product.

  • Step 3: Recrystallization. The crude product is dissolved in a solution of sodium hydroxide (25 g) in water (1200 ml). The solution is treated with activated charcoal (8 g) at 25°C and filtered.

  • Step 4: Precipitation and Final Product Collection. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 5. The resulting precipitate is collected by filtration, washed with cold water (2 x 300 ml) and acetone (2 x 200 ml), and dried under vacuum at 60°C to yield pure 4-hydroxypyrazolo[3,4-d]pyrimidine.

Sildenafil: A Serendipitous Discovery for Erectile Dysfunction

The story of Sildenafil (Viagra®) is a classic example of serendipity in drug discovery, where a compound being investigated for one indication shows unexpected and profound efficacy in another.

  • Discovery and Development: In the late 1980s, researchers at Pfizer were searching for new treatments for hypertension and angina. Their efforts led to the synthesis of a series of pyrazolo[4,3-d]pyrimidin-7-one derivatives as potential inhibitors of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of blood pressure.[6][7] During early clinical trials for angina, an unexpected side effect was noted in male volunteers: an increase in erections. This observation led to a pivotal shift in the drug's development program, ultimately resulting in its approval for the treatment of erectile dysfunction in 1998.

  • Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[6][7] In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 breaks down cGMP, terminating the erection. By inhibiting PDE5, sildenafil enhances the effect of NO, leading to a sustained increase in cGMP levels and improved erectile function.[6]

Experimental Protocol: Commercial Synthesis of Sildenafil

The commercial synthesis of sildenafil has been optimized for efficiency and safety. The following is a representative multi-step process.[8][9]

  • Step 1: Preparation of the Pyrazole Core. The synthesis begins with the reaction of a diketoester with hydrazine to form the pyrazole ring. This is followed by N-methylation to introduce the methyl group at the N1 position of the pyrazole.

  • Step 2: Nitration. The pyrazole-5-carboxylic acid is then nitrated using a mixture of fuming nitric acid and oleum.

  • Step 3: Amidation. The nitrated carboxylic acid is converted to the corresponding carboxamide.

  • Step 4: Reduction. The nitro group is reduced to an amino group.

  • Step 5: Cyclization. The aminopyrazole carboxamide is then cyclized with an appropriate reagent to form the pyrazolo[4,3-d]pyrimidin-7-one core.

  • Step 6: Sulfonylation. The phenyl ring is chlorosulfonylated.

  • Step 7: Final Coupling. The sulfonyl chloride is then reacted with 1-methylpiperazine to yield sildenafil.

  • Step 8: Salt Formation. The sildenafil base is treated with citric acid to form the citrate salt.[7]

The Modern Era: Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The recognition of the pyrazolo[3,4-d]pyrimidine scaffold as a bioisostere of adenine, the core component of ATP, has propelled its development as a privileged scaffold for the design of kinase inhibitors.[10][11] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Early Kinase Inhibitor Discoveries

The first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors were identified in the 1990s. These early compounds, often referred to as "PP" compounds, were found to be potent inhibitors of the Src family of non-receptor tyrosine kinases.[9] This discovery opened up a new avenue for the development of targeted cancer therapies based on this heterocyclic system.

Ibrutinib: A Covalent BTK Inhibitor

Ibrutinib (Imbruvica®) is a first-in-class, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.

  • Discovery and Development: The development of Ibrutinib was a result of a focused effort to design a potent and selective BTK inhibitor for the treatment of B-cell malignancies. The pyrazolo[3,4-d]pyrimidine core was chosen as the scaffold to mimic the adenine portion of ATP, while the acrylamide moiety was incorporated to form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[9]

  • Mechanism of Action: By covalently binding to BTK, Ibrutinib permanently inactivates the enzyme, thereby blocking the downstream signaling pathways that are essential for B-cell proliferation, survival, and trafficking. This leads to the inhibition of tumor growth in various B-cell cancers.

Experimental Protocol: Synthesis of Ibrutinib

The synthesis of Ibrutinib is a complex multi-step process, often detailed in patents. A general, illustrative pathway is described below.[8][12][13][14][15][16][17]

  • Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core. This typically involves the reaction of 3-amino-4-cyanopyrazole with formamide to construct the fused pyrimidine ring.

  • Step 2: Introduction of the Phenoxyphenyl Group. The 3-position of the pyrazolo[3,4-d]pyrimidine core is functionalized with the 4-phenoxyphenyl group, often via a Suzuki or similar cross-coupling reaction.

  • Step 3: N-Alkylation with the Piperidine Moiety. The N1 position of the pyrazole ring is alkylated with a protected (R)-3-hydroxypiperidine derivative.

  • Step 4: Deprotection. The protecting group on the piperidine nitrogen is removed.

  • Step 5: Acryloylation. The secondary amine of the piperidine ring is acylated with acryloyl chloride to introduce the reactive acrylamide warhead, yielding Ibrutinib.

Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has enabled the development of inhibitors targeting a wide range of kinases involved in oncogenic signaling.

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[18]

CDK_Pathway cluster_inhibition Pyrazolo[3,4-d]pyrimidine Inhibitors Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors bind Ras Ras Receptors->Ras activate Raf Raf Ras->Raf activate MEK MEK Raf->MEK activate ERK ERK MEK->ERK activate Cyclin D Cyclin D ERK->Cyclin D upregulate CDK4/6 CDK4/6 Cyclin D->CDK4/6 bind & activate Rb Rb CDK4/6->Rb phosphorylate E2F E2F Rb->E2F release S-Phase Genes S-Phase Genes E2F->S-Phase Genes transcribe Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression drive Pyrazolo_Inhibitor Pyrazolo[3,4-d]pyrimidine CDK Inhibitor Pyrazolo_Inhibitor->CDK4/6 inhibit EGFR_Pathway cluster_inhibition Pyrazolo[3,4-d]pyrimidine Inhibitors EGF EGF/ Ligands EGFR EGFR EGF->EGFR bind PI3K PI3K EGFR->PI3K activate Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK EGFR->Ras/Raf/MEK/ERK activate Akt Akt PI3K->Akt activate mTOR mTOR Akt->mTOR activate Proliferation/\nSurvival Proliferation/ Survival mTOR->Proliferation/\nSurvival promote Ras/Raf/MEK/ERK->Proliferation/\nSurvival promote Pyrazolo_Inhibitor Pyrazolo[3,4-d]pyrimidine EGFR Inhibitor Pyrazolo_Inhibitor->EGFR inhibit

Caption: EGFR signaling pathway and inhibition.

Src Family Kinases

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion. Its overexpression and hyperactivity are associated with metastatic cancer. As mentioned earlier, pyrazolo[3,4-d]pyrimidines were among the first identified Src inhibitors. [19][20][21][22]

Src_Pathway cluster_inhibition Pyrazolo[3,4-d]pyrimidine Inhibitors Integrins/\nRTKs Integrins/ Receptor Tyrosine Kinases Src Src Integrins/\nRTKs->Src activate FAK FAK Src->FAK activate STAT3 STAT3 Src->STAT3 activate Cell Adhesion/\nMigration Cell Adhesion/ Migration FAK->Cell Adhesion/\nMigration regulate Gene Expression Gene Expression STAT3->Gene Expression regulate Proliferation/\nSurvival Proliferation/ Survival Gene Expression->Proliferation/\nSurvival promote Pyrazolo_Inhibitor Pyrazolo[3,4-d]pyrimidine Src Inhibitor Pyrazolo_Inhibitor->Src inhibit

Caption: Src signaling pathway and inhibition.

Bruton's Tyrosine Kinase (BTK)

As discussed with Ibrutinib, BTK is a key component of the B-cell receptor signaling pathway. Its inhibition by pyrazolo[3,4-d]pyrimidine-based drugs has revolutionized the treatment of B-cell malignancies. [23][24][25][26][27]

BTK_Pathway cluster_inhibition Pyrazolo[3,4-d]pyrimidine Inhibitors BCR B-Cell Receptor Lyn/Syk Lyn/Syk BCR->Lyn/Syk activate Antigen Antigen Antigen->BCR bind BTK BTK Lyn/Syk->BTK activate PLCγ2 PLCγ2 BTK->PLCγ2 activate Downstream Signaling Downstream Signaling PLCγ2->Downstream Signaling activate B-Cell Proliferation/\nSurvival B-Cell Proliferation/ Survival Downstream Signaling->B-Cell Proliferation/\nSurvival promote Ibrutinib Ibrutinib (Pyrazolo[3,4-d]pyrimidine) Ibrutinib->BTK covalently inhibit

Sources

Exploratory

The Core Utility of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as foundations f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and a three-dimensional architecture amenable to binding key biological targets. The 1H-pyrazolo[3,4-d]pyrimidine core is a quintessential example of such a scaffold. As a structural bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP), this heterocyclic system is exceptionally well-suited to target the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This guide focuses on a specific, highly versatile derivative: 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine . We will explore its synthesis, reactivity, and profound impact as a building block in the development of targeted therapies, providing field-proven insights and detailed experimental context for its application.

Core Scaffold Analysis: Physicochemical Properties and Reactivity

Understanding the intrinsic properties of a building block is paramount to predicting its behavior in a synthetic sequence and its potential interactions with a biological target. 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a stable, crystalline solid under standard conditions. Its key physicochemical data are summarized below.

Table 1: Physicochemical Properties of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

PropertyValueSource
Molecular Formula C₆H₅ClN₄[2]
Molecular Weight 168.58 g/mol N/A
CAS Number 871254-63-6[3]
Appearance SolidN/A
Melting Point >100°C (decomposition)[4]
XLogP3 0.8[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]

Note: Some data, such as molecular weight, are calculated based on the molecular formula, while other data are sourced from chemical databases.

The Chemistry of Reactivity

The synthetic utility of this scaffold is dominated by the reactivity of the chlorine atom at the C6 position of the pyrimidine ring. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr) . This single feature is the primary reason for its value as a building block; the chloro group acts as an excellent leaving group, allowing for the facile introduction of a wide array of functional groups (amines, thiols, alcohols, etc.) to build molecular diversity.

The methyl group at the C3 position provides steric bulk and electronic influence, which can modulate the binding affinity and selectivity of the final compound. The N1-H of the pyrazole ring is another key feature, serving as a critical hydrogen bond donor for anchoring the molecule within an enzyme's active site, often interacting with the "hinge region" of protein kinases.[1]

cluster_0 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine cluster_1 Key Reactive Sites mol mol N1 N1-H: Crucial H-bond donor for enzyme hinge binding. C6 C6-Chloro: Primary site for Nucleophilic Aromatic Substitution (SNAr). Excellent leaving group. Synthesis_Workflow start 5-Amino-1-methyl-1H-pyrazole- 4-carboxylate step1 Cyclization with Chloroacetonitrile start->step1 HCl (gas), Dioxane intermediate 6-(chloromethyl)-1-methyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one step1->intermediate step2 Chlorination with POCl3 intermediate->step2 Toluene, Reflux product 4-Chloro-6-(chloromethyl)- 1-methyl-1H-pyrazolo[3,4-d]pyrimidine step2->product

Diagram 2: General synthesis of a disubstituted pyrazolopyrimidine.
Experimental Protocol: Synthesis of a Chlorinated Precursor

This protocol describes the synthesis of a closely related and functionally important intermediate, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which features two reactive chlorine atoms. [5]The principles are directly applicable to the synthesis of the title compound.

Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL), pass HCl gas at 15–18 °C for 10 hours.

  • Evaporate the volatiles under reduced pressure.

  • Add water (300 mL) to the residue and neutralize the mixture to pH 7 with aqueous ammonia.

  • Collect the resulting precipitate by filtration, wash with water, and dry in air to yield the product. [5] Step 2: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Prepare a mixture of the pyrimidin-4-one from Step 1 (0.1 mol), POCl₃ (0.2 mol), and diisopropylethylamine (0.3 mol) in toluene (400 mL).

  • Reflux the reaction mixture for 18 hours.

  • After cooling, pour the reaction mixture into ice water (500 mL).

  • Separate the organic phase, wash with a saturated solution of NaHCO₃ and brine, and pass it through a layer of Al₂O₃.

  • Remove the solvent under reduced pressure to yield the final product. [5]

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The structural mimicry of adenine makes the pyrazolo[3,4-d]pyrimidine scaffold a powerful tool for designing ATP-competitive kinase inhibitors. [1]Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. By occupying the ATP binding pocket, inhibitors based on this scaffold can block the downstream signaling pathways that drive tumor growth, proliferation, and survival.

Derivatives of 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine have been successfully developed to target a wide range of oncogenic kinases.

Kinase_Inhibition cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Protein Substrate P_Substrate P_Substrate Substrate->P_Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor BlockedKinase Kinase Inhibitor->BlockedKinase Competitively binds to ATP pocket No_Reaction No_Reaction BlockedKinase->No_Reaction Phosphorylation Blocked Downstream Downstream P_Substrate->Downstream Activates Downstream Signaling (e.g., Proliferation)

Diagram 3: ATP-competitive kinase inhibition mechanism.
Key Kinase Targets and Structure-Activity Relationships (SAR)

Systematic modification of the scaffold has yielded potent inhibitors for several important cancer targets. The key to its versatility lies in the strategic diversification at the C6 position.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This kinase is crucial for angiogenesis (the formation of new blood vessels), a process that tumors require to grow. Pyrazolo[3,4-d]pyrimidine derivatives have shown potent VEGFR-2 inhibitory activity, with some compounds forming hydrogen bonds with key residues like Cys-919 in the active site. [6]This anti-angiogenic activity prevents tumors from establishing a blood supply. [7]* Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is frequently mutated or overexpressed in non-small cell lung cancer and other epithelial tumors. The pyrazolo[3,4-d]pyrimidine core serves as the heteroaromatic system occupying the adenine binding region, and modifications at other positions help occupy hydrophobic pockets within the EGFR active site, leading to potent inhibition. [8][9]* Bruton's Tyrosine Kinase (BTK): Ibrutinib, an approved drug for B-cell cancers, is a prominent example of a BTK inhibitor built upon the pyrazolo[3,4-d]pyrimidine scaffold. [1]* Src Family Kinases: These non-receptor tyrosine kinases are involved in cell migration and invasion. The scaffold has been used to develop Src inhibitors, demonstrating its broad utility against different kinase families. [10] Table 2: Examples of Bioactive Molecules Derived from the Pyrazolo[3,4-d]pyrimidine Scaffold

Compound Class/ExampleTarget Kinase(s)Therapeutic AreaKey FindingReference
Substituted PyrazolopyrimidinesVEGFR-2OncologyCompound 12b showed potent VEGFR-2 inhibition (IC₅₀ = 0.063 µM) and anti-angiogenic effects.[7]
Pyrazolopyrimidine DerivativesEGFR (Wild-type & Mutant)OncologyCompound 12b was a potent inhibitor of both EGFRWT (IC₅₀ = 0.016 µM) and EGFRT790M (IC₅₀ = 0.236 µM).[9]
Ibrutinib (Approved Drug)BTKOncology (B-cell cancers)A clinically approved covalent inhibitor for treating mantle cell lymphoma, chronic lymphocytic leukemia, etc.[1]
Compound 51 BRK/PTK6Oncology (Metastasis)A lead candidate with nanomolar potency and significant anti-migratory and anti-invasive activity in triple-negative breast cancer cells.[11]
SI388Src, Abl, FynOncologyIdentified as an active Src inhibitor through structure-activity relationship studies.[10]

Experimental Workflow: Derivatization via Nucleophilic Substitution

The true power of 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine lies in its use as an intermediate. The C6-chloro group is readily displaced by a variety of nucleophiles, allowing for the creation of large, diverse libraries of compounds for screening. The reaction with amines to form 6-amino derivatives is one of the most common and crucial transformations.

Derivatization_Workflow start 6-Chloro-3-methyl- 1H-pyrazolo[3,4-d]pyrimidine product 6-(Amino)-3-methyl- 1H-pyrazolo[3,4-d]pyrimidine Derivative start->product reagent Nucleophile (R-NH2) reagent->product conditions Reaction Conditions (e.g., Solvent, Base, Heat) conditions->product byproduct HCl

Diagram 4: General workflow for SNAr derivatization.
General Protocol: Synthesis of 6-Amino-Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol provides a generalized procedure for the nucleophilic substitution reaction with an amine. The specific conditions (solvent, temperature, base) may require optimization depending on the nucleophilicity of the amine and the reactivity of the substrate.

  • Setup: In a round-bottom flask, dissolve 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents). If the amine is used as a salt, or to scavenge the HCl byproduct, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equivalents).

  • Reaction: Heat the mixture under reflux (e.g., 80-100 °C) for a period of 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a mild aqueous base (e.g., NaHCO₃ solution). The organic layer is dried over Na₂SO₄, filtered, and concentrated. The final product is typically purified by column chromatography on silica gel or by recrystallization.

Conclusion and Future Perspectives

6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its identity as a purine isostere provides a biological rationale for its efficacy, while the reactive C6-chloro group offers the synthetic flexibility required for modern drug discovery campaigns. [1]Its proven success in generating potent and selective kinase inhibitors, including clinically approved drugs like Ibrutinib, solidifies its status as a truly privileged scaffold.

Future applications will likely see this building block incorporated into more complex therapeutic modalities. This includes its use in developing dual-target inhibitors, covalent inhibitors that form irreversible bonds with their targets, and as a component in novel constructs like Proteolysis Targeting Chimeras (PROTACs). The foundational chemistry and strategic value of 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine ensure its continued relevance in the ongoing search for next-generation medicines.

References

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Foundational

The Art of the Scaffold: A Senior Application Scientist's Guide to Pyrazolo[3,4-d]pyrimidine Synthesis

Abstract The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold, serving as a cornerstone in the development of a multitude of clinically relevant therapeutic agents. Its structural resemblance to endog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold, serving as a cornerstone in the development of a multitude of clinically relevant therapeutic agents. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases, making it a focal point in oncology and inflammation research.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing this vital scaffold. We will delve into the mechanistic underpinnings of classical and contemporary methodologies, offer field-proven insights into experimental choices, and provide detailed, reproducible protocols for key transformations.

Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Nucleus

The pyrazolo[3,4-d]pyrimidine ring system is a purine isostere, where the imidazole ring of purine is replaced by a pyrazole moiety.[4] This seemingly subtle alteration has profound implications for the molecule's physicochemical and pharmacological properties. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors at the ATP-binding sites of numerous kinases, a property that has been extensively exploited in the design of targeted cancer therapies.[2][5] The therapeutic potential of this scaffold was recognized decades ago, and it continues to be a fertile ground for the discovery of novel drugs targeting a range of diseases, including cancer, inflammation, and microbial infections.[3][4][6]

The synthetic accessibility and the potential for diverse functionalization at multiple positions of the pyrazolo[3,4-d]pyrimidine core have fueled its enduring appeal in medicinal chemistry. A deep understanding of the available synthetic routes is therefore paramount for any researcher aiming to innovate in this chemical space. This guide will navigate the key synthetic landscapes, from foundational methods to modern, efficiency-driven approaches.

Foundational Strategies: Building from the Pyrazole Core

The most prevalent and versatile approach to the synthesis of pyrazolo[3,4-d]pyrimidines commences with a pre-formed, appropriately functionalized pyrazole ring. This strategy offers a high degree of control over the substitution pattern of the final product. The key lies in the judicious choice of the pyrazole precursor, which typically bears an amino group and a carbonyl-derived functional group (or its synthetic equivalent) at adjacent positions (C4 and C5).

The Cornerstone Precursor: 5-Aminopyrazole-4-carbonitrile

One of the most widely employed starting materials is 5-amino-1H-pyrazole-4-carbonitrile. Its synthesis is readily achievable and provides a versatile handle for the subsequent pyrimidine ring annulation.

Diagram: Synthesis of 5-Aminopyrazole-4-carbonitrile

malononitrile Malononitrile aminopyrazole 5-Amino-1H-pyrazole- 4-carbonitrile malononitrile->aminopyrazole 1. NaH, Acyl Chloride,   (CH3)2SO4 (optional) 2. Alkylhydrazine ethoxymethylene Ethyl (ethoxymethylene)cyanoacetate ethoxymethylene->aminopyrazole Hydrazine hydrazine Hydrazine (or substituted hydrazine)

Caption: General routes to 5-aminopyrazole-4-carbonitrile precursors.

The nitrile group in this precursor is a linchpin for the construction of the pyrimidine ring, offering multiple avenues for cyclization.

A classical and straightforward method involves the reaction of 5-aminopyrazole-4-carbonitrile with formamide at elevated temperatures. This reaction proceeds via a plausible mechanism involving the initial formation of a formamidine intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic 4-aminopyrazolo[3,4-d]pyrimidine.

Diagram: Mechanism of Formamide Cyclization

start 5-Aminopyrazole- 4-carbonitrile intermediate1 Formamidine Intermediate start->intermediate1 + Formamide, Δ formamide Formamide intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Aminopyrazolo[3,4-d]- pyrimidine intermediate2->product Tautomerization

Caption: Plausible mechanism for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine.

Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine from 3-Amino-4-cyanopyrazole [7]

  • Materials: 3-Amino-4-cyanopyrazole (10.0 g, 0.093 mol), formamidine acetate (11.5 g, 0.11 mol), 2-methoxyethanol (100 ml).

  • Procedure:

    • A mixture of 3-amino-4-cyanopyrazole and formamidine acetate in 2-methoxyethanol is heated under a nitrogen atmosphere at approximately 100°C for 48 hours.[7]

    • The reaction mixture is then cooled to about 20°C.

    • The resulting white solid is collected by filtration.

    • The solid is washed with two 25 ml portions of methanol to afford the desired 4-aminopyrazolo(3,4-d)pyrimidine.

From 5-Aminopyrazole-4-carboxamides and -carboxylates

Alternatively, the pyrimidine ring can be constructed from 5-aminopyrazole-4-carboxamides or -carboxylates. These precursors offer a pathway to 4-hydroxypyrazolo[3,4-d]pyrimidines, which are themselves valuable intermediates for further functionalization.

The reaction of 5-aminopyrazole-4-carboxamide with formic acid or triethyl orthoformate is a common method for the synthesis of 4-hydroxypyrazolo[3,4-d]pyrimidines.[1] The mechanism involves the formation of an N-formyl or ethoxymethylene intermediate, respectively, followed by intramolecular cyclization and elimination.

Experimental Protocol: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine [8]

  • Materials: 3-Aminopyrazole-4-carboxamide hemisulphate (113 g), formamide (325 ml), sodium hydroxide, concentrated hydrochloric acid, charcoal.

  • Procedure:

    • A suspension of 3-aminopyrazole-4-carboxamide hemisulphate in formamide is stirred and heated to 145°C and held at this temperature for 5 hours.[8]

    • The reaction mixture is cooled to 30°C, and the crude product is collected by filtration.

    • The crude product is washed sequentially with formamide (2 x 50 ml), water (2 x 150 ml), and acetone (2 x 100 ml).[8]

    • For recrystallization, the crude product is dissolved in a solution of sodium hydroxide (25 g) in water (1200 ml) and treated with charcoal (8 g) at 25°C.[8]

    • The product is reprecipitated by the addition of concentrated hydrochloric acid to a pH of 5.

    • The purified product is collected by filtration, washed with cold water (2 x 300 ml) and acetone (2 x 200 ml), and dried in vacuo at 60°C.[8]

Modern Synthetic Approaches: Embracing Efficiency and Sustainability

While the classical methods remain valuable, the demand for more efficient, atom-economical, and environmentally benign synthetic routes has driven the development of modern strategies. These include multicomponent reactions and the application of green chemistry principles.

The Power of Three: Multicomponent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a complex product, offer significant advantages in terms of efficiency and step-economy. Several MCRs have been developed for the synthesis of pyrazolo[3,4-d]pyrimidines.

A notable example is the three-component reaction of a 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine, often facilitated by microwave irradiation.[9] This approach allows for the rapid and selective synthesis of 5-substituted 3-substituted-amino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones.

Diagram: Three-Component Synthesis Workflow

start1 5-Aminopyrazole- 4-carboxylate product 5-Substituted Pyrazolo[3,4-d]- pyrimidin-4-one start1->product start2 Trimethyl Orthoformate start2->product start3 Primary Amine start3->product One-pot, Microwave

Caption: A streamlined three-component approach to pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Three-Component Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones [9]

  • General Procedure:

    • A mixture of the appropriate methyl 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), and the corresponding primary amine (1.5 mmol) in a sealed microwave vial is subjected to microwave irradiation at a specified temperature and time.

    • After cooling, the precipitate is collected by filtration.

    • The solid is washed with a suitable solvent (e.g., diethyl ether or ethanol) to afford the pure product.

Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[3,4-d]pyrimidines. This includes the use of environmentally benign solvents (such as water or ethanol), catalyst-free conditions, and energy-efficient methods like microwave irradiation.[8][10] These approaches not only reduce the environmental impact but can also lead to improved yields and shorter reaction times.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Method Starting Material Key Reagents Advantages Disadvantages
Classical Cyclization 5-Aminopyrazole-4-carbonitrileFormamide, Formamidine saltsWell-established, reliable for 4-amino derivatives.[7]High temperatures often required, potential for side reactions.
Classical Cyclization 5-Aminopyrazole-4-carboxamide/esterFormic acid, OrthoestersGood for 4-hydroxy derivatives, which are versatile intermediates.[1][8]May require harsh acidic conditions.
Multicomponent Reaction 5-Aminopyrazole-4-carboxylate, Aldehyde/Orthoformate, AmineMicrowave irradiationHigh efficiency, step- and atom-economy, rapid synthesis.[9]Optimization of reaction conditions can be required for different substrates.
Green Synthesis Various pyrazole precursorsWater, Ethanol, Catalyst-freeEnvironmentally friendly, often milder reaction conditions.[8][10]Substrate scope may be limited in some cases.

Conclusion and Future Perspectives

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold has evolved significantly, from classical, robust methods to modern, highly efficient, and sustainable strategies. The foundational approaches starting from functionalized pyrazoles remain the bedrock of many synthetic campaigns, offering predictability and versatility. The advent of multicomponent reactions and green chemistry principles has opened new avenues for the rapid and environmentally conscious construction of diverse libraries of these important heterocyclic compounds.

As the demand for novel and highly selective kinase inhibitors and other therapeutic agents continues to grow, so too will the need for innovative and efficient synthetic methodologies. Future research in this area will likely focus on the development of novel catalytic systems, the expansion of the substrate scope of multicomponent reactions, and the increasing integration of flow chemistry and other enabling technologies to further streamline the synthesis of this privileged scaffold. A thorough understanding of the synthetic principles and practical methodologies outlined in this guide will empower researchers to continue to unlock the full therapeutic potential of the pyrazolo[3,4-d]pyrimidine nucleus.

References

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  • RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]

  • PubMed. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Available from: [Link]

  • ResearchGate. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review | Request PDF. Available from: [Link]

  • PubMed. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Available from: [Link]

  • PubMed. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Available from: [Link]

  • ResearchGate. Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). Available from: [Link]

  • RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: [Link]

  • ResearchGate. Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Available from: [Link]

  • Semantic Scholar. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]

  • ResearchGate. Synthetic route of the designed pyrazolo[3,4‐d]pyrimidines. Available from: [Link]

  • NIH. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Available from: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • PubMed Central. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Step-by-Step Synthesis Protocol for 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed, reliable, and expertly-vetted protocol for the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidi...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, reliable, and expertly-vetted protocol for the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, serving as a purine isostere in numerous clinically relevant kinase inhibitors.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind procedural choices to ensure reproducibility and high-yield success. We present a two-step synthesis strategy, complete with characterization data, safety protocols, and a troubleshooting guide to empower researchers in their synthetic endeavors.

Core Synthesis Strategy & Mechanistic Overview

The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is efficiently achieved through a robust two-step sequence. The strategy hinges on the initial construction of the fused heterocyclic ring system, followed by a functional group conversion to install the desired chloro substituent.

The two primary stages are:

  • Cyclization: Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via the condensation of an appropriately substituted aminopyrazole with a C1 synthon, such as formamide. This reaction constructs the pyrimidine ring onto the existing pyrazole framework.[3][4]

  • Chlorination: Conversion of the pyrimidin-4-one intermediate to the target 6-chloro derivative. This is typically accomplished using a potent chlorinating agent like phosphorus oxychloride (POCl₃), which replaces the hydroxyl tautomer of the keto group with a chlorine atom.[4][5][6]

This approach is widely adopted for its reliability and the commercial availability of the requisite starting materials.

G cluster_0 Core Synthetic Pathway A 5-Amino-3-methyl-1H-pyrazole- 4-carbonitrile B 3-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d] pyrimidin-4-one (Intermediate) A->B  Formamide,  Heat (Cyclization) C 6-Chloro-3-methyl-1H-pyrazolo[3,4-d] pyrimidine (Final Product) B->C  POCl₃,  Heat (Chlorination)

Caption: High-level overview of the two-step synthesis.

Materials and Reagents

Proper sourcing and quality of reagents are paramount for successful synthesis. All reagents should be of analytical grade or higher and used without further purification unless specified.

Reagent NameMolecular FormulaMolar Mass ( g/mol )CAS Number
5-Amino-3-methyl-1H-pyrazole-4-carbonitrileC₅H₆N₄122.1316528-71-3
FormamideCH₃NO45.0475-12-7
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3
TolueneC₇H₈92.14108-88-3
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
HexanesN/AN/A110-54-3
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Always perform these steps in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

Part A: Synthesis of 3-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Intermediate)

This step involves the cyclization of the aminopyrazole starting material with formamide to build the pyrimidine ring.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (5.0 g, 40.9 mmol).

  • Reagent Addition: Add formamide (50 mL). The mixture will form a slurry.

  • Cyclization: Heat the reaction mixture to 180 °C (oil bath temperature) and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. A precipitate will form.

    • Add 50 mL of deionized water to the flask and stir the resulting slurry for 30 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water (3 x 30 mL) and then with a small amount of cold ethanol (2 x 15 mL).

  • Drying: Dry the collected white to off-white solid in a vacuum oven at 60 °C overnight. This typically yields the product in high purity, suitable for the next step without further purification.

Causality Insight: Formamide serves as both the solvent and the reagent, providing the necessary carbon atom to close the pyrimidine ring. The high temperature is required to overcome the activation energy for the cyclization and subsequent dehydration steps.

Part B: Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (Final Product)

This procedure converts the pyrimidinone intermediate into the final chlorinated product using phosphorus oxychloride. A tertiary amine base is used to facilitate the reaction, as described in similar syntheses.[5]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dried 3-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (4.0 g, 26.6 mmol) from Part A.

  • Reagent Addition: In the fume hood, carefully add toluene (80 mL), followed by N,N-Diisopropylethylamine (DIPEA, 13.9 mL, 79.9 mmol), and finally, phosphorus oxychloride (POCl₃, 4.9 mL, 53.3 mmol). The addition of POCl₃ can be exothermic; add it slowly.

  • Chlorination: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. The reaction should become a clearer, light brown solution. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up (CRITICAL SAFETY STEP):

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a large beaker (1 L) containing ~300 g of crushed ice and water.

    • Under vigorous stirring in the fume hood , slowly and carefully pour the reaction mixture onto the crushed ice. This quench is highly exothermic and will release HCl gas. Perform this addition dropwise or in a thin stream.

    • Once the addition is complete, continue stirring the mixture for 30-60 minutes until all the ice has melted and the excess POCl₃ is hydrolyzed.

  • Extraction & Purification:

    • Transfer the quenched mixture to a separatory funnel. Add ethyl acetate (150 mL).

    • Carefully neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

    • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 75 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to yield the final product as a white or pale yellow solid.

Causality Insight: POCl₃ is a powerful chlorinating agent that activates the carbonyl group of the pyrimidinone. The tertiary amine, DIPEA, acts as an HCl scavenger, driving the reaction to completion. The aqueous work-up is essential to quench the highly reactive excess POCl₃ and separate the product.

G cluster_A Part A: Intermediate Synthesis cluster_B Part B: Final Product Synthesis A1 Combine Aminopyrazole & Formamide A2 Heat to 180 °C (4-6 hours) A1->A2 A3 Cool & Precipitate A2->A3 A4 Filter, Wash & Dry A3->A4 B1 Combine Intermediate, Toluene, DIPEA, POCl₃ A4->B1 Transfer Intermediate B2 Reflux (12-18 hours) B1->B2 B3 Cool & Quench on Ice (CRITICAL STEP) B2->B3 B4 Neutralize & Extract with Ethyl Acetate B3->B4 B5 Dry, Concentrate & Purify B4->B5

Caption: Detailed step-by-step experimental workflow.

Characterization and Validation

To ensure the identity and purity of the synthesized 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, the following analytical methods are recommended:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the methyl group (CH₃) around δ 2.5-2.7 ppm, a singlet for the pyrazole proton (C-H) around δ 8.5-8.8 ppm, and a broad singlet for the pyrazole N-H proton at δ > 13.0 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): Look for characteristic signals for the pyrazolopyrimidine core carbons and the methyl carbon.

  • Mass Spectrometry (ESI+): The calculated exact mass for C₆H₅ClN₄ is 168.02. Expect to find the [M+H]⁺ ion at m/z 169.03.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety Precautions and Hazard Management

Adherence to safety protocols is non-negotiable.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Handle exclusively in a chemical fume hood. The quenching procedure must be performed slowly and behind a safety shield.

  • Formamide: A teratogen. Avoid skin contact and inhalation.

  • General Precautions:

    • Always wear appropriate PPE, including safety goggles, lab coat, and gloves (nitrile or neoprene recommended).

    • Ensure adequate ventilation at all times.

    • Keep flammable solvents away from ignition sources.

    • Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

Potential IssueLikely Cause(s)Suggested Solution(s)
Low Yield in Part A 1. Incomplete reaction. 2. Reaction temperature too low. 3. Product loss during work-up.1. Extend reaction time and monitor by TLC. 2. Ensure oil bath temperature is consistently at 180 °C. 3. Use minimal cold solvent for washing the precipitate.
Low Yield in Part B 1. Incomplete chlorination. 2. Degradation of product due to moisture. 3. Insufficient base (DIPEA).1. Ensure reaction goes to completion by TLC/LC-MS before work-up. 2. Use anhydrous solvents and dry glassware thoroughly. 3. Ensure the correct stoichiometry of DIPEA is used.
Impure Final Product 1. Residual starting material from Part B. 2. Side product formation. 3. Ineffective quench.1. Ensure the chlorination reaction runs to completion. 2. Optimize reaction temperature or time. Purify carefully using column chromatography. 3. Ensure the quench is performed slowly and with sufficient ice to prevent side reactions.

References

  • The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. ResearchGate. Available at: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine 2. ResearchGate. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][7][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH). Available at: [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC - PubMed Central - NIH. Available at: [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

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Application

Application Note &amp; Protocols: Strategic Derivatization of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine for Structure-Activity Relationship (SAR) Studies

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities.[1] Structural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities.[1] Structurally, it acts as an isostere of adenine, a fundamental component of adenosine triphosphate (ATP).[2] This resemblance allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of numerous protein kinases, making them a cornerstone in the development of targeted therapies for cancer, inflammation, and other diseases.[2][3][4]

The specific starting material, 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine , offers a synthetically tractable and strategically important entry point for generating diverse chemical libraries. The chlorine atom at the C6 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), while the proton at the N1 position of the pyrazole ring provides another key site for modification. By systematically altering the substituents at these positions, researchers can meticulously probe the chemical space around the core scaffold to establish a robust Structure-Activity Relationship (SAR), ultimately leading to the optimization of potency, selectivity, and pharmacokinetic properties.

This guide will focus on the primary derivatization strategies for this scaffold, providing both the "how" and the "why" to empower researchers in their drug discovery efforts.

Strategic Derivatization Points for SAR Exploration

The 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold presents two primary, orthogonal handles for chemical modification. Understanding the reactivity and strategic importance of each site is crucial for an efficient SAR campaign.

Derivatization_Points cluster_0 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine cluster_1 Primary Derivatization Sites Scaffold C6_Position C6 Position (SNA_r_) C6_Position->Scaffold N1_Position N1 Position (Alkylation/Arylation) N1_Position->Scaffold

Caption: Key modification sites on the pyrazolopyrimidine core.

  • The C6-Position (The "Potency and Selectivity" Handle): The chloro group at C6 is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction.[6][7] This position often projects into the solvent-exposed region of a kinase active site, making it an ideal point to introduce a variety of functional groups to enhance potency and modulate selectivity against off-target kinases.

  • The N1-Position (The "Vector" Handle): The N-H proton on the pyrazole ring can be readily deprotonated and subsequently alkylated or arylated. This position typically points towards the "sugar pocket" or other regions of the ATP binding site. Modifications here can influence the overall orientation of the molecule within the binding pocket and improve properties like cell permeability and metabolic stability.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

This protocol details the general procedure for displacing the C6-chloro group with various amine nucleophiles, a common first step in many SAR campaigns for kinase inhibitors.[8]

Rationale: The choice of base is critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred to prevent competition with the primary amine nucleophile. The reaction is typically heated to overcome the activation energy for the addition-elimination mechanism.[7] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1,4-dioxane are excellent choices as they can solvate the ions formed during the reaction without interfering with the nucleophile.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane or DMF (approximately 0.1 M concentration relative to the starting material).

  • Addition of Nucleophile and Base: Add the desired primary or secondary amine (1.1 - 1.5 eq) followed by diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification & Validation: Purify the crude product via flash column chromatography on silica gel. The structure and purity of the final compound must be validated by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Example Data Summary Table:

EntryAmine NucleophileProduct StructureYield (%)Biological Activity (IC₅₀, nM)
1Aniline(Structure Image)85150
23-Fluoroaniline(Structure Image)8275
3Morpholine(Structure Image)91>1000
4(R)-3-aminopiperidine(Structure Image)7825
Protocol 2: N1-Alkylation of the Pyrazole Ring

This protocol describes the alkylation of the N1-position, which can be performed either before or after the C6-substitution, allowing for a modular library synthesis.

Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the relatively acidic N-H of the pyrazole ring, forming a sodium salt. This anionic intermediate is a potent nucleophile that readily reacts with alkyl halides. Anhydrous DMF is the solvent of choice as it is polar aprotic and stable to the strong base. The reaction is typically run at a low temperature initially to control the exothermic deprotonation step.

Step-by-Step Procedure:

  • Reagent Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N1-H pyrazolo[3,4-d]pyrimidine starting material (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Validation: Purify the crude product by flash column chromatography. Validate the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS. Note that alkylation can sometimes occur at N2; regioselectivity should be confirmed, often by 2D NMR (NOESY) experiments.

Integrated SAR Workflow and Logic

A successful SAR campaign requires a logical and iterative process. The derivatization of the 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is ideally suited for such a workflow.

SAR_Workflow A Start: 6-Chloro-3-methyl- 1H-pyrazolo[3,4-d]pyrimidine B Protocol 1: C6-Substitution (SNA_r_) Library Generation A->B C Biological Screening (e.g., Kinase Assay) B->C D SAR Analysis: Identify 'Hit' C6-Substituents C->D E Select 'Hit' Scaffold: (e.g., 6-Anilino-derivative) D->E F Protocol 2: N1-Alkylation Library Generation E->F G Biological Screening (Round 2) F->G H SAR Refinement & Lead Optimization G->H H->B Iterate C6 library on optimal N1-scaffold

Caption: Iterative workflow for SAR studies.

  • Initial C6 Library: Begin by synthesizing a diverse library of C6-analogs using Protocol 1. The choice of amines should cover a range of properties (size, electronics, H-bond donors/acceptors).

  • Screening and Analysis: Screen this library in the primary biological assay. Analyze the results to identify substituents at C6 that confer the highest potency. For instance, it might be found that small, electron-rich anilines provide the best activity.[8]

  • N1-Diversification: Select the most promising C6-substituted scaffold from the initial screen. Use this "hit" compound as the starting material for Protocol 2 to generate a second library of N1-alkylated derivatives.

  • Iterative Optimization: Screen the second library. The data will reveal which combinations of C6 and N1 substituents yield the most potent compounds, leading to a refined understanding of the SAR and guiding the design of the next generation of analogs toward a lead candidate.

Trustworthiness: Self-Validating Protocols

The integrity of any SAR study hinges on the purity and structural confirmation of the synthesized compounds. The protocols described herein are designed to be self-validating through mandatory analytical checkpoints.

  • In-Process Monitoring: The use of TLC and LC-MS allows for real-time tracking of reaction completion and the formation of side products, enabling immediate troubleshooting.

  • Chromatographic Purification: Flash column chromatography is a required step to isolate the target compound from unreacted starting materials, reagents, and byproducts, ensuring a high degree of purity.

  • Structural Elucidation: Unambiguous confirmation of the final structure via high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. ¹H and ¹³C NMR confirm the covalent structure and connectivity, while HRMS provides an exact mass to confirm the elemental composition. For ambiguous cases, especially N1/N2 regioisomers, 2D NMR techniques like NOESY or HMBC are essential.

By adhering to this rigorous validation process, researchers can be confident that the observed biological activity is directly attributable to the intended molecule, thereby ensuring the trustworthiness and reliability of the resulting SAR data.

References

  • Rani, S., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Arch. Pharm. (Weinheim). [Link]

  • Bora, R., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorg. Med. Chem. [Link]

  • Catarzi, D., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Med. Chem. Lett. [Link]

  • El-Sayed, M. A. A., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Fayed, A. A., et al. (2020). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Future Journal of Pharmaceutical Sciences. [Link]

  • Abdelgawad, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Sci Rep. [Link]

  • Alberti, D., et al. (2005). Synthesis and structure-activity relationship of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines: a new class of ErbB-2 and EGFR dual inhibitors. J. Med. Chem.
  • Al-Omary, F. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. J. Iran. Chem. Soc. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • Joule, J. A., & Mills, K. (2017). Heterocyclic Chemistry. Wiley.
  • ResearchGate. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Organic Chemistry. Mechanism of nucleophilic aromatic substitution. [Link]

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Method

Application Notes &amp; Protocols for 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in Cancer Cell Line Studies

Abstract The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for a multitude of targeted therapeutic agents.[1] Its structural resemblan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for a multitude of targeted therapeutic agents.[1] Its structural resemblance to the endogenous purine base, adenine, makes it an ideal bioisostere for competitive inhibition at ATP-binding sites within various enzymes, particularly protein kinases.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives in cancer cell line studies. We will delve into the primary mechanisms of action, offer field-proven insights for experimental design, and provide detailed, step-by-step protocols for evaluating its anti-cancer efficacy through cell viability, cell cycle, and apoptosis assays.

Core Concept: Mechanism of Action as a Kinase Inhibitor

The vast majority of pyrazolo[3,4-d]pyrimidine derivatives exert their anti-cancer effects by functioning as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways controlling growth, proliferation, and survival.[4][5] The core scaffold effectively occupies the adenine-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade. While the specific target can be modified through chemical derivatization, two of the most prominent kinase families targeted by this scaffold are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

  • EGFR Signaling Pathway Inhibition: The EGFR signaling cascade is a cornerstone of cell proliferation and is frequently hyperactivated in various cancers. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type (EGFRWT) and mutated forms (e.g., EGFRT790M), making them valuable for overcoming certain types of drug resistance.[4][5] By blocking EGFR, these compounds can effectively shut down downstream pathways like MAPK/Erk and PI3K/Akt, leading to a reduction in tumor cell proliferation.

  • Cell Cycle Regulation via CDK Inhibition: The cell cycle is a tightly regulated process driven by the sequential activation of CDKs.[6] Dysregulation of this cycle is a hallmark of cancer. Specific pyrazolo[3,4-d]pyrimidine analogues have been developed as potent inhibitors of CDKs, such as CDK2.[7][8][9] Inhibition of CDK2/cyclin complexes prevents the G1-to-S phase transition, leading to cell cycle arrest and preventing cancer cell replication.[8]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P RAS RAS/MAPK Pathway EGFR->RAS PI3K PI3K/Akt Pathway EGFR->PI3K Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., 6-Chloro-3-methyl...) Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.

Application Notes: Guiding Your Experimental Design

Successful implementation of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in your research requires careful planning. The following points provide an authoritative framework for designing robust experiments.

  • Compound Preparation and Handling:

    • Solubilization: 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are typically hydrophobic. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO concentration in your cell culture media.

    • Causality: DMSO is used because it is a powerful aprotic solvent that can dissolve a wide range of compounds and is miscible with aqueous cell culture media. However, it can be toxic to cells at concentrations >0.5-1%. Therefore, the final working concentration of DMSO in your assays should ideally be kept ≤0.1% to avoid confounding cytotoxic effects.

    • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.

  • Cell Line Selection:

    • The choice of cancer cell lines is paramount. For investigating EGFR inhibition, cell lines with high EGFR expression or known EGFR mutations, such as A549 (non-small cell lung cancer), are recommended.[4]

    • For studying CDK inhibition, cell lines known for their rapid proliferation and dependency on cell cycle machinery, such as HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma), are suitable choices.[7]

    • Always perform baseline characterization of your chosen cell lines to confirm the expression of the target kinase.

  • Establishing Validating Controls:

    • Vehicle Control (Crucial): This is the most important control. Treat a set of cells with the same final concentration of DMSO (or other solvent) used in your experimental wells. This allows you to subtract any effect of the solvent itself from the effect of the compound.

    • Untreated Control: Cells grown in media only, without any compound or vehicle. This serves as the baseline for 100% cell viability.

    • Positive Control: Use a well-characterized, commercially available inhibitor of the pathway you are investigating (e.g., Erlotinib for EGFR, Roscovitine for CDK2). This validates that your assay system is responsive and allows for a comparison of potency.

Experimental Protocols

The following protocols provide step-by-step methodologies for assessing the primary anti-cancer effects of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol: Cell Viability Assessment via MTT Assay

This protocol determines the concentration at which the compound reduces cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate (5,000 cells/well) start->seed incubate1 2. Incubate 24h (Allow adherence) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (100 µL/well) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze end End analyze->end

Caption: Standard workflow for an MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[10]

    • Rationale: This density ensures cells are in a logarithmic growth phase and do not become over-confluent by the end of the experiment.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine from your DMSO stock in culture medium. A typical concentration range to test is 0.1 to 100 µM. Remove the old media from the cells and add 100 µL of the media containing the compound or controls (vehicle, untreated).

    • Rationale: A wide concentration range is necessary to generate a complete dose-response curve for accurate IC50 calculation.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

    • Rationale: This duration is typically sufficient to observe anti-proliferative effects that require cells to pass through one or more cell cycles.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). It is used to confirm if the compound induces cell cycle arrest.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation. Combine all cells to ensure apoptotic bodies are included.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently.[8]

    • Rationale: Cold ethanol fixation permeabilizes the cell membrane and fixes the cells, preserving their DNA content without causing significant clumping.

  • Storage: Store the fixed cells at 4°C for at least 2 hours or up to several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase.[8]

    • Rationale: PI is a fluorescent intercalating agent that stains DNA. RNase is included to degrade any double-stranded RNA, ensuring that PI only stains DNA, providing an accurate measure of DNA content.

  • Data Acquisition: Analyze the cells using a flow cytometer. PI fluorescence is typically detected in the FL2 channel.

  • Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.[5]

Protocol: Apoptosis Detection by Annexin V & PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, confirming if the compound's cytotoxic effect is due to programmed cell death.

Methodology:

  • Cell Culture and Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a relevant time period (e.g., 24, 48 hours).

  • Cell Harvest: Collect all cells (adherent and floating) and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these cells. The membrane is still intact, so PI is excluded. In late apoptosis or necrosis, the membrane loses integrity, allowing PI to enter and stain the DNA.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Analysis:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • An increase in the percentage of cells in the lower-right and upper-right quadrants compared to the control indicates the induction of apoptosis.[13][14]

Data Presentation & Interpretation

Quantitative data should be summarized for clear comparison. The table below presents representative IC50 values for various pyrazolo[3,4-d]pyrimidine derivatives from published literature to provide a benchmark for expected potency.

Compound ClassCancer Cell LineTarget(s)Reported IC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine (Cmpd 12b)A549 (Lung)EGFRWT, EGFRT790M8.21[4]
Pyrazolo[3,4-d]pyrimidine (Cmpd 12b)HCT-116 (Colon)EGFRWT, EGFRT790M19.56[4]
Pyrazolo[3,4-d]pyrimidine (Cmpd 14)HCT-116 (Colon)CDK20.006 (6 nM)[7]
Pyrazolo[3,4-d]pyrimidine (Cmpd 14)MCF-7 (Breast)CDK20.045 (45 nM)[7]
Pyrazolo[3,4-d]pyrimidine (Cmpd P1)HCT-116 (Colon)DNA Topoisomerase22.7[15]
Pyrazolo[3,4-d]pyrimidine (Cmpd P2)HepG2 (Liver)DNA Topoisomerase40.75[15]

Interpreting Combined Results: A potent anti-cancer compound will show a low IC50 value in the MTT assay. This observed cytotoxicity can then be mechanistically explained by the results of the subsequent assays. For example, a compound targeting CDKs would be expected to show a G1 or S-phase arrest in the cell cycle analysis, followed by an increase in the apoptotic cell population in the Annexin V assay, providing a cohesive story of its mechanism of action.

References

  • Al-Ostath, A. et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link][4][5]

  • El-Sayed, N. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. Available at: [Link][16]

  • Abdel-Maksoud, M. S. et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link][15]

  • Fayed, E. A. et al. (2020). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available at: [Link][17]

  • El-Adl, K. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry. Available at: [Link][7][18]

  • Wang, Y. et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. National Center for Biotechnology Information. Available at: [Link][19]

  • El-Malah, A. et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. National Center for Biotechnology Information. Available at: [Link][10]

  • Myshchyshyn, I. Y. et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link][1]

  • El-Adl, K. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information. Available at: [Link][8]

  • Al-Ostath, A. et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo-[4][16][17]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link][12]

  • Gatea, H. R. et al. (2023). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry. Available at: [Link][11]

  • Gomaa, H. A. M. et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. National Center for Biotechnology Information. Available at: [Link][20]

  • Eldehna, W. M. et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Center for Biotechnology Information. Available at: [Link][13]

  • Ghorab, M. M. et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. National Center for Biotechnology Information. Available at: [Link][21]

  • Aly, A. A. et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link][2]

  • Wang, X. et al. (2018). Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition. Haematologica. Available at: [Link][14]

  • Kumar, A. et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. Available at: [Link][3]

  • Bettayeb, K. et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. PubMed. Available at: [Link][9]

  • Gnoni, A. et al. (2016). A Pyrazolo[3,4- d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. PubMed. Available at: [Link][22]

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Strategic Importance of Pyrazolo[3,4-d]pyrimidines The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural resemblance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, effectively interacting with a wide array of biological targets, particularly protein kinases.[2][3] Consequently, derivatives of this scaffold have been extensively investigated and developed as potent inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[1][4][5] The ability to strategically functionalize this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.

One of the most powerful and versatile methods for elaborating the pyrazolo[3,4-d]pyrimidine core is through nucleophilic aromatic substitution (SNAr) on its halogenated precursors.[6][7] This application note provides a detailed guide to the experimental procedure for nucleophilic substitution on 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for the synthesis of diverse libraries of bioactive compounds. We will delve into the mechanistic underpinnings of this reaction, provide a robust and reproducible protocol, and explore the scope of this transformation with various nucleophiles.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on the electron-deficient pyrazolo[3,4-d]pyrimidine ring proceeds via a well-established addition-elimination mechanism.[8] The electron-withdrawing nature of the pyrimidine ring system facilitates the initial attack of a nucleophile on the carbon atom bearing the chloro leaving group.[8]

Key Steps of the SNAr Mechanism:

  • Nucleophilic Attack: A potent nucleophile initiates the reaction by attacking the electron-deficient carbon at the C6 position of the pyrazolo[3,4-d]pyrimidine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the heterocyclic ring system.[8][10] This stabilization is a critical factor that drives the reaction forward.

  • Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the chloride leaving group, yielding the substituted pyrazolo[3,4-d]pyrimidine product.

SNAr_Mechanism Reactants 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Addition (Slow Step) Product 6-Nu-3-methyl-1H-pyrazolo[3,4-d]pyrimidine + Cl⁻ Meisenheimer->Product Elimination (Fast Step)

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

A Generalized and Robust Experimental Protocol

This protocol outlines a general procedure for the nucleophilic substitution of an amine onto 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. It is designed to be a reliable starting point for a variety of amine nucleophiles.

Materials and Reagents
ReagentCAS NumberSupplierNotes
6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine10271-09-7(e.g., Sigma-Aldrich)Starting material
Amine NucleophileVaries(e.g., Combi-Blocks)1.1 - 2.0 equivalents
Diisopropylethylamine (DIPEA)7087-68-5(e.g., Acros Organics)Non-nucleophilic base, 2.0 equivalents
N,N-Dimethylformamide (DMF)68-12-2(e.g., Fisher Scientific)Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-6(e.g., VWR)For extraction
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-8(Prepared in-house)For aqueous wash
BrineN/A(Prepared in-house)For aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9(e.g., Sigma-Aldrich)Drying agent
Silica Gel7631-86-9(e.g., SiliCycle)For column chromatography
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material. Subsequently, add the desired amine nucleophile (1.1-2.0 eq) followed by diisopropylethylamine (DIPEA) (2.0 eq).

    • Pro-Tip: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile.[11]

  • Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine nucleophile.

    • Monitoring Progress: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing water. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.[11]

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[12]

Experimental_Workflow Start Start Setup Reaction Setup: - 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine - Inert Atmosphere Start->Setup Addition Reagent Addition: - Anhydrous DMF - Amine Nucleophile - DIPEA Setup->Addition Reaction Reaction: - Heat to 80-120 °C - Monitor by TLC/LC-MS Addition->Reaction Workup Aqueous Work-up: - Water Quench - EtOAc Extraction - Washes (NaHCO₃, Brine) Reaction->Workup Purification Purification: - Dry over MgSO₄ - Concentrate - Silica Gel Chromatography Workup->Purification Characterization Characterization: - NMR - HRMS Purification->Characterization End End Characterization->End

Caption: A Step-by-Step Experimental Workflow for Nucleophilic Substitution.

Scope and Versatility of Nucleophiles

The SNAr reaction on 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is highly versatile and accommodates a broad range of nucleophiles. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Nucleophile ClassExample NucleophileTypical ConditionsExpected ProductReference
Primary AminesAnilineDIPEA, DMF, 100 °CN-phenyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine[5]
Secondary AminesMorpholineK₂CO₃, Acetone, rt4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine[13]
ThiolsThiophenolK₂CO₃, DMF, 80 °C3-methyl-6-(phenylthio)-1H-pyrazolo[3,4-d]pyrimidine[3]
AlcoholsSodium MethoxideMethanol, Reflux6-methoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine[9]

Note: Reaction conditions may require optimization based on the specific nucleophile's reactivity and steric hindrance.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction stalls, consider increasing the temperature, reaction time, or the equivalents of the nucleophile and base. Microwave irradiation can also be employed to accelerate the reaction.[11]

  • Side Reactions: The use of a bulky, non-nucleophilic base like DIPEA is recommended to minimize potential side reactions. In some cases, with highly reactive nucleophiles, the reaction can proceed at room temperature.

  • Purification Challenges: Closely related impurities can sometimes co-elute with the product. Careful optimization of the chromatography solvent system is essential for obtaining a highly pure compound.

Conclusion

The nucleophilic aromatic substitution on 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a cornerstone transformation for the synthesis of novel and biologically active molecules. A thorough understanding of the underlying SNAr mechanism, coupled with a robust and adaptable experimental protocol, empowers researchers to efficiently generate diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives for drug discovery and development programs. The protocols and insights provided herein serve as a comprehensive guide for scientists in this field.

References

  • MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available from: [Link]

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  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules, 25(21), 5183. Available from: [Link]

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  • Eldehna, W. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2295055. Available from: [Link]

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Method

"screening 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against a kinase panel"

Application Note & Protocol Title: High-Throughput Kinase Panel Screening of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives for Selective Inhibitor Discovery Abstract The pyrazolo[3,4-d]pyrimidine scaffold is...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Throughput Kinase Panel Screening of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives for Selective Inhibitor Discovery

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2][3][4] Its ability to mimic the purine core of ATP allows for potent interactions within the highly conserved ATP-binding pocket of protein kinases.[4][5] This application note provides a comprehensive, field-proven guide for the systematic screening of a library of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against a broad panel of protein kinases. We detail an efficient workflow, from initial single-dose primary screening to determine hit candidates, to full dose-response IC50 determination for potency and selectivity profiling. The protocols herein are centered around the robust and highly sensitive ADP-Glo™ luminescent kinase assay platform, which quantifies kinase activity by measuring the amount of ADP produced. This guide is designed to enable researchers to identify and characterize novel, potent, and selective kinase inhibitors, a critical step in modern drug discovery.[6][7]

Introduction: The Rationale for Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[8][9][10] The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, a significant challenge in their development is achieving selectivity.[8][11] Due to the high degree of conservation in the ATP-binding site across the human kinome, many inhibitors exhibit activity against multiple kinases.[9] Such "off-target" activity can lead to undesirable side effects or toxicity.

Kinase selectivity profiling—the process of screening a compound against a large, representative panel of kinases—is therefore an indispensable tool in drug discovery.[11][12][13] It provides a comprehensive overview of a compound's interaction landscape, enabling the early identification of both potent inhibitors for desired targets and potential off-target liabilities.[6] This "compound-centric" approach allows for the selection of candidates with the most promising therapeutic window for further development.[13][14]

The 1H-pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore for kinase inhibition, with derivatives showing activity against a wide range of kinases including tyrosine kinases and serine/threonine kinases.[3][15][16][17] This application note outlines a strategic workflow to efficiently profile derivatives of this scaffold to uncover novel and selective inhibitors.

Experimental Design & Assay Choice

Kinase Panel Selection

The choice of a kinase panel depends on the screening objective.

  • Broad Kinome Panels: For initial discovery, a broad panel representing all major branches of the human kinome is ideal to uncover novel activities and assess overall selectivity.[18][19] Commercial providers offer panels with hundreds of kinases.

  • Focused Panels: If the chemical series has a known activity profile, a smaller, focused panel (e.g., Tyrosine Kinase Panel, CMGC Panel) can be used for lead optimization.[18]

Assay Principle: Why ADP-Glo™?

Several technologies exist for measuring kinase activity, including radiometric, fluorescence, and luminescence-based methods.[10]

  • Radiometric Assays: Considered the "gold standard" for their direct measurement of phosphate transfer, they involve hazardous radioactive materials.[10][19][20]

  • Fluorescence-Based Assays (TR-FRET, FP): These are sensitive but can be prone to interference from fluorescent compounds.[21][22][23]

  • Luminescence-Based Assays: These assays offer high sensitivity, a large dynamic range, and are less susceptible to optical interference. We recommend the ADP-Glo™ Kinase Assay for this workflow.[24]

The ADP-Glo™ assay is a universal platform that measures the amount of ADP produced during the kinase reaction. The luminescence signal is directly proportional to kinase activity, making data interpretation straightforward. Its robust "glow-type" signal and simple add-mix-read format are ideal for high-throughput screening (HTS).[23][24][25]

The Importance of ATP Concentration

For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration in the assay. To obtain a more accurate reflection of a compound's intrinsic affinity (Kᵢ), it is best practice to perform kinase assays at an ATP concentration that is at or near the Michaelis constant (Km,ATP) for each specific kinase.[11] Commercial screening services typically perform their assays under these optimized conditions.[18][19]

Experimental Workflow Overview

The screening process is a tiered cascade designed to efficiently identify and characterize promising compounds while minimizing resource expenditure.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_val Phase 3: Validation & Profiling A Compound Library (Pyrazolo[3,4-d]pyrimidine Derivatives) B Prepare 10 mM DMSO Stocks A->B C Create Assay-Ready Plates (Single-Dose & Dose-Response) B->C D Primary Screen: Single-Dose (e.g., 1 µM) vs. Kinase Panel C->D E Data Analysis: Calculate % Inhibition D->E F Hit Selection (e.g., >70% Inhibition) E->F G Secondary Screen: 10-Point Dose-Response for Selected Hits F->G H IC50 Curve Fitting & Potency Determination G->H I Selectivity Analysis & Candidate Nomination H->I

Figure 1: A tiered experimental workflow for kinase inhibitor profiling.

Detailed Protocols

These protocols are designed for a 384-well plate format, which is standard for HTS. Adjust volumes accordingly for 96-well plates.

Protocol 1: Compound Preparation and Plating

Rationale: Proper compound handling is critical for data quality. Using DMSO as a solvent is standard, but solubility should be confirmed. Serial dilutions are prepared to cover a wide concentration range for accurate IC50 determination.

Materials:

  • 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (solid)

  • Anhydrous DMSO

  • 384-well polypropylene plates (compound plates)

  • Acoustic dispenser or multichannel pipette

Method:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO. Ensure complete solubilization.

  • Single-Dose Plate (for Primary Screen):

    • In a 384-well plate, add the required volume of DMSO to appropriate wells to serve as the 0% inhibition control (vehicle control).

    • Add a known pan-kinase inhibitor (e.g., Staurosporine) to separate wells to serve as the 100% inhibition control.

    • Dispense the 10 mM compound stocks into the remaining wells. This plate will be further diluted to achieve the final screening concentration (e.g., 1 µM).

  • Dose-Response Plate (for Secondary Screen):

    • For each "hit" compound, perform a serial dilution series in 100% DMSO.

    • A typical 10-point, 3-fold dilution series starting from 10 mM would be: 10 mM, 3.33 mM, 1.11 mM, 370 µM, 123 µM, 41 µM, 13.7 µM, 4.6 µM, 1.5 µM, and 0.5 µM.

    • Plate these dilutions, along with vehicle controls, into a 384-well polypropylene plate.

Protocol 2: Primary Screen (Single-Dose Inhibition)

Rationale: This screen acts as a broad filter to quickly identify compounds that show significant activity against any kinase in the panel at a single, relatively high concentration.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega General Panel)[24][26]

  • ADP-Glo™ Kinase Assay Reagents[27]

  • Prepared Single-Dose Compound Plate

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Method (based on Promega's protocol[24]):

  • Reagent Preparation: Prepare the 2X Kinase/Substrate/ATP solution according to the manufacturer's protocol. Each kinase will have its own optimized reaction buffer and substrate.

  • Compound Addition: Add 2.5 µL of the 2X Kinase/Substrate/ATP solution to each well of a white 384-well assay plate.

  • Initiate Reaction: Transfer a small volume (e.g., 25-50 nL) of the compounds and controls from the prepared compound plate to the assay plate to achieve the final desired concentration (e.g., 1 µM compound, 0.5-1% final DMSO).

  • Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

  • Develop Luminescence Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which then drives the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is stable for several hours.[27]

Protocol 3: Secondary Screen (IC50 Determination)

Rationale: For all hits identified in the primary screen, a full dose-response curve is generated to determine the IC50 value, a quantitative measure of potency.[28]

Method:

  • This protocol is identical to the Primary Screen protocol, with one key difference.

  • Initiate Reaction: Instead of a single concentration, transfer compounds from the prepared Dose-Response Plate to the assay plate.

  • The result will be a series of wells for each compound with decreasing concentrations, allowing for the generation of an inhibition curve.

Data Analysis and Interpretation

Primary Screen Analysis
  • Calculate Percent Inhibition: The raw luminescence data (Relative Light Units, RLU) is converted to percent inhibition using the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • Percent Inhibition = 100 * (1 - (RLUtest compound - RLUpositive control) / (RLUvehicle control - RLUpositive control))

  • Hit Identification: A threshold is set to define a "hit." A common starting point is ≥70% inhibition.[29]

IC50 Determination
  • Plot Data: For each hit compound, plot Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.[30]

    • Y = Bottom + (Top - Bottom) / (1 + 10((LogIC50 - X) * HillSlope))

  • Determine IC50: The IC50 is the concentration of the inhibitor that results in 50% inhibition of kinase activity. This value is derived directly from the curve fitting.[28]

Selectivity Profile and Data Visualization

The final output is a table of IC50 values for each hit compound against all kinases in the panel. This allows for a clear assessment of both potency and selectivity.

Table 1: Hypothetical Screening Data for Pyrazolopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase 1 (e.g., SRC)IC50 (nM)Off-Target Kinase 2 (e.g., LCK)IC50 (nM)Selectivity Notes
PPD-001 AURKA 15 EGFR>10,000VEGFR28,500Highly selective for AURKA
PPD-002 CDK2 45 CDK998GSK3B1,200Potent, moderate CDK selectivity
PPD-003 MEK1 250 BRAF3,400p38a>10,000Moderate potency, good selectivity
PPD-004 AKT1 80 PKA110ROCK1250Promiscuous / Pan-inhibitor

From this data, PPD-001 emerges as a highly promising and selective candidate for Aurora A kinase, warranting further investigation. In contrast, PPD-004 is a promiscuous inhibitor and may not be suitable for developing a selective therapy.[11]

Visualizing a Targeted Pathway

Identifying a potent inhibitor is the first step. Understanding its biological context is crucial. If a screen identifies a potent MEK1 inhibitor (like PPD-003), its position in a critical cancer pathway like the MAPK/ERK pathway highlights its therapeutic potential.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor PPD-003 (Hypothetical Hit) Inhibitor->MEK Inhibition

Figure 2: The MAPK signaling pathway, highlighting MEK1 as a target.

Conclusion and Next Steps

This application note provides a robust and streamlined workflow for the identification and characterization of kinase inhibitors from a 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine library. By employing a tiered screening approach with the sensitive ADP-Glo™ assay, researchers can efficiently generate high-quality potency and selectivity data.

Promising candidates identified through this biochemical screen (e.g., potent, selective hits) should be advanced to the next stages of the drug discovery cascade:

  • Orthogonal Assays: Confirm hits using a different assay technology (e.g., a fluorescence-based binding assay) to rule out technology-specific artifacts.

  • Cell-Based Assays: Evaluate the compound's ability to inhibit the target kinase in a cellular context, for example, by measuring the phosphorylation of a known downstream substrate.[6]

  • Mechanism of Action Studies: Determine the mode of inhibition (e.g., ATP-competitive, allosteric) through enzyme kinetics studies.

  • In Vivo Efficacy: Test lead compounds in relevant animal models of disease.[6]

This systematic approach ensures that resources are focused on compounds with the highest potential to become successful therapeutic agents.

References

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Progress in Medicinal Chemistry, 50, 1-33. [Link]

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  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology Corporation. [Link]

  • Wilson, C. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12977-12982. [Link]

  • Wang, Z., et al. (2013). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 18(7), 8136-8151. [Link]

  • Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Davis, M. I., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 439(2), 185-202. [Link]

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  • Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 6, 41-54. [Link]

  • Simard, J. R., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society, 131(37), 13286-13296. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2539-2562. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 801, 1-17. [Link]

  • Harrak, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]

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  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. [Link]

  • Krišt'an, O., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. JoelDare.com. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

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  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. [Link]

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  • Sketchviz. Guide to Flowcharts in Graphviz. Sketchviz Website. [Link]

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  • Bantscheff, M., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(2), 580-591. [Link]

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  • Uitdehaag, J. C. M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1196. [Link]

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Application

Application Notes &amp; Protocols: A Guide to In Vitro Assay Development for Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2][3] This structural mimicry allows...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2][3] This structural mimicry allows compounds based on this scaffold to effectively target the ATP-binding sites of numerous enzymes, particularly protein kinases.[3] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various kinases implicated in cancer and other diseases, including Src, Abl, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR).[1][4][5][6][7] Additionally, this versatile scaffold has shown inhibitory activity against other enzyme families, such as phosphodiesterases (PDEs).[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro assays to characterize pyrazolo[3,4-d]pyrimidine-based inhibitors. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for key assays, and explain how to interpret the resulting data.

Part 1: Foundational Biochemical Assays for Initial Screening

The initial step in characterizing a novel inhibitor is to determine its potency against the purified target enzyme. High-throughput, homogeneous assays are ideal for this purpose. We will focus on two widely adopted and robust platforms: Homogeneous Time-Resolved Fluorescence (HTRF) and luminescence-based ATP quantification.

Rationale for Method Selection
  • HTRF (Homogeneous Time-Resolved Fluorescence): This assay technology is a form of Förster Resonance Energy Transfer (FRET) that offers high sensitivity, low background, and reduced interference from library compounds.[10][11] It is a versatile platform suitable for a wide range of kinases and can be easily miniaturized for high-throughput screening (HTS).[10][11]

  • Luminescence-Based ATP Quantification (e.g., Kinase-Glo®): This method measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[12][13] The luminescent signal is inversely proportional to kinase activity.[12][13] This assay is simple ("add-mix-read"), compatible with virtually any kinase and substrate combination, and produces excellent signal-to-background ratios, making it another gold standard for HTS.[12][14][15]

Visualizing the Assay Workflow

Here is a logical workflow for the initial biochemical screening of pyrazolo[3,4-d]pyrimidine-based inhibitors.

G cluster_0 Primary Screening cluster_1 Secondary Assays Compound Library Compound Library HTRF Assay HTRF Assay Compound Library->HTRF Assay Single Concentration Luminescence Assay Luminescence Assay Compound Library->Luminescence Assay Single Concentration Data Analysis (IC50) Data Analysis (IC50) HTRF Assay->Data Analysis (IC50) Dose-Response for Hits Luminescence Assay->Data Analysis (IC50) Dose-Response for Hits Mechanism of Action Mechanism of Action Data Analysis (IC50)->Mechanism of Action Potent Hits Biophysical Assays Biophysical Assays Data Analysis (IC50)->Biophysical Assays Validated Hits Selectivity Profiling Selectivity Profiling Data Analysis (IC50)->Selectivity Profiling Validated Hits G Validated Hit Validated Hit SPR Assay SPR Assay Validated Hit->SPR Assay ITC Assay ITC Assay Validated Hit->ITC Assay Binding Kinetics Binding Kinetics SPR Assay->Binding Kinetics kon, koff Binding Affinity Binding Affinity SPR Assay->Binding Affinity KD ITC Assay->Binding Affinity KD Thermodynamics Thermodynamics ITC Assay->Thermodynamics ΔH, ΔS

Caption: Workflow for biophysical characterization of inhibitors.

Part 3: Cell-Based Assays for Evaluating Cellular Efficacy

Demonstrating that an inhibitor is active in a cellular context is a critical step. Cell-based assays assess the compound's ability to cross the cell membrane, engage its target in a complex biological environment, and elicit a desired physiological response.

Visualizing a Representative Signaling Pathway

Many pyrazolo[3,4-d]pyrimidine-based inhibitors target kinases like Src, which are central nodes in signaling pathways that control cell proliferation and survival. [4][16][17]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Src Kinase Src Kinase Receptor Tyrosine Kinase->Src Kinase Activates Downstream Signaling (e.g., STAT, AKT) Downstream Signaling (e.g., STAT, AKT) Src Kinase->Downstream Signaling (e.g., STAT, AKT) Phosphorylates Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->Src Kinase Inhibits Cell Proliferation Cell Proliferation Downstream Signaling (e.g., STAT, AKT)->Cell Proliferation Survival Survival Downstream Signaling (e.g., STAT, AKT)->Survival

Caption: Inhibition of the Src signaling pathway.

Detailed Protocol: Cell Viability/Proliferation Assay (MTS Assay)

Objective: To assess the effect of a pyrazolo[3,4-d]pyrimidine inhibitor on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., medulloblastoma cells for Src inhibitors). [4][16]* Complete culture medium

  • Pyrazolo[3,4-d]pyrimidine inhibitor stock solution (in DMSO)

  • 96-well clear tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include DMSO-only controls.

    • Incubate for a specified period (e.g., 48 or 72 hours). [16]

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C in a humidified incubator.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (medium only).

  • Express the data as a percentage of the viability of the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.

Additional Cellular Assays
  • Target Engagement & Pathway Modulation (Western Blot): To confirm that the inhibitor is hitting its intended target in cells, Western blotting can be used to measure the phosphorylation status of the target kinase (e.g., phospho-Src) and its downstream substrates. [4][16]* Cell Cycle Analysis (Flow Cytometry): Many kinase inhibitors, particularly those targeting CDKs, induce cell cycle arrest. [1][4]Propidium iodide staining followed by flow cytometry can quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. [1][4][16]* Apoptosis Assays: To determine if the inhibitor induces programmed cell death, assays such as Annexin V/PI staining or caspase activity assays can be employed. [4][17]

Conclusion

The systematic in vitro evaluation of pyrazolo[3,4-d]pyrimidine-based inhibitors requires a multi-faceted approach. By combining robust biochemical screening assays, detailed biophysical characterization, and relevant cell-based functional assays, researchers can build a comprehensive profile of their compounds. This logical and evidence-based progression from initial hit identification to cellular proof-of-concept is essential for advancing promising inhibitors through the drug discovery pipeline.

References

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.[Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central.[Link]

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  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols.[Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed.[Link]

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  • HTRF Kinase Assay Protocol | Download Table. ResearchGate.[Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.[Link]

  • Biophysical Assays. Charles River Laboratories.[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[10][18][19]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.[Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health.[Link]

  • (PDF) New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. ResearchGate.[Link]

  • Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: A predictive approach combining comparative validated multiple molecular modeling techniques. ResearchGate.[Link]

  • Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by WEE1 inhibition. PubMed.[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.[Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central.[Link]

  • Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors: a predictive approach combining comparative validated multiple molecular modelling techniques. Semantic Scholar.[Link]

  • Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line. PubMed.[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.[Link]

  • Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. ACS Publications.[Link]

  • Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. PubMed.[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[10][18][19]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central.[Link]

Sources

Method

Application Note &amp; Protocol: A Streamlined Synthesis of 6-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Introduction and Significance The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine.[1][2] This structural similarity allows its derivatives to ef...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine.[1][2] This structural similarity allows its derivatives to effectively compete with ATP and interact with the active sites of numerous kinases, making them potent therapeutic candidates.[1][2] Derivatives of this class have demonstrated a wide spectrum of biological activities, including roles as anticancer agents (specifically as EGFR and CDK inhibitors), anti-inflammatory, and antimicrobial agents.[1][3][4][5]

The target molecule, 6-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, is a key intermediate for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[6][7] This document provides a comprehensive, field-proven protocol for the synthesis of this compound from its 6-chloro precursor. The methodology is centered on a robust nucleophilic aromatic substitution (SNAr) reaction, offering high yield and purity. We will delve into the mechanistic underpinnings, a detailed step-by-step protocol, characterization, and critical safety considerations to ensure reliable and safe execution.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine to its amino analogue proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrazolo[3,4-d]pyrimidine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic property strongly activates the C6 position, making the attached chlorine atom an excellent leaving group susceptible to attack by nucleophiles.

In this protocol, ammonia (or an equivalent source) acts as the nucleophile. The reaction proceeds through a two-step addition-elimination sequence:

  • Addition: The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the electron-deficient carbon atom at the C6 position. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is disrupted.

  • Elimination: The aromaticity is restored through the expulsion of the chloride ion, which is a stable leaving group. A final deprotonation step yields the neutral 6-amino product.

This process is highly efficient and is a cornerstone of heterocyclic chemistry for installing amine functionalities.

G cluster_0 Reaction Scheme start 6-chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine reagent + NH₃ (Ammonia) Solvent, Heat start->reagent product 6-amino-3-methyl-1H- pyrazolo[3,4-d]pyrimidine reagent->product byproduct + HCl product->byproduct G A 1. Reagent Charging - Add chloro-precursor (5 mmol) - Add Ethanol (20 mL) - Add Ammonium Hydroxide (15 mL) B 2. Reaction - Seal pressure vessel - Heat to 120-130 °C - Stir for 12-18 h A->B C 3. Monitoring - Cool to RT - Spot sample on TLC - Check for starting material absence B->C C->B Incomplete D 4. Work-up - Concentrate on rotary evaporator - Add H₂O (20 mL) - Cool in ice bath (30 min) C->D Reaction Complete E 5. Isolation - Collect solid via vacuum filtration - Wash with cold H₂O - Dry in vacuum oven D->E F 6. Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - Melting Point E->F

Sources

Application

Application Notes and Protocols for the Use of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in Fragment-Based Drug Design

Introduction: Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery.[1][2] By screening low molecular weight compounds, typically less than 300 Da, FBDD explores chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery.[1][2] By screening low molecular weight compounds, typically less than 300 Da, FBDD explores chemical space more effectively than traditional high-throughput screening (HTS).[1] The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry, acting as a privileged structure for the development of kinase inhibitors.[3][4] Its structural resemblance to the adenine ring of ATP allows it to effectively compete for the ATP-binding site in a multitude of kinases, which are critical targets in oncology and other therapeutic areas.[3][5][6]

This document provides detailed application notes and protocols for the use of a specific pyrazolo[3,4-d]pyrimidine derivative, 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine , as a foundational fragment in FBDD campaigns targeting protein kinases. We will delve into the rationale behind its selection, quality control procedures, and comprehensive protocols for primary screening using Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.

The Fragment: 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

The choice of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine as a starting fragment is predicated on several key features:

  • Privileged Scaffold: The pyrazolo[3,4-d]pyrimidine core is a known hinge-binding motif for numerous kinases, including EGFR, Src, and CDK2.[3][6][7]

  • Low Molecular Weight: With a molecular weight of 168.58 g/mol , it adheres to the "Rule of Three" often applied in FBDD.[2][8]

  • Tractable Chemistry: The chlorine atom at the 6-position serves as a versatile chemical handle for synthetic elaboration, allowing for fragment growing or linking strategies to enhance potency and selectivity.

  • Simplicity: Its relatively simple structure allows for unambiguous identification in biophysical assays and provides clear structure-activity relationship (SAR) data upon modification.

PropertyValueSource
IUPAC Name 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidineN/A
CAS Number 871254-63-6N/A
Molecular Formula C₆H₅ClN₄N/A
Molecular Weight 168.58 g/mol N/A
Canonical SMILES CC1=C2C=NC(=NC2=NN1)ClN/A

PART 1: Fragment Preparation and Quality Control

A successful FBDD campaign is contingent on a high-quality fragment library.[9][10][11] Rigorous quality control is essential to ensure that observed activities are due to the intended fragment and not impurities or degradation products.[8][12]

Protocol 1.1: Stock Solution Preparation and Storage

Rationale: Pyrazolo[3,4-d]pyrimidine derivatives often exhibit poor aqueous solubility.[13][14] Therefore, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions. The inclusion of a small percentage of D₂O can prevent freezing at 4°C and mitigate issues arising from repeated freeze-thaw cycles.[12]

Materials:

  • 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine powder

  • d₆-DMSO (99.9% D)

  • D₂O (99.9% D)

  • Sterile, barcoded microtubes

Procedure:

  • Accurately weigh the 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine powder.

  • Prepare a solvent mixture of 90% d₆-DMSO and 10% D₂O.[12]

  • Dissolve the fragment in the solvent mixture to create a final stock concentration of 50 mM.[12]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, barcoded microtubes to minimize contamination and freeze-thaw cycles.

  • Store the aliquots at 4°C.[12]

Protocol 1.2: Quality Control by ¹H-NMR

Rationale: ¹H-NMR is a robust method to confirm the identity and assess the purity of the fragment in the stock solution.[12] An internal standard can be used for accurate concentration determination.

Materials:

  • 50 mM fragment stock solution in 90% d₆-DMSO / 10% D₂O

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4, 150 mM NaCl in 90% H₂O / 10% D₂O)[12]

  • NMR tubes

Procedure:

  • Prepare a 1 mM sample of the fragment by diluting the 50 mM stock solution in the desired aqueous buffer.[12]

  • Transfer the sample to an NMR tube.

  • Acquire a ¹H-NMR spectrum.

  • Identity Check: Compare the acquired spectrum with a reference spectrum to confirm the chemical structure.

  • Purity Assessment: Integrate all signals and calculate the purity by comparing the integral of the fragment's signals to those of any impurities. A purity of >95% is generally required.

  • Solubility Check: Observe the spectrum for signs of insolubility, such as broad peaks or a lower-than-expected signal intensity. The automated analysis software can assist in quantifying the soluble concentration.[12]

PART 2: Primary Screening Methodologies

The following protocols outline the use of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in three common FBDD screening techniques. For the purpose of these protocols, we will consider a hypothetical target: Kinase-X .

Workflow for Fragment Screening and Hit Validation

FBDD_Workflow cluster_prep Fragment Preparation cluster_screen Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization QC Quality Control (NMR, LC-MS) NMR NMR Spectroscopy (¹H-¹⁵N HSQC) QC->NMR SPR Surface Plasmon Resonance (SPR) QC->SPR Xray X-ray Crystallography (Soaking) QC->Xray Stock Stock Solution (50 mM in DMSO) Stock->QC DoseResponse Dose-Response & Kd Determination NMR->DoseResponse SPR->DoseResponse Structural Structural Biology (X-ray/NMR) Xray->Structural Orthogonal Orthogonal Assay (e.g., ITC) DoseResponse->Orthogonal Orthogonal->Structural SAR Structure-Activity Relationship (SAR) Structural->SAR Growing Fragment Growing/Linking SAR->Growing Lead Lead Compound Growing->Lead

Caption: A generalized workflow for fragment-based drug design.

Protocol 2.1: NMR Screening using ¹H-¹⁵N HSQC

Rationale: Protein-observed NMR methods, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are highly robust for fragment screening.[15] Binding of a fragment to a ¹⁵N-labeled protein causes chemical shift perturbations (CSPs) for specific amino acid residues at the binding site, providing direct evidence of interaction.[16]

Materials:

  • ¹⁵N-labeled Kinase-X protein (typically 50-100 µM)[16]

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 2 mM DTT, 10% D₂O, pH 7.0)[16]

  • 1 mM 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in the same NMR buffer, with the final DMSO concentration matched to the protein-only sample (typically 1-5%).

  • NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Kinase-X in the NMR buffer containing the final concentration of DMSO. This is the apo/reference state.

  • Screening: Add the 1 mM solution of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine to the protein sample. The final fragment concentration is typically in the range of 100 µM to 1 mM.

  • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the apo and fragment-bound spectra.

    • Identify residues with significant CSPs. These are indicative of a binding event.

    • The magnitude of the CSP can be used to estimate the binding affinity (Kd) through titration experiments where the fragment concentration is varied.

Protocol 2.2: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is a label-free biophysical technique that measures changes in the refractive index at a sensor surface, allowing for the real-time detection of binding events.[17] It is highly sensitive and can detect the weak interactions typical of fragments.[18]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLC)

  • Kinase-X protein

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO)

  • 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine solutions at various concentrations (e.g., 1 µM to 500 µM) in running buffer.

Procedure:

  • Protein Immobilization: Immobilize Kinase-X onto the sensor chip surface via amine coupling or another suitable chemistry. A reference channel should be prepared by activating and deactivating the surface without protein immobilization to subtract bulk refractive index effects.

  • System Priming: Equilibrate the system with running buffer, ensuring a stable baseline. The DMSO concentration in the running buffer must exactly match that of the fragment solutions to avoid false positives.[18]

  • Fragment Injection: Inject the solutions of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine over the protein and reference surfaces at a constant flow rate.

  • Data Analysis:

    • Subtract the reference channel signal from the protein channel signal to obtain the specific binding sensorgram.

    • A concentration-dependent increase in the response units (RU) indicates a binding event.

    • For hit validation, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 2.3: X-ray Crystallography Screening by Soaking

Rationale: X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.[15] The soaking method, where pre-formed apo-protein crystals are incubated with the fragment, is a common approach.[19]

Materials:

  • High-quality apo-crystals of Kinase-X.

  • Soaking solution: Mother liquor from crystallization supplemented with a high concentration of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (typically 1-10 mM). The final DMSO concentration should be kept below a level that degrades crystal quality (determined empirically, often <10%).

  • Cryoprotectant solution (mother liquor supplemented with glycerol, ethylene glycol, etc.).

  • Cryo-loops.

  • Liquid nitrogen.

  • Synchrotron X-ray source.

Procedure:

  • Crystal Preparation: Grow robust apo-crystals of Kinase-X that diffract to a high resolution (ideally < 2.0 Å).

  • Soaking:

    • Prepare the soaking solution containing 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

    • Carefully transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.[20]

  • Cryo-cooling: Briefly transfer the soaked crystal to the cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect a high-resolution X-ray diffraction dataset.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting electron density map for unambiguous density corresponding to the bound fragment.

    • Refine the protein-fragment complex structure to obtain a final model.

PART 3: Hit Validation and Progression

A fragment that shows binding in a primary screen is considered a "hit". This hit must be validated to confirm its binding and characterize its interaction with the target protein.

Decision Tree for Hit Validation

Hit_Validation Start Primary Hit from NMR, SPR, or X-ray Confirm Confirm Identity & Purity of Hit Start->Confirm Kd Determine Binding Affinity (Kd) (e.g., NMR/SPR Titration) Confirm->Kd Confirmed NoGo1 Discard/Re-evaluate Confirm->NoGo1 Not Confirmed Orthogonal Orthogonal Biophysical Method (e.g., ITC, Thermal Shift) Kd->Orthogonal Structural Obtain High-Resolution Structure (X-ray Crystallography) Orthogonal->Structural Validated NoGo2 Discard/Re-evaluate Orthogonal->NoGo2 Not Validated SAR Initiate SAR by Catalog Structural->SAR Structure Obtained NoGo3 Discard/Re-evaluate Structural->NoGo3 No Structure LeadDev Proceed to Lead Development SAR->LeadDev

Caption: A decision-making workflow for validating and progressing fragment hits.

The validated and structurally characterized 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine fragment serves as an excellent starting point for hit-to-lead optimization. The chlorine atom at the 6-position provides a clear vector for chemical elaboration, enabling medicinal chemists to "grow" the fragment into more potent and selective lead compounds.

References

  • Poongavanam, V., et al. (2018). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Available at: [Link]

  • Kirsch, P., et al. (2019). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters. Available at: [Link]

  • Sreeramulu, S., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR. Available at: [Link]

  • Sreeramulu, S., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR. Available at: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]

  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology. Available at: [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. NanoTemper Technologies. Available at: [Link]

  • Hubbard, R. E. (2011). Virtual fragment preparation for computational fragment-based drug design. Methods in Molecular Biology. Available at: [Link]

  • Andersen, C. A., et al. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Abdiche, Y. N., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. Available at: [Link]

  • Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. Available at: [Link]

  • Danielson, U. H. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. Available at: [Link]

  • Radi, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • protocols.io. (2025). XChem crystallographic fragment screening. protocols.io. Available at: [Link]

  • Patel, R. V., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Doak, B. C., et al. (2013). Design and Evaluation of the Performance of an NMR Screening Fragment Library. Australian Journal of Chemistry. Available at: [Link]

  • Bio-Rad. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Available at: [Link]

  • Nayl, A. H. (2022). Targeting tumor cells with pyrazolo[3,4-d] pyrimidine. Arabian Journal of Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. Available at: [Link]

  • CORE. (n.d.). NMR quality control of fragment libraries for screening. CORE. Available at: [Link]

  • Shishodia, S., et al. (2023). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology. Available at: [Link]

  • Sonvico, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ETH Zurich. (n.d.). How much substance do I need? - NMR Service. ETH Zurich. Available at: [Link]

  • PubMed. (2018). Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. PubMed. Available at: [Link]

  • American Chemical Society. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5‑a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. American Chemical Society. Available at: [Link]

  • Brust, T. F., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience. Available at: [Link]

  • Ogurtsov, V. A., & Rakitin, O. A. (2022). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank. Available at: [Link]

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Method

"analytical techniques for monitoring the synthesis of pyrazolo[3,4-d]pyrimidine analogs"

Application Note & Protocols Topic: Analytical Techniques for Monitoring the Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazolo[3,4...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Analytical Techniques for Monitoring the Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in oncology and other therapeutic areas.[1][2][3] The efficient synthesis of analogs based on this scaffold is paramount for drug discovery and development. A critical, yet often overlooked, aspect of synthesis is the implementation of a robust analytical monitoring strategy. This guide provides an in-depth overview and detailed protocols for the primary analytical techniques used to monitor the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. We will explore the causality behind experimental choices, moving from rapid qualitative assessments to rigorous quantitative analysis and final structural verification. The aim is to equip researchers with the practical knowledge to optimize reaction conditions, maximize yields, minimize impurities, and ensure the unambiguous characterization of their target compounds.

The Strategic Imperative for Reaction Monitoring

In the synthesis of complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines, reactions rarely proceed with 100% conversion and selectivity. The formation of side products, regioisomers, or the presence of unreacted starting materials can complicate purification and compromise the integrity of biological data.[4] Real-time or quasi-real-time reaction monitoring provides the chemist with a window into the reaction vessel, enabling informed decisions on reaction progress, endpoint determination, and troubleshooting.[5] An integrated analytical approach, leveraging multiple techniques, is the cornerstone of a self-validating and trustworthy synthetic protocol.

Below is a generalized workflow illustrating the integration of analytical checkpoints during a typical synthesis campaign.

G cluster_0 Synthesis Stage cluster_1 Analysis Stage A Reaction Setup (Reactants, Solvent, Catalyst) B In-Process Control (IPC) Aliquot Sampling A->B C Reaction Endpoint? B->C F Qualitative Check (TLC) B->F Rapid Assessment C->B No (Continue Reaction) D Reaction Quench & Work-up C->D Yes E Crude Product Isolation D->E G Quantitative Analysis (HPLC / LC-MS) E->G Purity & Yield Check H Structural Confirmation (NMR, MS, IR) G->H Final Verification

Figure 1: General workflow integrating synthesis with analytical checkpoints.

Thin-Layer Chromatography (TLC): The First Line of Inquiry

Thin-Layer Chromatography is an indispensable tool for rapid, cost-effective, and qualitative monitoring of a reaction's progress. Its primary utility lies in visualizing the disappearance of starting materials and the concurrent appearance of the product spot.

Causality: The choice of TLC as the initial monitoring tool is driven by its speed (typically 5-15 minutes per analysis) and low cost. It allows for frequent sampling without significant consumption of the reaction mixture. The separation is based on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase. For pyrazolo[3,4-d]pyrimidines, which are often more polar than their precursors, a distinct change in the Retention Factor (Rf) is usually observed.

Protocol 2.1: TLC Monitoring of a Pyrazolo[3,4-d]pyrimidine Synthesis

Objective: To qualitatively assess the consumption of starting materials and the formation of the product.

Materials:

  • TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber with a lid

  • Mobile phase (solvent system, e.g., 9:1 Dichloromethane:Methanol)

  • Capillary spotters or micropipette

  • UV lamp (254 nm and/or 365 nm)

  • Staining solution (e.g., potassium permanganate), if needed

Methodology:

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to aid solvent vapor saturation. Cover with the lid and let it equilibrate for at least 10-15 minutes.[6]

  • Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate.

  • Spotting:

    • On the baseline, apply a small spot of your starting material(s) as a reference.

    • Carefully withdraw a small aliquot from the reaction mixture using a capillary tube.

    • Spot the reaction mixture on the baseline, ensuring the spot is small and concentrated. It is common practice to spot a "co-spot" containing both starting material and the reaction mixture to aid in comparison.

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualization: When the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.[7] Circle the visible spots with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A complete reaction is typically indicated by the disappearance of the starting material spot in the reaction mixture lane.

Table 1: Common TLC Troubleshooting

Issue Possible Cause(s) Recommended Solution(s)
Streaking Sample is overloaded; compound is highly polar or acidic/basic; inappropriate solvent system. Dilute the sample; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase; adjust solvent polarity.[6]
Rf is too high/low Mobile phase is too polar (high Rf) or not polar enough (low Rf). To lower Rf, decrease the polarity of the mobile phase (e.g., use more non-polar solvent). To increase Rf, increase polarity.
Spots are not visible Compound is not UV-active; concentration is too low. Use a chemical stain (e.g., iodine, permanganate); concentrate the sample before spotting.[6]

| Co-elution | Starting material and product have very similar polarities. | Experiment with different solvent systems to achieve better separation.[4] |

HPLC & LC-MS: Quantitative Profiling and Mass Verification

While TLC is excellent for qualitative checks, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis. It provides superior resolution and allows for the determination of conversion rates, product purity, and the relative abundance of byproducts.[6] Coupling HPLC with Mass Spectrometry (LC-MS) adds another layer of certainty by providing molecular weight data for each separated peak, confirming product identity and aiding in the structural elucidation of impurities.[8]

Causality: The move to HPLC is warranted when quantitative data is needed to optimize reaction conditions (e.g., temperature, catalyst loading) or to determine the precise purity of a sample. Reversed-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is most common for the analysis of drug-like molecules such as pyrazolo[3,4-d]pyrimidines.

Protocol 3.1: HPLC/LC-MS Analysis of a Reaction Mixture

Objective: To quantify the conversion of starting material to product and confirm the molecular weight of the product.

Materials:

  • HPLC or LC-MS system with a UV detector (and MS detector)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Modifier (e.g., 0.1% formic acid or trifluoroacetic acid)

  • Sample vials and filters

Methodology:

  • Sample Preparation:

    • Withdraw a small aliquot (~5-10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly in a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents further reaction post-sampling.

    • If the sample contains solids, filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Instrument Setup:

    • Set up the HPLC method according to the parameters in Table 2 or an optimized in-house method.

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample (typically 5-10 µL).

    • Acquire the chromatogram (UV) and mass spectrum for each peak.

  • Data Interpretation:

    • HPLC (UV Chromatogram): Identify peaks corresponding to starting materials and the product based on their retention times (previously established with standards, if available). Calculate the area percent of each peak to estimate purity and conversion.

    • MS (Mass Spectrum): For the product peak, examine the mass spectrum. Look for the protonated molecular ion [M+H]⁺. The observed mass should correspond to the calculated molecular weight of the target pyrazolo[3,4-d]pyrimidine analog.

Table 2: Representative Reversed-Phase HPLC Method

Parameter Typical Value / Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 5 µL
Detection UV at 254 nm and 280 nm

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

NMR Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of the final synthesized compound.[9] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for definitive proof of structure. While typically used on purified products, NMR can also be employed for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[10][11]

Causality: After isolation and purification, NMR is essential to prove that the desired regioisomer has been formed and that the structure is correct. The chemical shifts and coupling patterns of protons on the pyrazolo[3,4-d]pyrimidine core are highly diagnostic.[12] For instance, the singlets corresponding to the protons at positions 3 and 6 are characteristic and their chemical shifts are sensitive to the substitution pattern.[13]

Protocol 4.1: NMR Analysis of a Purified Pyrazolo[3,4-d]pyrimidine

Objective: To confirm the chemical structure of the final, purified product.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Purified pyrazolo[3,4-d]pyrimidine analog (~5-10 mg)

Methodology:

  • Sample Preparation: Dissolve the purified compound in ~0.6-0.7 mL of the appropriate deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (and other desired experiments like DEPT, COSY, or HMBC if needed for complex structures).

  • Data Interpretation:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks to the protons and carbons of the molecule based on their chemical shift, multiplicity (splitting pattern), and integration. Compare the observed spectrum to expected values based on literature for similar structures.[12][13]

Table 3: Characteristic ¹H NMR Signals for a Generic 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Core

Proton Position Typical Chemical Shift (δ ppm in DMSO-d₆) Multiplicity Notes
H-3 8.2 - 8.8 Singlet (s) Position can vary based on substituents.
H-6 8.3 - 9.0 Singlet (s) Often deshielded; position varies with substitution.[7]
Phenyl (at N-1) 7.3 - 8.2 Multiplets (m) Typical aromatic region signals.

| NH₂ (if present) | 7.5 - 8.5 | Broad Singlet (br s) | D₂O exchangeable. |

Integrated Analytical Strategy: A Decision-Making Framework

The choice of analytical technique is context-dependent. A logical workflow ensures that the right information is gathered at the appropriate stage of the synthesis, maximizing efficiency and confidence in the results.

G cluster_questions cluster_actions A Reaction in Progress Q1 Need quick qualitative check? (Yes/No) A->Q1 Q2 Need quantitative data? (Purity, Conversion) Q1->Q2 No TLC Perform TLC Analysis Q1->TLC Yes Q3 Need to ID unknown peak? Q2->Q3 No HPLC Perform HPLC Analysis Q2->HPLC Yes Q4 Need final structure proof? Q3->Q4 No LCMS Perform LC-MS Analysis Q3->LCMS Yes NMR Perform NMR Analysis (on purified product) Q4->NMR Yes

Figure 2: Decision tree for selecting the appropriate analytical technique.

References

  • Al-Issa, S. A. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. International Journal of Medicinal Chemistry, 2012, 673059. Available from: [Link]

  • El-Malah, A. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. Available from: [Link]

  • Manfredini, S., et al. (2007). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Bioorganic & Medicinal Chemistry, 15(13), 4406-4417. Available from: [Link]

  • Gouda, M. A., et al. (2021). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 12(11), 1904-1917. Available from: [Link]

  • Abdel-Gawad, N. M., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(1), 83-96. Available from: [Link]

  • Chromatography Today. (2015). What Is Reaction Monitoring?. Available from: [Link]

  • Meyers, J. J., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Chemical Biology, 2(4), 1159-1166. Available from: [Link]

  • Sankaranarayanan, J., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8632-8638. Available from: [Link]

  • Catarino, R. I., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry, 45(1), 52-58. Available from: [Link]

  • Pharmaceutical Technology. (2009). NMR Reaction-Monitoring as a Process Analytical Technique. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1032-1046. Available from: [Link]

  • Norwood, D. L., et al. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 4(8), 2336-2442. Available from: [Link]

  • Bruker. Reaction Monitoring. Available from: [Link]

  • El-Malah, A. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Semantic Scholar. Available from: [Link]

  • Catarino, R., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4- d ] pyrimidines-4-amines. ResearchGate. Available from: [Link]

  • Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 933-937. Available from: [Link]

  • Gomha, S. M., et al. (2017). Synthesis of Some Novel Pyrazolo[3,4-d] Pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Der Pharma Chemica, 9(1), 118-132. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to our dedicated technical support center for the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to navigate the complexities of this synthesis with confidence and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A1: The most prevalent and reliable synthetic pathway commences with the formation of a substituted aminopyrazole, specifically 4-amino-3-methyl-1H-pyrazole-5-carbonitrile. This intermediate is then subjected to cyclization with a suitable one-carbon synthon, typically formamide or a derivative, to construct the pyrimidine ring. The resulting pyrazolo[3,4-d]pyrimidin-4-one is subsequently chlorinated to yield the target compound.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are typically ethyl acetoacetate and hydrazine hydrate for the pyrazole core, and malononitrile for the introduction of the cyano and amino functionalities. For the pyrimidine ring formation, formamide is a common and cost-effective reagent. The final chlorination step usually employs phosphoryl chloride (POCl₃).

Q3: What are the primary applications of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A3: This compound is a versatile heterocyclic building block, primarily utilized in medicinal chemistry as a scaffold for the synthesis of various kinase inhibitors and other pharmacologically active molecules.[1][2][3] The pyrazolo[3,4-d]pyrimidine core is a known bioisostere of purine and is found in numerous compounds investigated for anticancer, antiviral, and other therapeutic applications.[4][5]

Troubleshooting Guide

Low Yield of the Final Product

Q4: My overall yield of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is consistently low. What are the likely causes and how can I improve it?

A4: Low yields can stem from issues in either the pyrazole formation, the pyrimidine cyclization, or the final chlorination step. Here’s a systematic approach to troubleshoot this issue:

  • Inefficient Pyrazole Synthesis: The initial formation of 4-amino-3-methyl-1H-pyrazole-5-carbonitrile is crucial. Incomplete reaction or side product formation at this stage will impact the entire synthesis. Ensure that the reaction conditions, particularly temperature and reaction time, are optimized. The Thorpe-Ziegler cyclization is a key step in forming the aminopyrazole from the corresponding dinitrile precursor.[6] Inadequate basic conditions can lead to an incomplete cyclization.

  • Incomplete Cyclization to the Pyrazolopyrimidinone: The cyclization of the aminopyrazole carbonitrile with formamide requires high temperatures (typically reflux). Insufficient heating or reaction time can lead to incomplete conversion. Consider extending the reflux time or ensuring the reaction temperature is consistently maintained.

  • Suboptimal Chlorination: The conversion of the pyrazolo[3,4-d]pyrimidin-4-one to the 6-chloro derivative using POCl₃ is a critical step.

    • Moisture: POCl₃ is highly reactive with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.

    • Insufficient Reagent: An inadequate amount of POCl₃ will result in incomplete chlorination. It is often used in excess to drive the reaction to completion.

    • Temperature and Time: The chlorination reaction typically requires heating. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Product Loss During Work-up and Purification:

    • Work-up: The quenching of the POCl₃ reaction mixture with ice-water is highly exothermic and must be done carefully to avoid product degradation.

    • Purification: The choice of solvent for recrystallization or column chromatography is critical to minimize product loss.

Impurity Profile and Side Reactions

Q5: I am observing a significant side product in my final material. What could it be and how can I minimize its formation?

A5: The nature of the side product depends on the specific step where it is formed.

  • Isomeric Pyrazoles: During the initial pyrazole synthesis, there is a possibility of forming isomeric pyrazoles depending on the substitution pattern of the starting materials and the reaction conditions. Careful control of the reaction temperature and pH can often favor the formation of the desired isomer.[7]

  • Hydrolysis of the Chloro Group: The 6-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially during work-up or if the product is exposed to moisture for extended periods. Ensure a rapid and anhydrous work-up procedure.

  • Dimerization or Polymerization: Under harsh reaction conditions, especially during the cyclization step, starting materials or intermediates can undergo dimerization or polymerization, leading to insoluble byproducts. Ensure gradual heating and efficient stirring.

  • Incomplete Chlorination: As mentioned previously, incomplete chloration will leave the starting pyrazolopyrimidinone as a major impurity.

Reaction Stalling

Q6: My reaction to form the pyrazolopyrimidinone appears to have stalled and is not proceeding to completion. What are the potential reasons?

A6: Reaction stalling in the cyclization step can be due to several factors:

  • Insufficient Temperature: This is the most common reason. The cyclization with formamide typically requires high temperatures to overcome the activation energy barrier. Ensure your heating apparatus is functioning correctly and the reaction mixture is reaching the target temperature.

  • Purity of Starting Materials: Impurities in the 4-amino-3-methyl-1H-pyrazole-5-carbonitrile can inhibit the reaction. Ensure the starting material is of high purity.

  • Solvent Issues: While this reaction is often run in neat formamide, if a solvent is used, its purity and suitability are important.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-3-methyl-1H-pyrazole-5-carbonitrile
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • To this mixture, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired aminopyrazole.

Protocol 2: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • In a round-bottom flask, place 4-amino-3-methyl-1H-pyrazole-5-carbonitrile (1 equivalent) and an excess of formamide (5-10 equivalents).

  • Heat the mixture to reflux (around 180-200 °C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water, and dry to obtain the pyrazolopyrimidinone.

Protocol 3: Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in an excess of phosphoryl chloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Data Presentation

Table 1: Critical Reaction Parameters

StepReagentsSolventTemperatureKey Considerations
Pyrazole Formation Ethyl acetoacetate, Malononitrile, Hydrazine hydrate, Base (e.g., piperidine)EthanolRefluxControl of exotherm during hydrazine addition.
Pyrimidine Cyclization 4-amino-3-methyl-1H-pyrazole-5-carbonitrile, FormamideNeat180-200 °CHigh temperature is crucial for ring closure.
Chlorination 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, POCl₃, N,N-dimethylanilineNeatRefluxAnhydrous conditions are essential.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Cyclization cluster_2 Step 3: Chlorination A Ethyl Acetoacetate + Malononitrile + Hydrazine Hydrate B 4-amino-3-methyl-1H- pyrazole-5-carbonitrile A->B Base (Piperidine) Ethanol, Reflux C 4-amino-3-methyl-1H- pyrazole-5-carbonitrile D 3-methyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one C->D Formamide Reflux (180-200 °C) E 3-methyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one F 6-Chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine E->F POCl₃, N,N-dimethylaniline Reflux

Caption: Synthetic route to 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified low_yield Low Yield - Check purity of starting materials - Verify reaction temperature - Ensure anhydrous conditions (chlorination) start->low_yield e.g., Low Yield impurities Impurities Present - Characterize side products (NMR, MS) - Adjust reaction time/temperature - Optimize purification method start->impurities e.g., Impurities stalled_reaction Reaction Stalled - Confirm reaction temperature - Check for potential inhibitors - Increase reaction time or reagent stoichiometry start->stalled_reaction e.g., Stalled Reaction solution Solution Implemented low_yield->solution impurities->solution stalled_reaction->solution

Sources

Optimization

"optimization of reaction conditions for pyrazolo[3,4-d]pyrimidine yield improvement"

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed optimization protocols to help you improve your reaction yields and product purity.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent challenges researchers face during the synthesis of pyrazolo[3,4-d]pyrimidines. The advice provided is based on established chemical principles and validated experimental approaches.

Frequently Asked Questions (FAQs)

Question: My reaction yield for the final cyclization to the pyrazolo[3,4-d]pyrimidine core is consistently low. What are the most likely causes?

Answer: Low yield in the cyclization step is a common hurdle. The root cause often lies in one or more of the following areas:

  • Purity of Starting Materials: The purity of your precursor, often a substituted aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials and complicating purification.[1]

    • Recommendation: Always ensure the high purity of your starting materials. Recrystallization or column chromatography of the precursor pyrazole is a crucial first step before attempting the cyclization.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical and highly interdependent.

    • Temperature: If the temperature is too low, the reaction may be incomplete, even after extended periods. Conversely, excessively high temperatures can lead to the degradation of starting materials or the desired product, and promote the formation of side products.[1]

    • Solvent: The solvent must be able to dissolve the reactants to a reasonable extent and should be stable at the reaction temperature. High-boiling point, polar aprotic solvents like formamide or DMF are often used for these cyclizations as they facilitate the necessary reaction temperatures and can help to activate the substrates.[1] Ensure the solvent is anhydrous, as water can hydrolyze key intermediates or reactants.

    • Catalyst: If a catalyst is employed, its activity and loading are critical. Ensure the catalyst is not deactivated and that the optimal loading is used.

  • Inadequate Reaction Monitoring: Without proper monitoring, it's easy to quench the reaction prematurely or to allow it to proceed for too long, leading to product degradation.

    • Recommendation: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent and the appearance of the product spot.

Question: I'm observing multiple spots on my TLC plate, even after the reaction has gone to completion. What are these side products and how can I minimize them?

Answer: The formation of side products is a frequent source of yield loss and purification difficulties. Common culprits include:

  • Regioisomers: When using unsymmetrical precursors, the formation of regioisomers is a significant challenge. The reaction conditions, particularly the choice of catalyst and solvent, can influence the regioselectivity.[1]

    • Recommendation: A thorough literature search for similar scaffolds can provide guidance on conditions that favor the desired regioisomer. If isomer formation is unavoidable, careful optimization of your purification protocol (e.g., shallow gradient column chromatography) will be necessary.

  • Products of Incomplete Cyclization: Intermediate products, such as formamidines, may be present if the reaction has not reached completion.

  • Degradation Products: As mentioned, excessive heat or prolonged reaction times can cause both starting materials and the desired product to decompose.

To minimize side products, a systematic optimization of reaction parameters is essential. We will cover this in detail in the subsequent sections.

Question: My final pyrazolo[3,4-d]pyrimidine product is difficult to purify. What strategies can I employ to improve its purity?

Answer: Purification can indeed be challenging due to the polarity of the pyrazolo[3,4-d]pyrimidine core and the potential for co-elution with structurally similar side products. Here are some proven strategies:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice. However, if you face issues with co-elution or product degradation on silica, consider using a different stationary phase, such as alumina (basic or neutral).

    • Mobile Phase (Eluent): A systematic approach to eluent selection is key. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient (i.e., making small, incremental changes in the solvent polarity) can significantly improve the separation of closely related compounds.[1]

  • Recrystallization: If your compound is a solid, recrystallization is a powerful technique for achieving high purity. The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethyl acetate/hexane).

  • Preparative HPLC: For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the resolution needed to isolate your compound in high purity.

Section 2: Systematic Optimization of Reaction Conditions

A systematic approach to optimizing your reaction conditions is the most effective way to improve yield and minimize side product formation. The following guides provide step-by-step protocols for key optimization experiments.

Troubleshooting and Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing your pyrazolo[3,4-d]pyrimidine synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify_sm Impure rerun Re-run Reaction with Purified Materials check_purity->rerun Pure purify_sm->rerun problem_solved Problem Solved? rerun->problem_solved optimize_params Systematically Optimize Reaction Parameters problem_solved->optimize_params No end High Yield & Purity Achieved problem_solved->end Yes solvent_screen 1. Solvent Screening optimize_params->solvent_screen catalyst_screen 2. Catalyst Screening & Loading solvent_screen->catalyst_screen temp_screen 3. Temperature Optimization catalyst_screen->temp_screen final_optimization Fine-tune with Optimized Parameters temp_screen->final_optimization final_optimization->end Temp_Optimization start Select Best Solvent & Catalyst setup Set up Parallel Reactions at Different Temperatures (e.g., RT, 50°C, 80°C, 100°C) start->setup monitor Monitor Each Reaction by TLC at Regular Intervals setup->monitor analyze Analyze Yield & Purity (LC-MS, NMR) monitor->analyze decision Identify Temperature with Best Balance of Rate & Yield analyze->decision too_slow Reaction too slow or incomplete decision->too_slow Low Temp side_products Significant Side Products or Degradation decision->side_products High Temp optimal Optimal Temperature Found decision->optimal Good too_slow->setup Increase Temp Range side_products->setup Decrease Temp Range

Caption: A flowchart for the systematic optimization of reaction temperature.

Section 3: Advanced Topics and Methodologies

Microwave-Assisted Synthesis

For many pyrazolo[3,4-d]pyrimidine syntheses, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and sometimes, enhanced selectivity.

Causality: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. This can minimize the formation of side products that might occur during prolonged heating at high temperatures.

General Protocol for Microwave-Assisted Synthesis:

  • Reactant Preparation: In a dedicated microwave reaction vessel, combine the starting materials, solvent, and catalyst.

  • Microwave Reactor Setup: Seal the vessel and place it in the microwave reactor cavity.

  • Reaction Parameters: Program the reactor with the desired temperature, pressure, and reaction time. A typical starting point could be 160 °C for 30-60 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled, the product can be isolated using standard procedures.

Many syntheses that take several hours with conventional heating can be completed in a matter of minutes using microwave assistance.

References

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed. Retrieved from [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 1-22. Retrieved from [Link]

  • Al-Issa, S. A., Al-Zahrani, A. A., Al-Amshany, Z. M., & El-Faham, A. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7277. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., El-Tahir, K. E.-H., & Al-Obaid, A. M. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 344(5), 319-328. Retrieved from [Link]

  • Klapars, A., Parris, S., Anderson, K. W., & Campos, K. R. (2007). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. The Journal of Organic Chemistry, 72(19), 7433-7436. Retrieved from [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst. Journal of the Chinese Chemical Society, 61(6), 649-654. Retrieved from [Link]

  • Al-Issa, S. A., Al-Zahrani, A. A., Al-Amshany, Z. M., & El-Faham, A. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7277. Retrieved from [Link]

  • Abdelgawad, M. A., El-Naggar, M., El-Gohary, N. S., & Amin, A. S. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17897-17915. Retrieved from [Link]

  • El-Sayed, M. A.-A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Design and Synthesis of Pyrazolo[3,4-d]Pyrimidines: Nitric Oxide Releasing Compounds Targeting Hepatocellular Carcinoma. Bioorganic & Medicinal Chemistry, 25(12), 3194-3206. Retrieved from [Link]

  • Manetti, F., Brullo, C., Magnani, M., Mosci, F., Chelli, B., Crespan, E., ... & Botta, M. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 544-548. Retrieved from [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 1-22. Retrieved from [Link]

  • Ismail, N. S., El-Sayed, M. A.-A., & Abdel-Aziz, A. A.-M. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Retrieved from [Link]

  • Goyal, A., Sohal, H. S., Kumar, S., & Khare, R. (2014). Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. IOSR Journal of Applied Chemistry, 7(2), 63-66. Retrieved from [Link]

  • Reddy, T. S., Kumar, A., & Kamal, A. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(52), 32958-32968. Retrieved from [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Yoo, K. H. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(11), 3183. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Derivatives. Retrieved from [Link]

  • El-Enany, M. M., Kamel, G. M., & El-Sherbeny, M. A. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry, 55(10), 2329-2342. Retrieved from [Link]

  • El-Damasy, A. K., Lee, J.-A., & Cho, N.-C. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][3][4]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(56), 35555-35570. Retrieved from [Link]

Sources

Troubleshooting

"common side products in the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine"

Welcome to the technical support guide for the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, ensuring higher yields and purity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Issue 1: Lower than expected yield of the final product.

Potential Cause: Incomplete reaction or formation of side products due to suboptimal reaction conditions.

Explanation of Causality: The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of a pyrazole precursor followed by chlorination. Each step is sensitive to temperature, reaction time, and the purity of reagents. For instance, the chlorination step, often carried out with phosphorus oxychloride (POCl₃), can lead to various side products if not properly controlled.[1][2][3]

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure all starting materials, especially the pyrazole precursor and POCl₃, are of high purity and anhydrous. Moisture can lead to the formation of unwanted phosphoric acids from POCl₃.

  • Optimize Reaction Temperature: The chlorination reaction is typically exothermic. Maintain the recommended temperature range (often reflux) to prevent the formation of over-chlorinated or degradation products.[2] A lower temperature might result in an incomplete reaction, while excessive heat can promote side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. This will help in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.

  • Ensure Efficient Quenching: The reaction mixture should be quenched carefully, typically by pouring it onto crushed ice, to neutralize the excess POCl₃ and precipitate the product. Inefficient quenching can lead to the hydrolysis of the product.

Issue 2: Presence of an unexpected peak in NMR or LC-MS analysis.

Potential Cause: Formation of isomeric or dimeric side products.

Explanation of Causality: The pyrazolopyrimidine core is susceptible to various side reactions, including isomerization and dimerization, especially under harsh reaction conditions.[4][5][6][7] For instance, incomplete cyclization can leave reactive intermediates that may dimerize.

Troubleshooting Protocol:

  • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using NMR, MS, and IR spectroscopy.

  • Hypothesize Formation Pathway: Based on the structure of the side product, deduce its likely formation pathway. Common side products include:

    • Hydrolyzed Product (6-Hydroxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine): This can form if the product is exposed to water before the complete removal of acidic reagents.

    • Over-chlorinated Products: If other reactive sites are present on the starting material, they might also undergo chlorination.

    • Isomers: Depending on the starting materials and reaction conditions, different regioisomers of the pyrazolopyrimidine core can be formed.[6][7]

  • Adjust Reaction Conditions to Minimize Side Product:

    • For hydrolysis, ensure anhydrous conditions and efficient quenching.

    • To prevent over-chlorination, use a stoichiometric amount of the chlorinating agent or milder chlorinating agents.

    • To control isomer formation, carefully select the starting materials and control the reaction temperature.

Issue 3: Difficulty in purifying the final product.

Potential Cause: Co-elution of the product with structurally similar impurities or poor solubility of the product.

Explanation of Causality: The desired product and its side products often have similar polarities, making their separation by chromatography challenging. The planar nature of the pyrazolopyrimidine core can also lead to poor solubility in common organic solvents.

Troubleshooting Protocol:

  • Optimize Chromatographic Conditions:

    • Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate closely eluting compounds.

    • Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Trituration: This involves washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.

Frequently Asked Questions (FAQs)

What are the most common side products in the synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine?

The most frequently encountered side products include:

  • 6-Hydroxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: Formed by the hydrolysis of the chloro group.

  • Dimeric Species: Resulting from the reaction of two intermediate molecules.[4]

  • Isomeric Pyrazolopyrimidines: Formation of other regioisomers depending on the cyclization strategy.[6][7]

  • Starting Material: Unreacted pyrazole precursor.

Side Product Formation Cause Analytical Signature (Expected) Mitigation Strategy
6-Hydroxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidineExposure to moistureLower Rf on TLC; different chemical shifts in NMRUse anhydrous conditions; efficient quenching
Dimeric SpeciesIncomplete cyclization; high concentrationHigh m/z in MSControl stoichiometry and reaction time
Isomeric ProductsLack of regioselectivitySimilar m/z, different NMR spectraPrecise control of reaction temperature and reagents
Unreacted Starting MaterialIncomplete reactionPresence of starting material peaks in NMR/LC-MSIncrease reaction time or temperature; check reagent purity
How can I improve the regioselectivity of the cyclization step?

Regioselectivity is often dictated by the substituents on the pyrazole ring and the choice of cyclizing agent. To improve regioselectivity:

  • Protecting Groups: Use appropriate protecting groups to block reactive sites and direct the cyclization to the desired position.

  • Choice of Reagents: The choice of the reagent for introducing the second ring can significantly influence the regiochemical outcome.

  • Reaction Conditions: Temperature and solvent can also play a crucial role in controlling the regioselectivity of the reaction.

What is the best method to confirm the structure of the final product?

A combination of analytical techniques is recommended for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Helps in identifying functional groups.

  • Single-Crystal X-ray Diffraction: Provides the most definitive structural proof if a suitable crystal can be obtained.

Visualizing Reaction Pathways

The following diagrams illustrate the general synthetic pathway and a common side reaction.

Main Synthetic Pathway

Synthesis Pathway Pyrazole 3-Methyl-1H-pyrazole derivative Pyrimidinone 3-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazole->Pyrimidinone Cyclization FinalProduct 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrimidinone->FinalProduct Chlorination (POCl3)

Caption: General synthetic route to 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Common Side Reaction: Hydrolysis

Side Reaction FinalProduct 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine HydrolyzedProduct 6-Hydroxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one FinalProduct->HydrolyzedProduct H2O

Caption: Formation of the hydrolyzed side product.

References

  • Plausible pathway for the dimerization of pyrazolopyrimidine. ResearchGate. Available at: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • The synthesis methods of 6-(chloromethyl)pyrazolo[3,4-d]pyrimidines. ResearchGate. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • Discovery and development of novel pyrimidine and pyrazolo/thieno-fused pyrimidine derivatives as potent and orally active inducible nitric oxide synthase dimerization inhibitor with efficacy for arthritis. PubMed. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivative. ACS Publications. Available at: [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. MDPI. Available at: [Link]

  • (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and its Derivatives

Welcome to the technical support center for the purification of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and its diverse derivatives. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and its diverse derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important class of heterocyclic compounds.

The pyrazolo[3,4-d]pyrimidine core is a key structural motif in many pharmacologically active molecules, making efficient and reliable purification paramount for accurate biological evaluation and downstream applications.[1][2][3] This guide synthesizes established methodologies with practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

A1: The impurity profile is highly dependent on the synthetic route. However, some common impurities include:

  • Unreacted Starting Materials: Such as 5-amino-3-methyl-1H-pyrazole-4-carbonitrile or related pyrazole precursors.[4]

  • Isomeric Byproducts: Regioisomers can form, especially when dealing with unsymmetrical reagents. Their similar polarities can make separation challenging.

  • Over-chlorinated or Under-chlorinated Species: In reactions involving chlorinating agents like phosphorus oxychloride (POCl₃), incomplete or excessive chlorination can lead to impurities.[5]

  • Hydrolyzed Products: The chloro-substituent on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of moisture, leading to the corresponding pyrimidinone.

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMAc) or excess reagents can be difficult to remove.

Q2: How do I select the optimal solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below. For pyrazolo[3,4-d]pyrimidines, a good starting point is to test a range of solvents with varying polarities.

Solvent Selection Workflow:

A Start: Crude Product B Test Solubility in Small Scale: - Methanol - Ethanol - Isopropanol - Ethyl Acetate - Acetonitrile - Toluene - Dichloromethane A->B C Good Solubility when Hot, Poor when Cold? B->C D Yes C->D E No C->E F Use Single Solvent for Recrystallization D->F G Try Mixed Solvent System: (e.g., Ethanol/Water, DCM/Hexane) E->G

Caption: A logical workflow for selecting a recrystallization solvent.

Commonly successful solvent systems for pyrazolo[3,4-d]pyrimidine derivatives include ethanol/water, methanol, and ethyl acetate/hexane.[6][7]

Q3: What are the generally recommended conditions for column chromatography?

A3: Flash column chromatography is a powerful technique for purifying pyrazolo[3,4-d]pyrimidine derivatives.

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the target compound.

  • Detection: Visualization under UV light (254 nm) is usually effective due to the aromatic nature of the heterocyclic core. A potassium permanganate stain can also be used.

Q4: How can I definitively confirm the purity of my final compound?

A4: A combination of analytical techniques is essential for confirming purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities.[5][6][8] The absence of signals from starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[5]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity. A single sharp peak indicates a high degree of purity.[9][10]

  • Melting Point Analysis: A sharp melting point range (typically within 1-2 °C) is characteristic of a pure crystalline solid.[6][11][12]

Troubleshooting Guide

Problem: My compound is "oiling out" instead of forming crystals during recrystallization.

Causality & Solution: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is supersaturated.

Potential Cause Explanation Troubleshooting Steps
Solution is too concentrated The solubility limit is exceeded too rapidly upon cooling.Add a small amount of hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.
Cooling is too rapid Crystals do not have sufficient time to nucleate and grow in an ordered lattice.Insulate the flask to slow down the cooling process. Avoid placing it directly in an ice bath from a high temperature.[13]
Inappropriate solvent The compound's melting point may be lower than the boiling point of the solvent.Switch to a lower-boiling point solvent or use a mixed solvent system to lower the overall boiling point.
Presence of impurities Impurities can interfere with crystal lattice formation.Attempt to purify the crude material by another method, such as a quick filtration through a silica plug, before recrystallization.
Problem: I'm experiencing low recovery after recrystallization.

Causality & Solution: Low yield can result from using too much solvent or premature crystallization.

Potential Cause Explanation Troubleshooting Steps
Excess solvent used The compound remains dissolved in the mother liquor even after cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]
Premature crystallization The compound crystallizes in the funnel during hot filtration.Preheat the funnel and filter paper. Use a fluted filter paper for faster filtration.
Incomplete crystallization The solution was not cooled sufficiently.After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[13]
Problem: I can't achieve good separation of spots on TLC or during column chromatography.

Causality & Solution: This is typically due to an inappropriate mobile phase or issues with the stationary phase.

Troubleshooting Workflow:

A Poor TLC/Column Separation B Are spots streaking? A->B C Yes B->C D No B->D E Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. C->E F Are spots too close together (low ΔRf)? D->F G Yes F->G H Change the polarity of the eluent. Try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/Methanol). G->H

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Pyrazolo[3,4-d]pyrimidine Compounds in Experimental Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common hurdles encountered with this important class of molecules: poor aqueous solubility.[1][2][3] As a scaffold, pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, making them potent inhibitors for a range of kinases and other enzymes.[4][5] However, their often hydrophobic and planar nature can lead to significant challenges in obtaining reliable and reproducible data in aqueous assay environments.

This resource is structured to help you diagnose the root cause of your solubility issues and implement effective solutions, ensuring the integrity and accuracy of your experimental results.

Troubleshooting Guide: From Observation to Resolution

Phase 1: Initial Observation & Immediate Checks

Question: I've observed precipitation or turbidity in my assay wells after adding my pyrazolo[3,4-d]pyrimidine compound. What's happening and what are the immediate steps I should take?

Answer: This phenomenon, often referred to as "crashing out," occurs when a compound that is stable in a high-concentration organic solvent stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[6] This can lead to inaccurate results, including underestimated potency and poor reproducibility.

Here is a workflow to diagnose and address the issue at its onset:

A Precipitation Observed in Assay Well B Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) A->B C Review Final Compound Concentration (Is it above the suspected aqueous solubility limit?) A->C D Visually Inspect DMSO Stock (Any signs of precipitation before dilution?) A->D

Caption: Initial diagnostic workflow for compound precipitation.

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should typically be less than 1%, and ideally below 0.5%, to minimize solvent-induced artifacts.[3]

  • Review Final Compound Concentration: Compare your working concentration to any known solubility data for your compound or similar analogs. You may be exceeding its aqueous solubility limit.

  • Inspect DMSO Stock: Ensure your stock solution is fully dissolved before making dilutions. If crystals are present, gentle warming or sonication may be required.

Phase 2: Simple Mitigation Strategies

Question: My initial checks confirm the issue is likely poor aqueous solubility. What are some straightforward adjustments I can make to my protocol?

Answer: Several simple modifications to your dilution and mixing procedure can often prevent precipitation:

  • Perform Serial Dilutions in Assay Buffer: Instead of a single large dilution step, perform serial dilutions. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Increase Mixing Energy: After adding the compound to the buffer, ensure rapid and thorough mixing by vortexing or sonicating the intermediate dilution tubes.

  • Lower the Final Compound Concentration: If your assay sensitivity allows, test a lower concentration range.

Phase 3: Formulation & Buffer Modification

Question: Simple mitigation strategies haven't fully resolved the precipitation. What more advanced formulation or buffer modifications can I try?

Answer: At this stage, you can modify the assay buffer or use solubilizing agents to enhance the compound's apparent solubility.

cluster_0 Formulation & Buffer Modification A Use Co-solvents (e.g., PEG-400, ethanol) B Adjust Buffer pH (For ionizable compounds) C Use Solubilizers (e.g., Cyclodextrins) D Add Surfactants (Biochemical Assays Only) (e.g., Tween-20, Triton X-100)

Caption: Advanced strategies to enhance compound solubility.

  • Co-solvents: The addition of a small percentage of a water-miscible organic solvent, such as polyethylene glycol (PEG) 400 or ethanol, can increase the solubility of hydrophobic compounds.[6]

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[7][8] For pyrazolo[3,4-d]pyrimidines, which can have basic nitrogen atoms, adjusting the pH of the buffer may significantly improve solubility.[6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9] 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used and effective choice that can improve the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[10][11]

  • Surfactants (for biochemical assays): In cell-free assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to solubilize compounds. However, these are generally not suitable for cell-based assays due to potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving pyrazolo[3,4-d]pyrimidine compounds?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving pyrazolo[3,4-d]pyrimidine compounds for in vitro assays.[12][13] For example, Ibrutinib, a well-known pyrazolo[3,4-d]pyrimidine-based drug, is freely soluble in DMSO.[8][12]

Q2: How can I determine the kinetic solubility of my compound?

A2: A simple method to estimate kinetic solubility is through a turbidity assay. This involves preparing a high-concentration stock solution in DMSO and then making serial dilutions in your aqueous assay buffer. The concentration at which you first observe precipitation (by visual inspection or by measuring light scattering with a plate reader) is your approximate kinetic solubility limit.

Q3: Are there any long-term strategies to fundamentally improve the solubility of a promising pyrazolo[3,4-d]pyrimidine lead compound?

A3: Yes, for compounds in lead optimization, several medicinal chemistry and formulation strategies can be employed:

  • Prodrug Approach: This involves chemically modifying the compound to add a soluble functional group that is later cleaved in vivo to release the active drug.[1][14]

  • Salt Formation: For compounds with ionizable groups, forming a salt can significantly increase aqueous solubility and dissolution rate.[15] For instance, the hydrochloride salt of ibrutinib has a higher aqueous solubility than the free base.[16]

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a polymer matrix to create a more soluble amorphous form.[13][17] This has been shown to be an effective method for improving the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives.[13][18]

Experimental Protocols

Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.

  • Prepare Stock Solution: Make a 10 mM stock solution of your pyrazolo[3,4-d]pyrimidine compound in 100% DMSO.

  • Create Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) by adding the appropriate volume of your 10 mM stock to your cell culture medium. Mix thoroughly by vortexing.

  • Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures a constant and low DMSO concentration across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to your cells.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.

Protocol 2: Formulation with 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

This protocol describes how to prepare a stock solution of a poorly soluble compound using HPβCD.

  • Prepare HPβCD Solution: Prepare a stock solution of HPβCD in your desired aqueous buffer (e.g., 45% w/v in water).

  • Add Compound: Add your pyrazolo[3,4-d]pyrimidine compound to the HPβCD solution.

  • Solubilize: Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating may also be applied if the compound is heat-stable.

  • Sterile Filter: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

Quantitative Data Summary

Compound ClassSolubility Enhancement StrategyFold Increase in Solubility (Approx.)Reference
Pyrazolo[3,4-d]pyrimidines2-Hydroxypropyl-β-cyclodextrin100 - 1000[10][11]
Ibrutinib (Pyrazolo[3,4-d]pyrimidine)Hydrochloride Salt Formation>10 (at pH 4.5)[16]
Sildenafil (related core structure)Solid Dispersion with Xylitol~8.5[19]

References

  • Sanna, M., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-64. [Link]

  • ResearchGate. (n.d.). Solubility and partition properties of sildenafil at various pHs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). 210563Orig1s000 210563Orig2s000. Retrieved from [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1044-1052. [Link]

  • Musumeci, F., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 773-777. [Link]

  • Google Patents. (n.d.). WO2002005820A1 - Sildenafil citrate solid dispersions having high water solubility.
  • ResearchGate. (n.d.). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). Solubility of Sildenafil Citrate in Polyethylene Glycol 200 + Water Mixtures at 293.2-313.2 K. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Solubility of sildenafil citrate in acetonitrile + water mixture at different temperatures. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). Solubility and Dissolution Enhancement of Poorly Aqueous Soluble Drug Ibrutinib by Self Emulsifying Drug Delivery System. Retrieved from [Link]

  • ResearchGate. (n.d.). Saturated solubility of sildenafil citrate in different solvents at.... Retrieved from [Link]

  • Google Patents. (n.d.). US20170305914A1 - Acid addition salt of ibrutinib.
  • ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]

  • PubMed. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors | Request PDF. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation | Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Aragen. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid phase synthetic scheme of pyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Retrieved from [Link]

Sources

Optimization

"preventing byproduct formation in pyrazolo[3,4-d]pyrimidine reactions"

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation Welcome to the Technical Support Center for pyrazolo[3,4-d]pyrimidine synthesis. As a core scaffold in numerous th...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the Technical Support Center for pyrazolo[3,4-d]pyrimidine synthesis. As a core scaffold in numerous therapeutic agents, the efficient and clean synthesis of this heterocycle is paramount.[1][2] However, its synthesis is often plagued by the formation of stubborn byproducts, leading to low yields and complex purification challenges.

This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. Our focus is not just on what to do, but why a specific strategy works, grounding our recommendations in mechanistic principles and field-proven experience.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format. Use the following workflow to diagnose your reaction's behavior.

Figure 1: Troubleshooting workflow for pyrazolo[3,4-d]pyrimidine synthesis.

G start Problem Observed (e.g., Low Yield, Impure Product) q1 What is the primary issue? (Yield, Purity, or Both) start->q1 yield Low Yield q1->yield Yield purity Purity Issues (Multiple Spots on TLC / Peaks in LC-MS) q1->purity Purity cause_yield1 Incomplete Precursor Formation or Cyclization yield->cause_yield1 cause_yield2 Degradation of Starting Material or Product yield->cause_yield2 cause_purity1 Regioisomer Formation purity->cause_purity1 cause_purity2 Dimroth Rearrangement purity->cause_purity2 cause_purity3 Oxidation or Other Side Reactions purity->cause_purity3 sol_yield1 Verify precursor purity via NMR/LC-MS. Optimize cyclization temperature and time. [2] cause_yield1->sol_yield1 Solution sol_yield2 Use anhydrous solvents. Run reaction under inert atmosphere (N2/Ar). Consider lower reaction temperature. [2] cause_yield2->sol_yield2 Solution sol_purity1 Modify solvent polarity. Screen different bases (e.g., K2CO3 vs. NaH). Change substituent on pyrazole N1 to sterically or electronically direct reaction. [3] cause_purity1->sol_purity1 Solution sol_purity2 Adjust pH (often favored by basic conditions). Use aprotic solvents. Lower reaction temperature. cause_purity2->sol_purity2 Solution sol_purity3 Degas solvent. Use fresh, high-purity reagents. Add antioxidants if compatible. cause_purity3->sol_purity3 Solution

Question: My reaction to form the pyrazolo[3,4-d]pyrimidine core is giving very low yields. What are the most common causes and how can I fix them?

Answer: Low yields during the final cyclization step are a frequent challenge. The root cause typically falls into two categories: incomplete reaction or degradation.

  • Incomplete Precursor Formation: The purity of your starting aminopyrazole-carbonitrile or -carboxylate is critical. Impurities from the initial pyrazole synthesis can carry through and inhibit the final cyclization.

    • Causality: Electrophilic or nucleophilic impurities can consume reagents or catalyze side reactions. For instance, residual hydrazine from the pyrazole synthesis can react with your cyclizing agent (e.g., formamide, formic acid), reducing its effective concentration.

    • Troubleshooting Steps:

      • Verify Purity: Before proceeding to the cyclization, rigorously purify the aminopyrazole precursor by recrystallization or column chromatography. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

      • Optimize Cyclization Conditions: Cyclization often requires high temperatures, for example, by refluxing in formamide or formic acid.[3][4] If the temperature is too low, the reaction will be slow or incomplete. If it's too high, you risk decomposition. Experiment with a temperature gradient to find the optimal balance.

      • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[5]

  • Degradation and Side Reactions: The pyrazolo[3,4-d]pyrimidine core, while generally stable, can be susceptible to degradation under harsh conditions.

    • Causality: The presence of water in high-temperature reactions can lead to hydrolysis of nitrile or ester precursors, preventing cyclization. Similarly, oxidative side reactions can occur, especially if using reagents like arylhydrazines which may contain oxidized impurities.[6]

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure all solvents, particularly high-boiling ones like formamide or DMF, are anhydrous.[3]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, especially if your substrates are electron-rich or sensitive.

Question: I'm observing two distinct product spots on my TLC plate that have the same mass, suggesting the formation of regioisomers. How can I control the regioselectivity of my reaction?

Answer: Regioisomer formation is arguably the most common byproduct issue in this chemistry, particularly during N-alkylation or N-arylation reactions on the pyrazole ring. The pyrazole moiety has two reactive nitrogen atoms (N1 and N2), and substitution can occur at either position, leading to different isomers.

  • Causality: The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.

    • Steric Effects: A bulky substituent at the C5 position of the pyrazole ring will sterically hinder attack at the adjacent N1 position, favoring substitution at the more accessible N2.

    • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of each nitrogen atom.

    • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the regiochemical ratio. For instance, a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like DMF will fully deprotonate the pyrazole, leading to an anionic intermediate where the charge distribution dictates the reaction site. A weaker base like potassium carbonate (K₂CO₃) in a polar protic solvent may favor a different pathway.

  • Troubleshooting & Optimization:

    • Base Selection: This is your most powerful tool.

      • For N1 selectivity, a milder base (e.g., K₂CO₃, Cs₂CO₃) in a polar solvent is often preferred.

      • For N2 selectivity, stronger bases (e.g., NaH, LiHMDS) in aprotic solvents are typically used.

    • Solvent Polarity: The solvent can influence the solvation of the pyrazole anion and the electrophile. Systematically screen solvents from polar aprotic (DMF, DMSO) to nonpolar (Toluene, Dioxane).

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C during base addition) to increase kinetic control, which may favor one isomer over the other.

    • Theoretical Analysis: As demonstrated in some studies, computational modeling (QM-based transition state searches) can predict the thermodynamic and kinetic stability of different isomers, guiding your experimental design.[7]

Figure 2: Controlling N1 vs. N2 Regioselectivity.

G cluster_0 Reaction Conditions cluster_1 Substrate Properties condition1 Strong Base (NaH) Aprotic Solvent (DMF) -> Favors N2 Alkylation product_N2 N2-Substituted Isomer condition1->product_N2 condition2 Weak Base (K2CO3) Polar Solvent (EtOH) -> Favors N1 Alkylation product_N1 N1-Substituted Isomer condition2->product_N1 sterics Bulky R group hinders N1 attack sterics->product_N2 electronics Electron-withdrawing R group can alter N nucleophilicity electronics->product_N1 pyrazole Pyrazolo[3,4-d]pyrimidine Precursor pyrazole->condition1 pyrazole->condition2 pyrazole->sterics pyrazole->electronics

Question: My reaction of an aminopyrazole with an imidate resulted in a rearranged product. What is this byproduct and how can I prevent it?

Answer: You are likely observing a byproduct of the Dimroth rearrangement. This is a common isomerization reaction in heterocyclic chemistry, particularly with pyrimidines and related fused systems.

  • Mechanism: The Dimroth rearrangement typically involves the hydrolytic opening of the pyrimidine ring, followed by rotation around a C-N bond and subsequent re-cyclization to form a more thermodynamically stable isomer. In the context of pyrazolo[3,4-d]pyrimidines, this can lead to the migration of a substituent from an exocyclic nitrogen atom into the ring, or vice versa. One study noted that reacting ethyl imidates derived from N-aryl-5-amino-4-cyanopyrazoles with amines or hydrazines resulted in cyclization followed by a Dimroth rearrangement.[6]

  • Prevention Strategies:

    • Control pH: The rearrangement is often catalyzed by acid or base. Maintaining a neutral pH, if possible for the primary reaction, can suppress it. If a base is required, use the minimum stoichiometric amount.

    • Solvent Choice: Aprotic solvents are generally less likely to facilitate the hydrolytic ring-opening required for the rearrangement compared to protic solvents like water or ethanol.

    • Temperature Management: Like many side reactions, the activation energy for the Dimroth rearrangement can be higher than for the desired reaction. Running the synthesis at the lowest possible temperature that allows for a reasonable reaction rate can significantly minimize this byproduct.

    • Alternative Synthetic Routes: If the rearrangement is unavoidable, consider a different route to the target molecule. For example, instead of building the pyrimidine ring onto an N-substituted pyrazole, you could construct the core first and then perform the N-substitution, which may not be susceptible to this rearrangement.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the pyrazolo[3,4-d]pyrimidine core, and what are their characteristic byproducts?

A1: The two most prevalent routes start from either 5-amino-1H-pyrazole-4-carbonitrile or 5-amino-1H-pyrazole-4-carboxylate esters.

Starting MaterialCommon Cyclization ReagentTypical ByproductsPrevention Notes
5-Amino-1H-pyrazole-4-carbonitrileFormamide (HCONH₂)Incomplete cyclization, hydrolysis of nitrile to amide/acid.[4]Use high-purity, anhydrous formamide; microwave irradiation can improve yield.[5]
5-Amino-1H-pyrazole-4-carboxylateFormic Acid (HCOOH)Hydrolysis of the ester starting material, incomplete cyclization.[9]Use excess formic acid as both reagent and solvent; monitor reaction carefully by TLC/LC-MS.
5-Amino-1H-pyrazole-4-carboxamideTriethyl OrthoformateDimerization, partially cyclized intermediates.Drive reaction to completion with heat and removal of ethanol byproduct.
4-chloro-1H-pyrazolo[3,4-d]pyrimidineAminesOver-alkylation, residual starting material.[8]Use stoichiometric amounts of amine, moderate temperature, and a non-nucleophilic base like DIPEA.

Q2: How critical is the purity of the starting 5-aminopyrazole?

A2: It is absolutely critical. This is a foundational principle for avoiding a cascade of problems. Impurities in the precursor pyrazole can directly interfere with the cyclization reaction, leading to low yields and the formation of difficult-to-remove side products.[3] Always ensure the starting material is fully characterized and purified before committing it to the often harsh conditions of pyrimidine ring formation.

Q3: Can the choice of solvent influence byproduct formation beyond just polarity effects?

A3: Yes. High-boiling point solvents like formamide, often used for cyclization, are not just inert media.[3] At high temperatures, formamide can act as a source of ammonia, which can lead to the formation of amino-byproducts. It can also decompose, creating reactive species that interfere with the desired pathway. When troubleshooting, always consider the potential reactivity of the solvent itself under the reaction conditions.

Experimental Protocols
Protocol: Optimizing Conditions to Minimize Regioisomer Formation in N-Alkylation

This protocol provides a framework for screening conditions to achieve regioselective alkylation of a pyrazolo[3,4-d]pyrimidine core.

  • Reagent Preparation:

    • Dry the pyrazolo[3,4-d]pyrimidine starting material under high vacuum for 4-6 hours.

    • Use anhydrous solvents from a solvent purification system or freshly opened bottles.

    • Ensure the alkylating agent (e.g., alkyl halide) is pure.

  • Reaction Setup (Parallel Screening):

    • Set up four small-scale reactions (e.g., 50 mg of starting material) in parallel under an inert atmosphere (N₂ or Ar).

    • Reaction A (Strong Base/Aprotic): Dissolve starting material in anhydrous DMF. Cool to 0 °C. Add 1.1 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes. Add 1.05 equivalents of the alkylating agent. Allow to warm to room temperature and stir for 4-12 hours.

    • Reaction B (Weak Base/Aprotic): Dissolve starting material in anhydrous acetonitrile. Add 2.0 equivalents of powdered potassium carbonate (K₂CO₃). Add 1.05 equivalents of the alkylating agent. Heat to 50-80 °C and stir for 6-24 hours.

    • Reaction C (Weak Base/Protic): Dissolve starting material in ethanol. Add 2.0 equivalents of potassium carbonate (K₂CO₃). Add 1.05 equivalents of the alkylating agent. Heat to reflux and stir for 6-24 hours.

    • Reaction D (Phase Transfer): As described in some literature, dissolve starting material in DMF, add an alkylating agent and a phase transfer catalyst for reactions involving different phases.[9][10]

  • Work-up and Analysis:

    • After the reaction time, quench each reaction carefully (e.g., with saturated NH₄Cl for Reaction A, or water for B/C/D).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and analyze the crude mixture by ¹H NMR and LC-MS.

    • The ratio of regioisomers can be determined by integrating characteristic peaks in the ¹H NMR spectrum (e.g., pyrimidine C6-H or N-alkyl protons) that are distinct for each isomer.

  • Optimization:

    • Based on the best regioisomeric ratio from the initial screen, further optimize that condition by varying the temperature, reaction time, or equivalents of base and electrophile.

References
  • Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. PubMed.
  • Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. Benchchem.
  • Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. PubMed.
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar.
  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Not specified.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.

Sources

Troubleshooting

"improving the regioselectivity of substitutions on the pyrazolo[3,4-d]pyrimidine core"

Welcome to the technical support center for synthetic strategies involving the pyrazolo[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving the pyrazolo[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of regioselective substitutions on this critical heterocyclic core. The pyrazolo[3,4-d]pyrimidine system is a privileged scaffold in medicinal chemistry, serving as an isostere of adenine and forming the basis for numerous kinase inhibitors and other therapeutic agents[1][2]. However, achieving precise regiocontrol during its functionalization is a common and significant challenge.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to address specific issues encountered during synthesis.

Diagram 1: Core Structure & Numbering

Caption: IUPAC numbering of the pyrazolo[3,4-d]pyrimidine scaffold.

Frequently Asked Questions: Foundational Principles

Q1: Why is regioselectivity a major issue for the pyrazolo[3,4-d]pyrimidine core?

A: The challenge arises from the presence of multiple reactive sites with similar, yet distinct, electronic properties. Specifically:

  • Two Reactive Pyrazole Nitrogens (N1 and N2): For N-H containing pyrazolo[3,4-d]pyrimidines, deprotonation creates a pyrazolide anion. Subsequent reactions with electrophiles (e.g., alkyl halides) can occur at either N1 or N2, often leading to a mixture of regioisomers. The final product ratio is delicately influenced by steric hindrance, electronic effects of existing substituents, and reaction conditions.

  • Multiple Electrophilic Carbons (C4 and C6): In precursors like 4,6-dichloro-pyrazolo[3,4-d]pyrimidine, both C4 and C6 are electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). However, the C4 position is generally more electrophilic and reactive than the C6 position, a factor that can be exploited for selective functionalization[3].

Q2: What are the primary factors that control regioselectivity in N-alkylation reactions?

A: The N1 vs. N2 selectivity in alkylation is a classic problem governed by a combination of electronic, steric, and reaction parameters. Key factors include:

  • Steric Hindrance: Bulky substituents at C3 tend to direct incoming electrophiles to the more sterically accessible N1 position. Conversely, a bulky substituent at the N1 position (if already present) will direct further substitution to N2.

  • Solvent Polarity: The choice of solvent can dramatically alter the N1/N2 ratio. Polar aprotic solvents like DMSO or DMF tend to favor N1 alkylation, while less polar solvents like THF can favor N2 alkylation. This is often attributed to the solvent's ability to solvate the cation of the base used; in DMSO, a "naked" and more reactive anion might favor the thermodynamically more stable N1 product, whereas in THF, ion-pairing might direct the reaction towards the kinetically favored N2 product[4].

  • Counter-ion of the Base: The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction outcome through chelation or differing ion-pair strengths, although this effect is often secondary to the solvent.

  • Nature of the Electrophile: Harder electrophiles may favor reaction at the site of higher electron density, while softer electrophiles are influenced by orbital considerations (HOMO).

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor or Mixed Regioselectivity during N-Alkylation

Q: My N-alkylation of a 1H-pyrazolo[3,4-d]pyrimidine is giving me an inseparable mixture of N1 and N2 isomers. How can I favor one over the other?

A: Senior Application Scientist Insights: This is the most frequent challenge. Achieving high regioselectivity requires careful optimization of the reaction conditions. The outcome is a competition between the thermodynamic and kinetic products.

Troubleshooting Workflow:

  • Analyze Your Substrate:

    • Sterics: Is there a bulky group at C3? If so, N1 substitution is sterically favored. If not, electronic factors will dominate.

    • Electronics: Are there strong electron-withdrawing or -donating groups on the core? These will influence the relative nucleophilicity of N1 and N2.

  • Modify Reaction Conditions (See Table 1):

    • To Favor the N1 Isomer (Often the Thermodynamic Product):

      • Solvent: Switch to a polar aprotic solvent like DMSO or DMF .

      • Base: Use a strong base with a small counter-ion, such as Sodium Hydride (NaH) . This combination promotes the formation of a dissociated, highly reactive pyrazolide anion.

      • Temperature: Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can help overcome the kinetic barrier and favor the thermodynamic product, but monitor for decomposition.

    • To Favor the N2 Isomer (Often the Kinetic Product):

      • Solvent: Use a less polar solvent like THF . Interestingly, some studies have shown that switching from THF to DMSO can completely reverse the selectivity from N2 to N1[4].

      • Base: A base with a larger, more coordinating cation like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) might be effective.

      • Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to favor the kinetically controlled pathway.

Table 1: Influence of Reaction Conditions on N-Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

BaseSolventTemperatureN1:N2 Ratio (Approx.)Reference
NaHMDSTHFRT1:8[4]
NaHMDSDMSORT4:1[4]

Self-Validation: After the reaction, product regiochemistry must be confirmed unequivocally. Use 2D NMR techniques:

  • NOESY/ROESY: Look for nuclear Overhauser effects. For an N1-alkylated product, a correlation should be observed between the N1-substituent and the C6-proton. For an N2-alkylated product, a correlation might be seen with the C3-substituent.

  • HMBC: Long-range couplings can be diagnostic. For instance, the protons of an N1-alkyl group should show a correlation to the C6 and C3a carbons.

Diagram 2: N-Alkylation Strategy Workflow

G start Goal: Regioselective N-Alkylation target_n1 Target: N1 Isomer (Thermodynamic Product) start->target_n1 target_n2 Target: N2 Isomer (Kinetic Product) start->target_n2 cond_n1 Conditions: - Polar Aprotic Solvent (DMSO, DMF) - Strong Base (NaH) - Potentially higher temp. target_n1->cond_n1 cond_n2 Conditions: - Less Polar Solvent (THF) - Milder Base (K2CO3) - Low Temperature (0°C -> RT) target_n2->cond_n2 analysis Confirm Structure: 2D NMR (NOESY, HMBC) cond_n1->analysis cond_n2->analysis

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalogenated Substrates

Q: I am trying to perform a Suzuki-Miyaura coupling on a 4,6-dichloro-pyrazolo[3,4-d]pyrimidine, but I'm getting a mixture of mono- and di-substituted products, or substitution at the wrong position. How can I control this?

A: Senior Application Scientist Insights: This is a common issue in the functionalization of poly-halogenated heterocycles. The key is to exploit the inherent differences in reactivity between the halogenated positions and to fine-tune the reaction conditions to favor mono-substitution. For pyrimidine-like systems, the reactivity order for Suzuki coupling is generally I > Br > Cl, and for a given halogen, the C4 position is more reactive than C2 or C6 due to its higher electrophilicity[5][6].

Troubleshooting & Strategy:

  • Exploit Inherent Reactivity: The C4-Cl bond is more polarized and susceptible to oxidative addition to the Pd(0) catalyst than the C6-Cl bond. Therefore, a reaction with 1 equivalent of boronic acid under carefully controlled conditions should favor substitution at C4.

  • Control Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid to minimize the formation of the di-substituted product.

  • Lower the Temperature: Start at room temperature or slightly elevated temperatures (e.g., 50-70 °C) instead of refluxing conditions. This can provide a larger kinetic window to differentiate between the two chlorine atoms.

  • Choose the Right Catalyst System:

    • For challenging couplings, a highly active catalyst may be required, but this can sometimes reduce selectivity. Start with a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) .

    • If the reaction is sluggish, move to more active Buchwald-Hartwig-type phosphine ligands (e.g., XPhos, SPhos) but be aware that this might accelerate the second substitution as well.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.

Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk flask, add the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.05 eq), and a base such as Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Upon consumption of the starting material (typically 1-4 hours), cool the reaction to room temperature.

  • Perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Self-Validation: The resulting 4-aryl-6-chloro product can be distinguished from the 6-aryl-4-chloro isomer by NMR. The electronic effect of the new aryl group will cause distinct shifts in the neighboring protons and carbons, which can be compared to literature values or predicted by computational models.

Issue 3: Difficulty with Electrophilic Substitution (e.g., Halogenation)

Q: I need to introduce a bromine atom onto the pyrazolo[3,4-d]pyrimidine core, but I'm unsure where it will add and what conditions to use.

A: Senior Application Scientist Insights: Direct electrophilic aromatic substitution on the pyrazolo[3,4-d]pyrimidine core itself is less common than functionalizing pre-built precursors. The fused pyrimidine ring is electron-deficient, making it generally resistant to electrophilic attack. The pyrazole ring, however, is more electron-rich. The most susceptible position for electrophilic attack is the C3 position , as it is analogous to the C4 position of a simple pyrazole.

Recommended Strategy:

  • Reagents: Use a mild halogenating agent. For bromination, N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile is a standard choice. For iodination, N-Iodosuccinimide (NIS) is effective. The use of hypervalent iodine reagents in aqueous media has also been reported for related systems, offering a green chemistry approach[7].

  • Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism on the electron-rich pyrazole portion of the scaffold.

  • Protecting Groups: If your molecule contains a free N-H, it's crucial to protect it first (e.g., with a PMB, SEM, or simple alkyl group). The N-H is acidic and can react with the base or interfere with the halogenation reagent.

Protocol 2: Regioselective C3-Bromination

  • Dissolve the N-protected pyrazolo[3,4-d]pyrimidine substrate (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-bromo derivative.

Self-Validation: The introduction of a bromine atom at C3 will result in the disappearance of the C3-H proton signal in the ¹H NMR spectrum. ¹³C NMR will show a new quaternary carbon signal in the aromatic region, significantly shifted due to the C-Br bond.

Diagram 3: Competing Pathways in N-Alkylation

G substrate 1H-Pyrazolo[3,4-d]pyrimidine base + Base (e.g., NaH) - H2 substrate->base anion Pyrazolide Anion (Resonance Stabilized) base->anion electrophile + Electrophile (R-X) anion->electrophile path_n1 Pathway A (e.g., in DMSO) electrophile->path_n1 path_n2 Pathway B (e.g., in THF) electrophile->path_n2 product_n1 N1-Alkylated Product (Thermodynamic) path_n1->product_n1 product_n2 N2-Alkylated Product (Kinetic) path_n2->product_n2

Sources

Optimization

"stability issues of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine under different conditions"

Welcome to the technical support center for 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered during experimentation. The information herein is synthesized from available literature on pyrazolopyrimidines and related chloro-heterocyclic compounds, offering insights based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the stability and handling of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, providing concise answers and best-practice recommendations.

Q1: What are the recommended long-term storage conditions for solid 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A1: To ensure the long-term integrity of solid 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, it is crucial to minimize exposure to atmospheric moisture, light, and elevated temperatures. Based on data for structurally related compounds, the recommended storage conditions are in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. These precautions are taken to prevent potential hydrolysis and other degradation pathways that can be accelerated by environmental factors.

Q2: How stable is 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in common organic solvents?

Q3: Is 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine sensitive to light?

A3: Yes, there is a potential for photosensitivity. Studies on related chlorinated pyridine compounds have demonstrated that they can undergo photodegradation upon exposure to UV light.[1] Therefore, it is recommended to protect 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the likely stability of this compound in aqueous solutions at different pH values?

A4: The hydrolytic stability of chloropyrimidines is known to be pH-dependent.[2] While specific data for 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is not available, it is anticipated that the compound will be most stable at neutral pH. Under acidic or alkaline conditions, the rate of hydrolysis of the C-Cl bond is likely to increase, leading to the formation of the corresponding hydroxypyrazolopyrimidine. For experiments requiring aqueous buffers, it is recommended to prepare fresh solutions and use them promptly. A preliminary stability study in the intended buffer system is highly advised.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: The most significant incompatibility is with strong nucleophiles. The chlorine atom at the 6-position of the pyrazolopyrimidine ring is susceptible to nucleophilic aromatic substitution.[3][4] Therefore, this compound will readily react with primary and secondary amines, thiols, and alkoxides. It is also advisable to avoid strong oxidizing and reducing agents unless they are part of a planned chemical transformation.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered during the use of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps
Low or no product yield in a nucleophilic substitution reaction. 1. Degradation of starting material: The 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine may have degraded due to improper storage or handling. 2. Insufficient reactivity: The reaction conditions (temperature, solvent, base) may not be optimal for the specific nucleophile being used. 3. Hydrolysis: Presence of water in the reaction mixture could be leading to the formation of the hydroxy byproduct.1. Verify starting material integrity: Analyze the starting material by HPLC or NMR to confirm its purity. 2. Optimize reaction conditions: Increase the reaction temperature, screen different solvents, or use a stronger, non-nucleophilic base. 3. Ensure anhydrous conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere.
Appearance of unexpected peaks in HPLC or NMR analysis of the starting material or product. 1. Hydrolysis: The most common degradation product is the corresponding 6-hydroxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine due to reaction with moisture. 2. Photodegradation: Exposure to light may have caused the formation of various byproducts. 3. Reaction with solvent: If using a reactive solvent (e.g., methanol in the presence of a base), solvent-adducts may form.1. Check for the expected mass of the hydroxy byproduct by LC-MS. 2. Repeat the experiment with light protection. 3. Choose an inert solvent for the reaction and analysis.
Inconsistent results in biological assays. 1. Degradation in assay media: The compound may be unstable in the aqueous buffer system of the biological assay, especially over extended incubation times. 2. Precipitation: The compound may have limited solubility in the assay medium, leading to an inaccurate concentration.1. Perform a time-course stability study: Incubate the compound in the assay medium for the duration of the experiment and analyze its concentration at different time points by HPLC. 2. Determine the solubility of the compound in the assay buffer. If necessary, use a co-solvent like DMSO, ensuring the final concentration of the co-solvent is compatible with the assay.

Section 3: Experimental Protocols for Stability Assessment

To assist researchers in evaluating the stability of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine under their specific experimental conditions, the following general protocols are provided.

Protocol 1: Preliminary Hydrolytic Stability Assessment
  • Prepare Stock Solution: Prepare a concentrated stock solution of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in anhydrous DMSO or acetonitrile.

  • Prepare Buffer Solutions: Prepare aqueous buffers at three different pH values (e.g., pH 4, pH 7, and pH 9).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).

  • Time Points: Immediately after preparation (T=0) and at subsequent time points (e.g., 1, 4, 8, and 24 hours), take an aliquot of each solution.

  • Analysis: Analyze the aliquots by a suitable method, such as HPLC-UV, to determine the remaining concentration of the parent compound.

  • Data Interpretation: Plot the concentration of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine versus time for each pH to assess its stability.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., acetonitrile or methanol).

  • Light Exposure: Expose one set of samples to a controlled light source (as per ICH Q1B guidelines if for regulatory purposes) or ambient laboratory light.[5]

  • Dark Control: Wrap the second set of samples in aluminum foil to serve as a dark control.

  • Time Points and Analysis: At various time points, analyze aliquots from both the light-exposed and dark control samples by HPLC-UV.

  • Data Interpretation: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

Section 4: Potential Degradation Pathways

Understanding the potential degradation pathways of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is essential for interpreting unexpected results and for designing stable formulations.

Hydrolysis

The most probable degradation pathway in the presence of water is the hydrolysis of the chloro group to a hydroxyl group, forming 6-hydroxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This reaction is likely to be catalyzed by acidic or basic conditions.

Photodegradation

Upon exposure to light, particularly UV radiation, the C-Cl bond may undergo homolytic cleavage to form a radical intermediate. This can lead to a cascade of reactions, potentially resulting in dechlorination or the formation of various photoproducts.[1][6] The exact nature of these products would require detailed photostability studies and structural elucidation.

Section 5: Visualizations

Diagram 1: Nucleophilic Substitution Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine E Combine reactants under inert atmosphere A->E B Nucleophile (e.g., R-NH2) B->E C Anhydrous Solvent C->E D Base (optional) D->E F Heat as required E->F G Quench reaction F->G H Purify product (e.g., chromatography) G->H I Analyze by NMR, LC-MS H->I

Caption: Workflow for a typical nucleophilic substitution reaction.

Diagram 2: Stability Assessment Logic

G A Inconsistent Results? B Check Purity of Starting Material A->B C Is Starting Material Pure? B->C D Perform Stability Study in Reaction/Assay Medium C->D Yes F Source New Material C->F No E Is Compound Stable? D->E G Optimize Reaction/Assay Conditions E->G Yes H Modify Experimental Protocol (e.g., shorter time, different buffer) E->H No

Caption: Troubleshooting logic for stability-related issues.

References

  • Psillakis, E., et al. (2004). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Photochemistry and Photobiology A: Chemistry, 167(2-3), 181-188.
  • Aramendía, M. A., et al. (2008). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Applied Catalysis B: Environmental, 81(1-2), 104-111.
  • Klavarioti, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 54625–54636.
  • MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • Google Patents. (1996). Process for the preparation of chloropyrimidines.
  • Quiroga, J., et al. (2010). Preparation of 6-Chloropyrazolo[3,4-b]pyridine-5-carbaldehydes by Vilsmeier-Haack Reaction and Its Use in the Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines. ChemInform, 41(43).
  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • MDPI. (2022). Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure. Available from: [Link]

  • ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • Organic Syntheses. (1955). 2-Chloropyrimidine. Available from: [Link]

  • MDPI. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. Available from: [Link]

  • Journal of Islamic Academy of Sciences. (1993). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Available from: [Link]

  • ACS Publications. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available from: [Link]

  • iChemical. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, CAS No. 23002-51-9. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the technical support center for the scale-up synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

I. Overview of the Synthetic Pathway and Key Challenges

The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process that, while manageable on a small scale, presents significant challenges during scale-up. The most common synthetic route involves the initial formation of a pyrazole ring, followed by the construction of the pyrimidine ring, and finally, chlorination. Each of these stages has its own set of potential issues that can impact yield, purity, and safety.

This guide will focus on a plausible and widely utilized synthetic approach, breaking down the challenges at each critical step.

II. Troubleshooting Guide and FAQs

Step 1: Synthesis of the Pyrazole Precursor (e.g., 5-amino-3-methyl-1H-pyrazole)

The foundation of the final product is the pyrazole ring. A common precursor is 5-amino-3-methyl-1H-pyrazole, often synthesized from the condensation of a β-keto nitrile with hydrazine or a hydrazine derivative.

Q1: We are experiencing low yields and the formation of a significant amount of azine byproduct during the synthesis of our aminopyrazole precursor. What is causing this and how can we mitigate it?

A1: This is a classic challenge when working with hydrazine. Azine formation (R₂C=N-N=CR₂) arises when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound. This side reaction is often exacerbated by prolonged reaction times at elevated temperatures and an excess of the carbonyl starting material.[1]

Troubleshooting Protocol: Minimizing Azine Formation

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent relative to the β-keto nitrile. This ensures the complete consumption of the carbonyl compound, minimizing its availability for azine formation.

  • Controlled Addition: Instead of adding all reactants at once, slowly add the β-keto nitrile to a solution of the hydrazine. This maintains a low concentration of the carbonyl compound throughout the reaction, favoring the desired intramolecular cyclization over the intermolecular azine formation.

  • Temperature Management: While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote side reactions. Aim for the lowest effective temperature and monitor the reaction progress closely by TLC or LC-MS to avoid unnecessary heating.

  • pH Control: The cyclization is often favored under slightly acidic conditions (pH 4-6). This can be achieved by using hydrazine salts (e.g., hydrazine sulfate) or by adding a catalytic amount of a mild acid like acetic acid. Avoid strongly acidic conditions, which can lead to hydrolysis of the product.

Safety Alert for Hydrazine Handling:

Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic.[1][2] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Anhydrous hydrazine can be pyrophoric.

Step 2: Pyrimidine Ring Formation and Potential Vilsmeier-Haack Reaction Challenges

The construction of the pyrimidine ring often involves a cyclocondensation reaction. In some synthetic variations, a Vilsmeier-Haack formylation of the pyrazole precursor may be employed to introduce a formyl group, which then participates in the cyclization.

Q2: Our Vilsmeier-Haack formylation step is showing poor conversion at larger scales, and we are concerned about the exothermic nature of the reaction. How can we improve the reaction and ensure safety?

A2: The Vilsmeier-Haack reaction, which utilizes a potent electrophile formed from reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is notoriously exothermic.[3][4] On a small scale, this exotherm is easily dissipated, but during scale-up, inadequate heat removal can lead to a runaway reaction. Poor conversion can be a result of inefficient mixing or improper temperature control.

Troubleshooting and Safety Protocol for Vilsmeier-Haack Reaction:

  • Reagent Addition: The Vilsmeier reagent should be prepared at a low temperature (typically 0-10 °C) and then added slowly to the substrate solution while carefully monitoring the internal temperature.

  • Continuous Flow Chemistry: For industrial-scale production, consider transitioning to a continuous flow reactor. This technology offers superior heat and mass transfer, allowing for precise temperature control and minimizing the volume of hazardous reagents at any given time, thus enhancing safety.[3]

  • Solvent Choice: While DMF is a common reagent, other solvents like chloroform, toluene, or dioxane can be used.[5] The choice of solvent can influence the reaction rate and exothermicity.

  • Mixing Efficiency: Ensure robust agitation in the reactor to maintain homogeneity and prevent localized "hot spots" that can lead to side reactions and decomposition.

Phosphorus Oxychloride (POCl₃) Safety Precautions:

POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[6][7][8][9][10]

  • Moisture Control: All equipment must be scrupulously dried before use. The water content of all reagents and solvents should be carefully measured and controlled.[6]

  • Quenching: The reaction mixture should be quenched by slowly adding it to a large volume of ice-water with vigorous stirring. Never add water directly to the reaction mixture.[6]

  • Ventilation: All operations involving POCl₃ must be conducted in a well-ventilated area, preferably a fume hood, with appropriate respiratory protection.

Step 3: Chlorination and Purification Challenges

The final key step is the chlorination of the pyrazolopyrimidine core, typically at the 6-position, to yield the target compound. This is often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q3: We are observing the formation of multiple chlorinated byproducts and are struggling with the purification of the final product at a larger scale. What are the likely causes and what purification strategies do you recommend?

A3: The formation of chlorinated byproducts can be due to over-chlorination or reaction at other positions on the heterocyclic ring. Purification of chlorinated heterocycles can be challenging due to their often similar polarities and potential for decomposition on certain stationary phases.

Troubleshooting and Purification Protocol:

Problem Potential Cause Recommended Solution
Over-chlorination Excess chlorinating agent, prolonged reaction time, or high temperature.Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely by HPLC or LC-MS and quench it as soon as the starting material is consumed.
Formation of Isomeric Byproducts Lack of regioselectivity in the chlorination reaction.Optimize the reaction temperature and solvent. Lower temperatures often favor the thermodynamically more stable product.
Difficult Purification Similar polarity of the product and byproducts.Consider recrystallization from a suitable solvent system. If chromatography is necessary, explore different stationary phases (e.g., alumina instead of silica gel) and solvent systems. For large-scale purification, techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be more efficient.

Q4: During the workup of the chlorination step, we are experiencing issues with product isolation and potential hydrolysis of the chloro group. How can we improve our workup procedure?

A4: The chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.

Optimized Workup Protocol:

  • Quenching: As mentioned previously, carefully quench the reaction mixture in ice-water.

  • Neutralization: After quenching, neutralize the acidic solution cautiously with a base such as sodium bicarbonate or sodium carbonate solution to a pH of 7-8. This will precipitate the product and minimize hydrolysis.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure at a low temperature to avoid thermal degradation.

III. Visualizing the Troubleshooting Workflow

Diagram: Troubleshooting Low Yield in Aminopyrazole Synthesis

Low_Yield_Troubleshooting start Low Yield of Aminopyrazole check_byproducts Analyze Byproducts (TLC/LC-MS) start->check_byproducts azine_detected Azine Detected? check_byproducts->azine_detected Analysis Complete other_byproducts Other Byproducts? azine_detected->other_byproducts No adjust_stoichiometry Adjust Stoichiometry: - Use slight excess of hydrazine (1.1-1.2 eq) azine_detected->adjust_stoichiometry Yes investigate_impurities Investigate Starting Material Purity other_byproducts->investigate_impurities Yes optimize_conditions Re-optimize Reaction Conditions: - Solvent, Catalyst other_byproducts->optimize_conditions No controlled_addition Implement Controlled Addition: - Add carbonyl to hydrazine solution adjust_stoichiometry->controlled_addition optimize_temp Optimize Temperature: - Use lowest effective temperature controlled_addition->optimize_temp control_ph Control pH: - Maintain slightly acidic conditions (pH 4-6) optimize_temp->control_ph end Improved Yield control_ph->end investigate_impurities->optimize_conditions optimize_conditions->end

Caption: Decision tree for troubleshooting low yield in aminopyrazole synthesis.

IV. References

  • Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrazole... Retrieved from [Link]

  • ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Arabian Journal of Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]

  • NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. Retrieved from [Link]

  • NIH. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Retrieved from [Link]

  • PubMed. Efficient synthesis of pyrazolopyrimidine libraries. Retrieved from [Link]

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • ACS Publications. Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. Retrieved from [Link]

  • DTIC. Safety and Handling of Hydrazine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2007, November 14). Hydrazine Safety & Handling Questions. Retrieved from [Link]

  • NIH. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • AIR Unimi. Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. Retrieved from [Link]

  • AIChE. (79d) Polycondensation Process System Design and Scale-up Challenges. Retrieved from [Link]

  • Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • NIH. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Retrieved from [Link]

  • Prime Scholars. How to deal with scale-up challenges of Chemistry? Retrieved from [Link]

  • IOS Press. Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • Google Patents. EP3298015B1 - Pyrazolopyrimidine derivatives. Retrieved from

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. Retrieved from [Link]

  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]

  • NIH. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Retrieved from [Link]

  • PubMed Central. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Retrieved from [Link]

  • PubMed. Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Retrieved from [Link]

  • RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • PubMed. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Retrieved from [Link]

  • MDPI. Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. Synthesis, isolation and purification of C10-C13 polychloro-n- alkanes for use as standards in environmental analysis. Retrieved from [Link]

  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • ScienceDirect. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Retrieved from [Link]

  • ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your success i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your success in cross-coupling reactions involving 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. The unique electronic properties of this heterocyclic core present specific challenges, and this resource is designed to help you navigate them effectively.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries and hurdles faced during the functionalization of the 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from several factors. The primary challenges include catalyst deactivation, suboptimal reaction conditions, and potential side reactions.[1][2] Key issues to investigate are:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For less reactive heteroaryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition.[1][3]

  • Base Selection: The choice and strength of the base can significantly impact the transmetalation step and the overall catalytic cycle.[1][4]

  • Solvent and Temperature: Inadequate solvent choice can lead to poor solubility of reagents, while incorrect temperature can result in slow reaction rates or catalyst decomposition.[1]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid or hydrodehalogenation of the starting material can consume reagents and reduce the yield of the desired product.[5][6]

Q2: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heteroaryl halides.[1][6] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the coupling partner. To minimize this:

  • Choice of Halogen: While you are starting with a chloro-substituent, it's worth noting that iodo- and bromo- derivatives are generally more reactive but also more prone to dehalogenation.[6]

  • Anhydrous Conditions: Rigorously exclude water from the reaction. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][6]

  • Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like NaOtBu in some cases.[1][6]

  • Ligand Effects: The use of bulky, electron-rich ligands can promote the desired reductive elimination step over dehalogenation.[6]

Q3: For a Buchwald-Hartwig amination, which catalyst system should I start with?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7] For 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, a good starting point is a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand.

  • Recommended Starting Ligands: Consider ligands such as XPhos, SPhos, or RuPhos. These have demonstrated broad utility and effectiveness in coupling a wide variety of amines with aryl chlorides.[2][4]

  • Palladium Source: Using a pre-formed catalyst (e.g., XPhos-Pd-G3) can improve reproducibility and activity.[2]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[1][4]

Q4: Can I perform a Sonogashira coupling on this substrate, and what are the key considerations?

A4: Yes, Sonogashira coupling is a viable method for introducing alkyne functionalities. The key is to manage the catalytic cycles of both palladium and copper (if used).[8]

  • Catalyst System: A typical system involves a palladium source like Pd(PPh₃)₄ and a copper(I) co-catalyst, such as CuI.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used.[9]

  • Copper-Free Conditions: A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst. If this is problematic, consider a copper-free protocol.[8][9]

II. Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common experimental issues.

Guide 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low yields in cross-coupling reactions involving pyrimidines are a frequent challenge.[1] The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms, which can act as ligands and poison the catalyst, often complicate these reactions.[1][3]

Troubleshooting Workflow

start Low or No Yield catalyst 1. Evaluate Catalyst System start->catalyst sub_catalyst1 Inactive Pd source? Use fresh precatalyst. catalyst->sub_catalyst1 Catalyst appears optimal sub_catalyst2 Inappropriate ligand? Screen bulky, electron-rich phosphine or NHC ligands. catalyst->sub_catalyst2 conditions 2. Optimize Reaction Conditions sub_conditions1 Suboptimal Base? Screen K₂CO₃, K₃PO₄, Cs₂CO₃. conditions->sub_conditions1 Conditions optimized sub_conditions2 Incorrect Solvent? Ensure anhydrous, deoxygenated solvent (Toluene, Dioxane, THF). conditions->sub_conditions2 sub_conditions3 Temperature too high/low? Adjust temperature. Lower if catalyst decomposition is observed. conditions->sub_conditions3 reagents 3. Assess Reagent Quality sub_reagents1 Impure starting materials? Purify by recrystallization/chromatography. reagents->sub_reagents1 Reagents are high quality sub_reagents2 Boronic acid decomposition? Use fresh boronic acid or a more stable pinacol ester. reagents->sub_reagents2 side_reactions 4. Investigate Side Reactions success Improved Yield side_reactions->success sub_side_reactions1 Dehalogenation? Use milder base or different ligand. side_reactions->sub_side_reactions1 Side reactions minimized sub_catalyst1->conditions sub_catalyst2->conditions sub_conditions1->reagents sub_conditions2->reagents sub_conditions3->reagents sub_reagents1->side_reactions sub_reagents2->side_reactions sub_side_reactions1->success

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.

Data-Driven Catalyst & Condition Selection

A systematic screening of catalysts, ligands, bases, and solvents is crucial. Below is a representative table of starting conditions for screening.

ParameterRecommended Screening OptionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, XPhos-Pd-G3Precatalysts like XPhos-Pd-G3 ensure efficient generation of the active Pd(0) species.[2]
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which can be rate-limiting for aryl chlorides.[2][3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice of base is critical for the transmetalation step. A screen of inorganic bases of varying strengths is recommended.[1]
Solvent Dioxane, Toluene, THF, 2-MeTHFSolvents should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.[1]
Temperature 80-120 °CHigher temperatures are often required for activating C-Cl bonds, but monitor for potential catalyst decomposition.[2]
Guide 2: Optimizing Buchwald-Hartwig Amination

The key to a successful Buchwald-Hartwig amination is finding a balance between reactivity and stability of the catalyst, while minimizing side reactions.

Logical Flow for Optimization

start Initial Buchwald-Hartwig Setup (e.g., Pd₂(dba)₃/XPhos, NaOtBu, Toluene) check_conversion Check Conversion by LC-MS/TLC start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% troubleshoot Troubleshoot Low Conversion low_conversion->troubleshoot optimize Optimize & Isolate good_conversion->optimize sub_troubleshoot1 Screen Ligands: SPhos, RuPhos troubleshoot->sub_troubleshoot1 sub_troubleshoot2 Screen Bases: LHMDS, K₃PO₄ troubleshoot->sub_troubleshoot2 sub_troubleshoot3 Increase Temperature troubleshoot->sub_troubleshoot3

Caption: Decision workflow for Buchwald-Hartwig amination optimization.

Comparative Conditions for Buchwald-Hartwig Amination

The following table provides a comparison of catalyst systems that have proven effective for challenging aryl chlorides.

LigandBaseSolventTemperature (°C)General Yield Outcome
XPhosNaOt-BuToluene100Good to Excellent[2]
RuPhosNaOt-BuToluene100Good to Excellent[2]
BrettPhosCs₂CO₃t-AmylOH110Good to Excellent[2]

III. Experimental Protocols

These protocols provide a solid starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., XPhos-Pd-G2, 2-5 mol%) and ligand (if not using a precatalyst) to an oven-dried reaction vessel equipped with a stir bar.

  • Reagent Addition: Add 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water mixture).

  • Reaction: Seal the vessel and stir the mixture at the desired temperature (e.g., 100 °C) for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, combine 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).[2]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).[2]

  • Reaction: Seal the reaction vessel and stir at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.[2]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[2]

  • Purification: Concentrate the solution and purify the crude product by column chromatography.[2]

Protocol 3: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
  • Preparation: To a Schlenk flask under an inert atmosphere, add 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[2]

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-3 equiv.).[2]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with heating until completion, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

IV. References

  • BenchChem. (2025). Technical Support Center: Functionalization of the Pyrimidine Core.

  • G. A. D. M. R. D. C. P. S. S. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • SciSpace. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). [Link]

  • NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles.

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]

  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.

  • PubMed. (2015). Ligand-promoted intramolecular dehydrogenative cross-coupling using a Cu catalyst: direct access to polycyclic heteroarenes. [Link]

  • RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • NIH. (n.d.). (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds. [Link]

  • NIH. (n.d.). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • RSC Publishing. (n.d.). Visible-light-activated C–C and C–N bond formation in the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles under catalyst and solvent-free conditions. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5. [Link]-apyrimidines)

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Validation of Novel 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. We wi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for robust evaluation, and compare the potential of these novel compounds against established therapeutic agents. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its structural similarity to endogenous purines, which allows these compounds to interact with a wide range of biological targets, most notably protein kinases.[1][2] Derivatives of this scaffold have shown promise as anticancer and antimicrobial agents.[3][4]

The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows derivatives to competitively bind to the ATP-binding site of various kinases, enzymes that play a crucial role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[6] The 6-chloro-3-methyl substitution on the pyrazolo[3,4-d]pyrimidine core provides a key reactive site for further chemical modification, allowing for the generation of diverse libraries of compounds with potentially unique biological activities and target specificities.[7]

Comparative Validation Workflow: A Multi-faceted Approach

To rigorously assess the biological potential of novel 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, a multi-pronged validation strategy is essential. This involves a series of in vitro assays designed to elucidate their anticancer and antimicrobial properties, and to compare their performance against well-established drugs.

Validation_Workflow cluster_Anticancer Anticancer Activity Validation cluster_Antimicrobial Antimicrobial Activity Validation Cell_Viability Cell Viability Assay (MTT Assay) Kinase_Inhibition In Vitro Kinase Inhibition Assay Cell_Viability->Kinase_Inhibition Identifies potent compounds Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Kinase_Inhibition->Apoptosis_Analysis Elucidates mechanism of action MIC_Determination MIC Determination (Broth Microdilution) MBC_Determination MBC Determination MIC_Determination->MBC_Determination Determines bacteriostatic vs. bactericidal activity Novel_Compounds Novel 6-Chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine Derivatives Novel_Compounds->Cell_Viability Novel_Compounds->MIC_Determination Established_Drugs Established Anticancer & Antimicrobial Drugs Established_Drugs->Cell_Viability Established_Drugs->MIC_Determination

Caption: Overall workflow for the biological validation of novel compounds.

Part 1: Anticancer Activity Validation

A primary focus for pyrazolo[3,4-d]pyrimidine derivatives is their potential as anticancer agents.[1] The following assays provide a robust pipeline for evaluating their efficacy and mechanism of action.

Cell Viability Assay: The First Line of Screening

The initial step is to assess the cytotoxic effects of the novel compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.[8][9] It measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare stock solutions of the novel derivatives and a standard anticancer drug (e.g., Doxorubicin or a relevant kinase inhibitor like Erlotinib) in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Treat the cells with the compounds and incubate for 48-72 hours.[11]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.[13]

Data Presentation: Comparative IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
Novel Derivative 1 5.28.112.5
Novel Derivative 2 1.83.56.2
Doxorubicin 0.91.52.1
Erlotinib >1005.8>100

Note: The data presented in this and subsequent tables are hypothetical and for illustrative purposes only.

In Vitro Kinase Inhibition Assay: Unveiling the Molecular Target

Given that pyrazolo[3,4-d]pyrimidines are known kinase inhibitors, it is crucial to assess the direct inhibitory effect of the novel compounds on specific kinases that are relevant to the cancer types being studied (e.g., EGFR for lung cancer, VEGFR for angiogenesis).[5][14]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup:

    • In a 96-well plate, combine the purified recombinant kinase, a specific substrate peptide, and the novel compound at various concentrations.

  • Initiation of Reaction:

    • Add ATP to initiate the phosphorylation reaction.

  • Detection of Phosphorylation:

    • Use a suitable detection method, such as a fluorescence-based assay or a radioactive assay, to quantify the level of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value for kinase inhibition.

Data Presentation: Comparative Kinase Inhibition (IC50, nM)

CompoundEGFRVEGFR2
Novel Derivative 2 50150
Erlotinib (EGFRi) 10>10,000
Sunitinib (VEGFRi) 50025
Apoptosis Analysis: Understanding the Mode of Cell Death

To further characterize the mechanism of action, it is important to determine if the compounds induce apoptosis (programmed cell death). Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for this analysis.

Apoptosis_Pathway Novel_Compound Novel Pyrazolo[3,4-d]pyrimidine Derivative Kinase_Inhibition Inhibition of Pro-survival Kinase (e.g., EGFR, Akt) Novel_Compound->Kinase_Inhibition Apoptotic_Signal Initiation of Apoptotic Signaling Cascade Kinase_Inhibition->Apoptotic_Signal Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by the novel compounds.

Experimental Protocol: Flow Cytometry for Apoptosis

  • Cell Treatment:

    • Treat cancer cells with the novel compounds at their IC50 concentrations for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

Data Presentation: Apoptosis Induction in A549 Cells (%)

TreatmentViableEarly ApoptoticLate Apoptotic/Necrotic
Control 9532
Novel Derivative 2 453025
Doxorubicin 304030

Part 2: Antimicrobial Activity Validation

Pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated promising antimicrobial properties.[4] A systematic evaluation of their activity against a panel of clinically relevant bacteria is therefore warranted.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method is a standard and quantitative technique for determining MIC values.[16]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) in Mueller-Hinton Broth (MHB).[17][18]

    • Adjust the inoculum to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the novel compounds and a standard antibiotic (e.g., Ciprofloxacin) in MHB.[15]

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

Data Presentation: Comparative MIC Values (µg/mL)

CompoundS. aureus ATCC 29213E. coli ATCC 25922
Novel Derivative 3 832
Novel Derivative 4 1664
Ciprofloxacin 0.50.015

Conclusion and Future Directions

This guide outlines a foundational framework for the systematic biological validation of novel 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. The presented protocols for assessing anticancer and antimicrobial activities, along with the comparative data tables, offer a clear path for researchers to evaluate the potential of their compounds. Promising candidates identified through this in vitro screening pipeline can then be advanced to more complex biological models, including in vivo animal studies, to further explore their therapeutic potential. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold continues to make it a highly attractive starting point for the development of new and effective therapeutic agents.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

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Comparative

A Head-to-Head Comparison of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and Quinazoline Cores for EGFR Inhibitor Development

A Technical Guide for Researchers in Drug Discovery In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of small molecule inhibitors against...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of small molecule inhibitors against EGFR has revolutionized the treatment of several cancers, most notably non-small cell lung cancer (NSCLC). Central to the success of these inhibitors is their core heterocyclic scaffold, which dictates their binding affinity, selectivity, and overall pharmacological profile. For years, the quinazoline core has been the cornerstone of clinically approved EGFR inhibitors. However, the quest for novel scaffolds with improved properties has led to the exploration of alternatives, with the 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold emerging as a promising contender.

This guide provides an in-depth, objective comparison of the well-established quinazoline core and the emerging 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold for the design of EGFR inhibitors. We will delve into their structural features, binding interactions, structure-activity relationships (SAR), and preclinical data, offering a comprehensive resource for researchers and drug development professionals.

The Quinazoline Core: The Established Gold Standard

The quinazoline scaffold is a bicyclic aromatic heterocycle that has proven to be a highly effective framework for EGFR inhibitors.[1][2][3] Its rigid structure provides a suitable platform for the precise positioning of substituents that interact with the ATP-binding pocket of the EGFR kinase domain. First- and second-generation EGFR inhibitors, such as gefitinib, erlotinib, and afatinib, are all built upon the quinazoline core.[4]

Mechanism of Action and Key Interactions

Quinazoline-based inhibitors are ATP-competitive, binding to the hinge region of the EGFR kinase domain.[5] The nitrogen atom at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of methionine 793 (Met793) in the hinge region, anchoring the inhibitor in the active site.[6] The anilino group at the 4-position extends into a hydrophobic pocket, and various substitutions on this ring are crucial for potency and selectivity.[7][8]

The Rise of the 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Core

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has garnered significant interest as a bioisostere of the purine nucleus of ATP, making it an attractive candidate for kinase inhibitor design.[9][10] Its structural similarity to adenine allows it to effectively mimic the binding of ATP to the kinase hinge region.[9] The specific 6-chloro-3-methyl substitution pattern has been explored to fine-tune the electronic and steric properties of the core, influencing its interaction with the EGFR active site.

Rationale for Exploration

The exploration of the pyrazolo[3,4-d]pyrimidine core is driven by several factors:

  • Novelty and Patentability: It offers a distinct chemical space from the well-trodden quinazoline scaffold, providing opportunities for novel intellectual property.

  • Potential for Improved Selectivity: The different electronic distribution and hydrogen bonding pattern of the pyrazolopyrimidine core may allow for the design of inhibitors with a different selectivity profile against other kinases, potentially leading to a better side-effect profile.

  • Overcoming Resistance: The emergence of resistance to quinazoline-based inhibitors, often through mutations in the EGFR kinase domain, necessitates the development of new scaffolds that can effectively inhibit these mutant forms.[11]

Comparative Analysis: Efficacy and Potency

Table 1: In Vitro Kinase Inhibitory Activity of Representative EGFR Inhibitors

Compound (Core)TargetIC50 (nM)Reference
Gefitinib (Quinazoline)EGFR (wild-type)2 - 37[4]
Erlotinib (Quinazoline)EGFR (wild-type)2[4]
Afatinib (Quinazoline)EGFR (wild-type)0.5[12]
Lapatinib (Quinazoline)EGFR & HER210.8 & 9.8
Pyrazolo[3,4-d]pyrimidine Derivative 1 EGFR (wild-type)5.4
Pyrazolo[3,4-d]pyrimidine Derivative 2 EGFR (wild-type)3.4
Pyrazolo[3,4-d]pyrimidine Derivative 3 EGFR (T790M mutant)23.6

Table 2: In Vitro Anti-proliferative Activity of Representative EGFR Inhibitors

Compound (Core)Cell LineIC50 (µM)Reference
Gefitinib (Quinazoline)A549 (NSCLC)>10
Erlotinib (Quinazoline)A431 (Epidermoid Carcinoma)0.13[1]
Pyrazolo[3,4-d]pyrimidine Derivative 4 A549 (NSCLC)8.21
Pyrazolo[3,4-d]pyrimidine Derivative 5 HCT-116 (Colon Cancer)19.56

From the available data, it is evident that both scaffolds can yield highly potent EGFR inhibitors. Quinazoline-based inhibitors have a long history of optimization, leading to compounds with sub-nanomolar potency. The pyrazolo[3,4-d]pyrimidine derivatives also demonstrate impressive activity, with some compounds showing comparable potency to the established quinazoline inhibitors in enzymatic assays.

Structure-Activity Relationship (SAR) Insights

Quinazoline Core

The SAR for quinazoline-based EGFR inhibitors is well-established:[2][3]

  • Position 4: An anilino substituent is crucial for high-affinity binding. Electron-donating or small hydrophobic groups on the aniline ring generally enhance potency.

  • Position 6 & 7: Substitution with small, solubilizing groups like methoxy or morpholinoethoxy moieties improves pharmacokinetic properties. Covalent inhibitors like afatinib incorporate a reactive acrylamide group at position 6 to form a covalent bond with Cys797.[12]

6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Core

The SAR for this newer scaffold is still under active investigation, but some key trends are emerging:

  • Position 1: Substitution with a phenyl or substituted phenyl group is common and influences the orientation of the molecule in the active site.

  • Position 4: Similar to quinazolines, an anilino group at this position is critical for EGFR inhibition.

  • Position 6: The chloro group can serve as a synthetic handle for further modifications or contribute to the electronic properties of the core.

  • Position 3: The methyl group occupies a specific region of the ATP-binding pocket, and its size and electronics can be modulated to optimize binding.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.

EGFR Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the recombinant EGFR enzyme and a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the EGFR enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis of EGFR Signaling Pathway

This technique is used to determine the effect of the inhibitors on the phosphorylation status of EGFR and downstream signaling proteins.

  • Cell Lysis:

    • Treat cells with the inhibitor for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-Akt, p-ERK), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualization of Key Concepts

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Inhibitor Pyrazolopyrimidine or Quinazoline Inhibitor Inhibitor->Dimerization Blocks ATP Binding Cell_Outcomes Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Outcomes PI3K_AKT_mTOR->Cell_Outcomes

Caption: Simplified EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis (Quinazoline or Pyrazolopyrimidine) Biochemical_Assay EGFR Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (MTT) (Determine Cellular IC50) Biochemical_Assay->Cell_Based_Assay Potent Compounds Mechanism_Study Western Blot Analysis (Confirm Target Engagement) Cell_Based_Assay->Mechanism_Study Active Compounds In_Vivo_Study Xenograft Model Studies (Evaluate In Vivo Efficacy) Mechanism_Study->In_Vivo_Study Confirmed Mechanism

Caption: A typical workflow for the preclinical evaluation of novel EGFR inhibitors.

Discussion and Future Perspectives

The quinazoline core has undeniably paved the way for successful EGFR-targeted therapies. The wealth of knowledge surrounding its SAR and clinical performance makes it a reliable and well-understood scaffold. However, the emergence of drug resistance remains a significant clinical challenge, driving the need for novel inhibitor designs.

The 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a promising alternative with a distinct chemical architecture. Preclinical data suggests that it can serve as an effective core for developing potent EGFR inhibitors, including those active against clinically relevant mutations. Its bioisosteric relationship with the purine ring of ATP provides a strong rationale for its efficacy.

Key considerations for future research include:

  • Head-to-Head Comparative Studies: There is a critical need for studies that directly compare optimized inhibitors from both scaffold classes under identical experimental conditions. This would provide a more definitive assessment of their relative strengths and weaknesses.

  • Selectivity Profiling: Comprehensive kinase profiling is essential to understand the off-target effects of pyrazolo[3,4-d]pyrimidine-based inhibitors and to assess their potential for a superior safety profile.

  • Pharmacokinetic Optimization: While initial studies on pyrazolo[3,4-d]pyrimidines have shown some challenges with aqueous solubility, formulation strategies and structural modifications can address these issues.[1]

  • In Vivo Efficacy: More extensive in vivo studies using xenograft and patient-derived xenograft (PDX) models are required to validate the therapeutic potential of this new class of inhibitors.

Conclusion

Both the 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and the quinazoline cores are valuable scaffolds for the development of EGFR inhibitors. The quinazoline core represents the established and clinically validated approach, while the pyrazolo[3,4-d]pyrimidine core offers a promising avenue for the discovery of novel inhibitors with potentially improved properties, particularly in the context of overcoming drug resistance. The choice of scaffold will ultimately depend on the specific goals of the drug discovery program, including the desired potency, selectivity, and pharmacokinetic profile. Continued research into the pyrazolo[3,4-d]pyrimidine scaffold is warranted and holds the potential to deliver the next generation of effective EGFR-targeted therapies.

References

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Analogs

Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that stands as a quintessential example of a "privileged scaffold" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that stands as a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structure, an analog of the endogenous purine bases adenine and guanine, grants it the inherent ability to interact with the ATP binding sites of a vast array of enzymes, particularly kinases. This mimicry has been astutely exploited by medicinal chemists to develop potent and selective inhibitors for a wide range of therapeutic targets, from oncology to cardiovascular and infectious diseases.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for different pyrazolo[3,4-d]pyrimidine analogs. We will dissect the scaffold position-by-position, examine its application across different enzyme classes with supporting data, and provide standardized protocols for its synthesis and evaluation. Our focus is not merely on what modifications work, but on the underlying physicochemical and steric principles that govern their efficacy.

Core SAR Analysis: Deconstructing the Pyrazolo[3,4-d]pyrimidine Nucleus

The potency and selectivity of pyrazolo[3,4-d]pyrimidine-based inhibitors are exquisitely sensitive to the nature and position of their substituents. The core can be systematically explored at several key positions, with the N1, C4, and C6 positions being the most critical for modulating interactions with target proteins.

The N1-Position: Gateway to the Hinge Region

The N1-position of the pyrazole ring is a critical anchor point, often extending into the hydrophobic pocket behind the kinase hinge region.

  • Small Alkyl Groups: Simple methyl or ethyl groups are often well-tolerated and can provide a baseline level of activity.

  • Bulky/Cyclic Groups: Introduction of bulkier groups like tert-butyl or cyclohexyl can dramatically enhance potency and selectivity. For instance, in Src kinase inhibitors, a tert-butyl group at N1 effectively occupies a hydrophobic pocket, leading to high potency.[1]

  • Aryl and Heteroaryl Groups: Substitution with phenyl or substituted phenyl rings can introduce additional van der Waals or specific electronic interactions. A 4-chlorophenyl group, for example, has been shown to improve activity in certain contexts.[2]

The C4-Position: The Selectivity and Solubility Vector

The C4 position typically points towards the solvent-exposed region of the ATP-binding cleft. This makes it the primary site for introducing substituents that modulate selectivity and improve physicochemical properties like solubility.

  • Amino Linkage (-NHR): This is the most common linkage. The R group can be extensively varied. Small anilino groups (e.g., -NH-Ph) are a classic feature. Adding substituents to this phenyl ring is a key strategy; for example, a meta-hydroxyl group on the anilino ring was shown to form a favorable hydrogen bond in the c-Src active site, significantly boosting potency.[3]

  • Ether Linkage (-OR): Replacing the amino linker with an ether linkage can alter the hydrogen bonding capacity and geometry. This was successfully exploited in the development of multi-kinase inhibitors targeting FLT3 and VEGFR2.[4]

  • Hydrazone and Other Linkers: More complex linkers, such as hydrazones, have been used to introduce larger pharmacophores, leading to potent antitumor activity against a broad range of cell lines.[2]

The C6-Position: Fine-Tuning and Overcoming Resistance

The C6-position is less commonly modified but can be a valuable tool for fine-tuning selectivity or addressing acquired resistance mutations in kinases.

  • Small Hydrophobic Groups: Introduction of small alkyl or thioalkyl groups at C6 has been shown to enhance potency against Src kinase.[5] These groups can occupy a small pocket near the "gatekeeper" residue of the kinase.

  • Polar Groups: In some cases, small polar groups can be introduced to pick up additional interactions or improve solubility.

Comparative Case Study 1: Inhibition of Src Family Kinases (SFKs)

SFKs are non-receptor tyrosine kinases that are frequently overactivated in various cancers, making them a prime therapeutic target.[6] The pyrazolo[3,4-d]pyrimidine scaffold has been a cornerstone in the development of SFK inhibitors.

The prototypical inhibitors PP1 and PP2 established the core SAR for this class.[1] They feature a C4-anilino group and a bulky tert-butyl group at the N1 position, which confers high potency.

CompoundN1-SubstituentC4-SubstituentC3-SubstituentSrc Kinase Inhibition (IC50)
PP1 tert-butyl4-methylanilinoH5 nM (for Lck)
PP2 tert-butyl4-chloroanilinoH4 nM (for Lck)
Compound 29 tert-butyl3-hydroxyanilino4-chlorophenyl29 nM (for c-Src)

Data compiled from multiple sources for illustrative comparison.[1][3][7]

Analysis: The data clearly shows that a bulky N1-substituent is critical for high potency. The variation at the C4-anilino ring (methyl vs. chloro) has a modest impact in these early examples. However, the strategic placement of a hydroxyl group at the meta-position of the C4-anilino ring in Compound 29, guided by computational modeling, maintained potent inhibition while offering a new vector for interaction.[3] This highlights a key principle: understanding the target's topology allows for rational design to maximize potency.

Comparative Case Study 2: Inhibition of EGFR and VEGFR

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows it to be adapted to target these kinases effectively.

A notable example involved optimizing a hit compound by replacing a C4-amino linker with a C4-oxy linker and exploring a urea-based side chain.[4][8]

CompoundLinker at C4N1-SubstituentC4 Side ChainVEGFR2 IC50 (nM)FLT3 IC50 (nM)
Lead (1) -NH-HPhenylurea>1000>1000
Optimized (33) -O-H4-chloro-3-(trifluoromethyl)phenylurea1.81.2

Data extracted from Fu et al., J Med Chem, 2013.[4]

Analysis: The switch from an amino to an ether linkage at C4, combined with extensive SAR exploration of the distal phenylurea moiety, transformed an inactive hit into a highly potent dual inhibitor.[4] This demonstrates that the linker itself is a critical design element that can fundamentally change the compound's binding mode and potency. The optimized compound 33 led to complete tumor regression in a mouse xenograft model, validating the SAR strategy.[4]

Mechanistic Insights: Visualizing the Binding Mode

Molecular modeling and X-ray crystallography have revealed the precise interactions underpinning the activity of these inhibitors. Typically, the pyrazolo[3,4-d]pyrimidine core acts as a scaffold that mimics the adenine ring of ATP.

A representative binding mode in a kinase active site involves:

  • Hinge Binding: The N5 and the C4-amino group of the pyrazolopyrimidine form two critical hydrogen bonds with the kinase hinge region (backbone NH and CO of a central amino acid like Cys or Met).

  • Hydrophobic Interactions: The N1-substituent (e.g., tert-butyl) occupies a deep hydrophobic pocket.

  • Solvent Front Interactions: The C4-substituent extends towards the solvent-exposed region, where interactions can be tailored to enhance selectivity.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazolo[3,4-d]pyrimidine Inhibitor HINGE Hinge Region (e.g., Met Backbone) POCKET Hydrophobic Pocket SOLVENT Solvent-Exposed Region CORE Pyrazolo[3,4-d]pyrimidine Core CORE->HINGE H-Bonds (N5, C4-NH) N1_SUB N1-Substituent (e.g., tert-Butyl) N1_SUB->POCKET Hydrophobic Interaction C4_SUB C4-Substituent (e.g., Anilino) C4_SUB->SOLVENT Selectivity Interactions

Caption: Generalized binding mode of a pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Experimental Protocols

Trustworthy SAR comparisons rely on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of these analogs.

Protocol 1: General Synthesis of a 4-Anilino-Pyrazolo[3,4-d]pyrimidine

This protocol describes a common route starting from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

SynthesisWorkflow START Start: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine REACTION Nucleophilic Aromatic Substitution Solvent: e.g., Isopropanol Base: e.g., DIPEA Conditions: Reflux, 4-12h START->REACTION REACTANT Substituted Aniline (R-Ph-NH2) REACTANT->REACTION WORKUP Reaction Workup 1. Cool to RT 2. Precipitate/Filter 3. Wash with solvent REACTION->WORKUP PRODUCT Final Product: 4-(Anilino)-1H-pyrazolo[3,4-d]pyrimidine WORKUP->PRODUCT

Caption: Workflow for the synthesis of 4-anilino-pyrazolo[3,4-d]pyrimidines.

Step-by-Step Methodology:

  • Preparation: To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or n-butanol (approx. 0.1 M), add the desired substituted aniline (1.1 eq).

  • Reaction: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Isolation: Allow the reaction to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol) and then with a non-polar solvent (e.g., diethyl ether) to remove impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.[9]

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen™.[10]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting this series into the appropriate kinase buffer.[10]

  • Reaction Plate Setup (384-well):

    • Add 5 µL of the 4X compound dilution to the appropriate wells.

    • Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[11]

    • Add 5 µL of a 4X kinase/substrate mixture (containing the specific kinase and a fluorescein-labeled substrate peptide) to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Reaction Initiation: Add 10 µL of a 2X ATP solution (at the apparent Km concentration for the kinase) to all wells to start the reaction.[10]

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.[11]

  • Detection: Stop the reaction by adding 20 µL of a detection solution containing EDTA (to chelate Mg2+) and a terbium-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate for 30-60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor). Calculate the emission ratio.

  • Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold remains a remarkably fertile ground for inhibitor design. The SAR is well-defined yet flexible, allowing for adaptation across a wide range of kinase targets. Key takeaways include the critical role of the N1-substituent for anchoring in the hydrophobic pocket and the C4-substituent for driving potency and selectivity.

Future efforts will likely focus on developing inhibitors with novel selectivity profiles to target kinase mutants that confer drug resistance. Furthermore, the exploration of less common modification sites (e.g., C3 and C6) and the design of covalent or allosteric inhibitors based on this scaffold represent exciting frontiers in the field. The systematic and rational application of the SAR principles outlined in this guide will continue to fuel the discovery of next-generation therapeutics.

References

  • Fu, X., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Ben-Abdallah, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. Retrieved from [Link]

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Sources

Comparative

A Comparative Guide to the Biological Efficacy of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, primarily due to its ro...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, primarily due to its role as a bioisostere of the natural purine ring.[1][2] This structural mimicry allows derivatives to function as potent ATP-competitive inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[3][4] This guide provides a comparative analysis of the biological efficacy of derivatives stemming from the versatile 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate, benchmarking their performance against established drugs. We synthesize data from multiple studies to offer an objective overview of their anticancer potential, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery efforts.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes, and their aberrant activity is a hallmark of cancer.[5] Consequently, kinase inhibition has become one of the most successful strategies in modern oncology.[4] The pyrazolo[3,4-d]pyrimidine core is particularly adept at this role. As a bioisostere of adenine, the core component of ATP, this scaffold can fit into the ATP-binding pocket of kinases, disrupting their catalytic activity.[1][3]

The 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine structure serves as a crucial starting point for chemical synthesis. The chlorine atom at the 6-position and the methyl group at the 3-position provide key handles for synthetic modification, allowing chemists to generate diverse libraries of compounds with varied substitution patterns. These modifications are critical for tuning the potency, selectivity, and pharmacokinetic properties of the final drug candidates.[6][7] Derivatives of this scaffold have shown potent inhibitory activity against several key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][8][9]

Mechanism of Action: Targeting the Cell Cycle via CDK Inhibition

Cyclin-Dependent Kinases (CDKs), particularly CDK2, are essential for cell cycle progression.[1] In many cancers, the CDK signaling pathway is corrupted, leading to uncontrolled cell proliferation. Pyrazolo[3,4-d]pyrimidine derivatives effectively inhibit CDK2 by competing with ATP for binding in the kinase domain, thereby arresting the cell cycle and inducing apoptosis (programmed cell death).[2][10]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_Inhibition Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Synth DNA Synthesis Proteins CDK2->DNA_Synth phosphorylates PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Derivative PyrazoloPyrimidine->CDK2 blocks ATP binding

Figure 2: Standard workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. [11] * Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before treatment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives and control drugs. Replace the old media with fresh media containing the compounds. Include wells with untreated cells (negative control) and media only (blank).

  • Incubation: Incubate the plate for a period relevant to the cell type and drug mechanism (typically 48-72 hours).

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. * Causality: Using serum-free media during this step is recommended as serum components can interfere with MTT reduction and increase background noise. 5. Formazan Formation: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope. [12]6. Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well. [11] * Causality: The formazan crystals are insoluble in aqueous solution. The organic solvent dissolves them, creating a homogenous colored solution necessary for accurate spectrophotometric measurement.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (media only) and calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Luminescence-based assays, such as ADP-Glo™, are common. [13] Workflow Diagram

KinaseAssay_Workflow start Start step1 1. Add Kinase, Substrate, & Inhibitor to well start->step1 step2 2. Initiate Reaction (Add ATP) step1->step2 step3 3. Incubate (e.g., 60 min at RT) step2->step3 step4 4. Stop Kinase Reaction & Deplete Remaining ATP (Add ADP-Glo™ Reagent) step3->step4 step5 5. Incubate (40 min at RT) step4->step5 step6 6. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) step5->step6 step7 7. Incubate (30-60 min at RT) step6->step7 step8 8. Measure Luminescence step7->step8 end End step8->end

Figure 3: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and test compounds at desired concentrations.

  • Assay Plate Setup: In a 384-well plate, add the kinase and substrate/buffer mixture. Then add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP.

    • Causality: The kinase transfers a phosphate group from ATP to its substrate. The amount of ADP produced is directly proportional to the kinase activity.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) that stops the kinase reaction and depletes any remaining ATP.

    • Causality: Removing the unconsumed ATP is crucial to ensure that the light-generating step in the next phase is driven only by the ADP produced during the kinase reaction.

  • Signal Generation: Add a detection reagent that contains enzymes to convert the ADP generated in step 3 back into ATP, which then fuels a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Analysis: Lower luminescence compared to the no-inhibitor control indicates kinase inhibition. Plot the signal against inhibitor concentration to calculate the IC₅₀.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the efficacy of a compound in a living organism by implanting human tumor cells into immunocompromised mice. [14][15] Workflow Diagram

Xenograft_Workflow start Start step1 1. Cell Culture (Propagate human cancer cells) start->step1 step2 2. Cell Implantation (Subcutaneously inject cells into immunocompromised mice) step1->step2 step3 3. Tumor Growth (Monitor mice until tumors reach a specific volume, e.g., 100 mm³) step2->step3 step4 4. Randomization (Group mice into vehicle control & treatment arms) step3->step4 step5 5. Drug Administration (Administer compound and vehicle on a set schedule) step4->step5 step6 6. Monitoring (Measure tumor volume and body weight 2-3 times/week) step5->step6 step7 7. Endpoint Analysis (Euthanize mice when tumors reach max size; harvest tumors) step6->step7 end End step7->end

Figure 4: Key stages of an in vivo tumor xenograft study.

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells. [16]2. Cell Implantation: Subcutaneously inject a suspension of cultured human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse. [14][16]3. Tumor Growth and Grouping: Monitor the mice until tumors become palpable and reach a predetermined average size (e.g., 100-200 mm³). Randomize the animals into control (vehicle) and treatment groups.

    • Causality: Starting treatment when tumors are established, rather than at implantation, better mimics the clinical scenario of treating existing disease.

  • Treatment: Administer the test compound and vehicle control according to a defined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = (Length x Width²)/2). Monitor the body weight of the mice as an indicator of systemic toxicity. [16]6. Endpoint: The study is concluded when tumors in the control group reach a specified maximum size or after a predetermined duration. Mice are euthanized, and tumors are excised, weighed, and preserved for further analysis (e.g., histopathology).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.

Conclusion and Future Outlook

The collective evidence strongly supports the therapeutic potential of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents. Data consistently demonstrates that compounds derived from this scaffold can exhibit superior efficacy compared to established drugs like Sorafenib and Doxorubicin in both cell-based and enzymatic assays. [1][17]Their ability to potently inhibit key oncogenic kinases such as CDK2 and VEGFR-2 provides a clear mechanistic rationale for their antiproliferative effects. [1][8] The provided protocols offer a robust framework for researchers to validate these findings and explore novel derivatives. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles, moving these promising agents closer to clinical application. The versatility of the pyrazolo[3,4-d]pyrimidine core ensures that it will remain a fertile ground for the discovery of next-generation kinase inhibitors.

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  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). International Journal of Molecular Sciences, 24(13), 11116. Retrieved January 3, 2026, from [Link]

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Validation

A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine and Purine Analogs as Kinase Inhibitors: A Guide for Researchers

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] Their success hinges on the ability to selectively block the activity of specific kinases tha...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] Their success hinges on the ability to selectively block the activity of specific kinases that drive tumor growth and survival.[1] Among the myriad of scaffolds used to design these inhibitors, pyrazolo[3,4-d]pyrimidines and purine analogs represent two of the most prominent and successful classes.[2][3] This guide provides a detailed head-to-head comparison of these two scaffolds, offering insights into their structural nuances, selectivity profiles, and the experimental methodologies used for their evaluation.

The Structural Basis of Kinase Inhibition: A Tale of Two Scaffolds

At the heart of their inhibitory activity lies the ability of both pyrazolo[3,4-d]pyrimidines and purine analogs to mimic adenosine triphosphate (ATP), the natural substrate for kinases.[2][4] This mimicry allows them to bind to the ATP-binding pocket of kinases, thereby preventing the transfer of a phosphate group to downstream substrates and disrupting cellular signaling pathways.[5]

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the adenine ring of ATP, meaning it has a similar shape and electronic properties.[2][6] This structural similarity enables it to form key hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition.[7] Purine analogs, being direct derivatives of the natural purine core, also effectively engage the hinge region.[1][8]

However, the subtle differences in their core structures provide distinct opportunities for chemical modification, influencing their selectivity and pharmacokinetic properties.[9]

Core chemical structures of the purine and pyrazolo[3,4-d]pyrimidine scaffolds.

Comparative Analysis of Kinase Selectivity and Potency

The selectivity of a kinase inhibitor is paramount to its therapeutic success, as off-target effects can lead to toxicity.[10] Both scaffolds have yielded inhibitors with a wide range of selectivity profiles, from highly specific to multi-targeted.[3][11]

Pyrazolo[3,4-d]pyrimidines: This scaffold has proven to be particularly versatile in achieving high selectivity.[2][7] By strategically modifying the substituents at various positions of the pyrazolopyrimidine ring, medicinal chemists can fine-tune the inhibitor's interactions with the kinase active site, thereby discriminating between closely related kinases.[12][13] A prime example is Ibrutinib , a highly selective Bruton's tyrosine kinase (BTK) inhibitor built on a pyrazolo[3,4-d]pyrimidine core, which has revolutionized the treatment of certain B-cell malignancies.[2]

Purine Analogs: While purine analogs have also produced successful kinase inhibitors, achieving high selectivity can sometimes be more challenging due to their closer resemblance to the endogenous ATP molecule.[1][3] However, extensive structure-activity relationship (SAR) studies have led to the development of potent and selective purine-based inhibitors.[14][15] For instance, Roscovitine , a purine analog, shows preferential inhibition of cyclin-dependent kinases (CDKs).[16]

The following table summarizes the inhibitory activity (IC50 values) of representative compounds from each class against various kinases, illustrating the potential for both potent and selective inhibition.

Kinase TargetPyrazolo[3,4-d]pyrimidine AnalogIC50 (nM)Purine AnalogIC50 (nM)
FLT3Compound 33[11]<10Sorafenib (multi-kinase)<100
VEGFR2Compound 33[11]<10Sorafenib (multi-kinase)<100
CK2α--Compound 12[14]4300
PI3KαCompound 50[7]2.6--
BTKIbrutinib[7]7.95--
CDK2Compound 14[17]57Roscovitine[16]~700

Note: This table provides illustrative examples and is not an exhaustive list. Direct head-to-head comparisons in the same study are ideal for accurate assessment.

Pharmacokinetic Profile: A Crucial Determinant of In Vivo Efficacy

Beyond target potency and selectivity, the pharmacokinetic properties of an inhibitor, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical utility.

Pyrazolo[3,4-d]pyrimidines: One of the challenges often associated with this scaffold is poor aqueous solubility, which can limit oral bioavailability.[18][19] To address this, various strategies have been employed, such as the development of prodrugs and the use of advanced formulation techniques like nanosystems.[18][19][20][21]

Purine Analogs: The pharmacokinetic profiles of purine analogs are diverse and highly dependent on the specific substitutions made to the purine core.[22] Some purine analogs are administered as prodrugs that require intracellular phosphorylation to become active metabolites.[22] The metabolism of purine analogs can also be a key consideration, with some compounds being substrates for enzymes like xanthine oxidase.[23]

Experimental Workflows for Head-to-Head Comparison

A rigorous and systematic experimental approach is essential for an objective comparison of kinase inhibitors. The following workflow outlines the key stages in evaluating and comparing pyrazolo[3,4-d]pyrimidine and purine analogs.

workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Comparison A Compound Synthesis & Characterization B Biochemical Kinase Inhibition Assays A->B Determine IC50 values F Pharmacokinetic Profiling A->F Evaluate ADME properties C Kinase Selectivity Profiling B->C Screen against a panel of kinases D Cell-Based Assays C->D Validate on-target activity in cells E In Vivo Efficacy Studies D->E Assess anti-tumor activity in animal models F->E Inform dosing and formulation

A generalized experimental workflow for the comparative evaluation of kinase inhibitors.
Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[24][25]

1. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound (e.g., pyrazolo[3,4-d]pyrimidine or purine analog) in 100% DMSO.
  • Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve.

2. Kinase Reaction:

  • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
  • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates a luminescent signal. Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)

This protocol assesses the ability of an inhibitor to block the activity of a target kinase within a cellular context.[26][27]

1. Cell Culture and Treatment:

  • Seed cells that express the target kinase in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test inhibitor or a vehicle control for a predetermined time.

2. Cell Lysis:

  • Remove the treatment media and lyse the cells in a buffer containing protease and phosphatase inhibitors.

3. Detection of Phosphorylation:

  • Transfer the cell lysates to an ELISA plate coated with a capture antibody specific for the kinase substrate.
  • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
  • Add a colorimetric HRP substrate and measure the absorbance using a plate reader.

4. Data Analysis:

  • Normalize the absorbance values to the total protein concentration in each well.
  • Calculate the percent inhibition of substrate phosphorylation for each inhibitor concentration and determine the IC50 value.

Conclusion: Choosing the Right Scaffold for the Job

Both pyrazolo[3,4-d]pyrimidines and purine analogs have proven to be highly valuable scaffolds in the development of kinase inhibitors.[2][3] The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the developability of the resulting compounds.

The pyrazolo[3,4-d]pyrimidine scaffold offers a high degree of synthetic tractability, allowing for fine-tuning of selectivity.[2][7] However, solubility can be a concern that needs to be addressed during lead optimization.[18][19] Purine analogs, being closer to the natural ligand, can be a good starting point for inhibitor design, but achieving selectivity against a backdrop of numerous ATP-binding proteins requires careful chemical design.[1][8]

Ultimately, a thorough and objective head-to-head comparison using the experimental workflows outlined in this guide is essential to identify the most promising scaffold for a given kinase inhibitor drug discovery program.

References

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  • Hu, Y., et al. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. [Link]

  • Yang, L.L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Mori, M., et al. (2021). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. J-Stage. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Yang, L.L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

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  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH. [Link]

  • Yang, L.L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Sharma, S., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. Taipei Medical University. [Link]

  • Yang, L.L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Semantic Scholar. [Link]

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  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Sgrizzi, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]

  • Sharma, S., et al. (2015). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Wang, J., & Zhang, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. [Link]

  • Kumar, A., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

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  • National Institutes of Health. (2014). Purine Analogues. LiverTox. [Link]

  • Loo, L.H., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. ACS Publications. [Link]

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  • El-Damasy, A.K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][28]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. [Link]

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  • Al-Ostath, A.S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

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Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of kinase inhibitors based on the privileged 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. As...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of kinase inhibitors based on the privileged 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. As researchers and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount to developing safe and effective therapeutics. This document offers a comprehensive overview of the synthetic rationale, key methodologies for selectivity profiling, and a comparative analysis of representative compounds.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a well-established "hinge-binding" motif in kinase inhibitor design.[1] Its structure mimics the adenine ring of ATP, allowing it to interact with the hinge region of the kinase active site.[2] This fundamental interaction provides a strong starting point for developing potent kinase inhibitors. The 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative serves as a versatile starting material, offering multiple points for chemical modification to modulate potency and selectivity against a wide range of kinases, including but not limited to Src family kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]

The inherent challenge with ATP-competitive inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[5] Unintended inhibition of off-target kinases can lead to adverse effects and toxicity. Therefore, rigorous cross-reactivity profiling is a critical step in the development of any kinase inhibitor.

Strategic Synthesis of a Diverse Inhibitor Library

The 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold allows for systematic chemical modifications to explore the structure-activity relationship (SAR) and optimize selectivity. The chlorine atom at the 6-position is a key reactive handle for introducing diversity.

Synthesis_Strategy Start 6-Chloro-3-methyl-1H- pyrazolo[3,4-d]pyrimidine Intermediate Nucleophilic Aromatic Substitution (SNAr) at C6 Start->Intermediate Reaction with various nucleophiles (amines, thiols, etc.) Library Diverse Inhibitor Library Intermediate->Library Further modifications at other positions (e.g., N1)

Caption: General synthetic strategy for diversifying the core scaffold.

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) at the C6 position with a variety of amines or thiols. This allows for the introduction of different functional groups that can probe various sub-pockets of the kinase active site, thereby influencing the inhibitor's selectivity profile. Further modifications can be made at the N1 position of the pyrazole ring to fine-tune the compound's properties.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough assessment of kinase inhibitor selectivity.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase. Several high-throughput screening (HTS) platforms are available:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, such as LanthaScreen®, measure the inhibition of substrate phosphorylation by detecting the FRET signal between a terbium- or europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. The signal is proportional to the extent of phosphorylation.

  • AlphaScreen®/AlphaLISA® Assays: These bead-based proximity assays measure the interaction between a biotinylated substrate and a phosphorylation-specific antibody. Donor and acceptor beads are brought into proximity upon phosphorylation, generating a chemiluminescent signal.

Cell-Based Assays: Assessing Target Engagement in a Biological Context

Cell-based assays are crucial for confirming that the biochemical activity translates to a functional effect within a cellular environment.

  • Western Blotting: This traditional method allows for the direct visualization of the phosphorylation status of a kinase's downstream substrates in inhibitor-treated cells. A reduction in the phosphorylation of a specific substrate indicates on-target activity.

  • Phospho-Flow Cytometry: This high-throughput technique enables the quantification of phosphorylation events at the single-cell level, providing insights into the heterogeneity of the cellular response to an inhibitor.

Kinome-Wide Profiling Technologies: A Global View of Selectivity

For an unbiased and comprehensive assessment of cross-reactivity, kinome-wide profiling technologies are indispensable. These methods screen an inhibitor against a large panel of kinases simultaneously.

  • Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS): This chemical proteomics approach uses a cocktail of immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[6][7] The captured kinases are then identified and quantified by mass spectrometry. By comparing the kinase profiles of inhibitor-treated and untreated cells, off-target interactions can be identified.[8]

  • KiNativ™ Platform: This activity-based protein profiling (ABPP) platform utilizes biotinylated, irreversible ATP-competitive probes to label the active sites of kinases in a cell lysate.[9] Competition with a test inhibitor prevents probe labeling of its targets. Subsequent streptavidin enrichment and mass spectrometry analysis reveal the inhibitor's binding profile across the kinome.[10]

Comparative Analysis: A Case Study

In this study, compound 51 was identified as a potent BRK inhibitor with an IC50 of 3.37 nM. To assess its selectivity, it was screened against a panel of 468 kinases at a concentration of 30 nM using the KINOMEscan® platform.[11]

Compound Primary Target IC50 (nM) Kinase Panel Size Screening Concentration (nM) Selectivity Score (S(35)) Significantly Inhibited Kinases (>70% inhibition)
51 BRK3.37468300.0125 (BRK, SRC, FYN, YES, LCK)

Table 1: Selectivity profile of a representative pyrazolo[3,4-d]pyrimidine derivative (Compound 51). Data sourced from[11].

The selectivity score (S(35)) of 0.012 indicates that only 1.2% of the 468 kinases tested were significantly inhibited at a concentration nearly 10-fold higher than its IC50 for the primary target.[11] This demonstrates a high degree of selectivity. The primary off-targets were identified as other members of the Src family kinases (SRC, FYN, YES, LCK), which is a common cross-reactivity profile for pyrazolo[3,4-d]pyrimidine-based inhibitors.[12]

Selectivity_Profile Compound 51 Compound 51 BRK BRK Compound 51->BRK High Potency (IC50 = 3.37 nM) SRC SRC Compound 51->SRC FYN FYN Compound 51->FYN YES YES Compound 51->YES LCK LCK Compound 51->LCK Other Kinases Other Kinases Compound 51->Other Kinases Minimal Inhibition

Caption: Kinase selectivity profile of Compound 51.

This example highlights the importance of broad kinome screening to identify both on-target potency and off-target liabilities. The observed cross-reactivity within the Src family provides a clear direction for further structure-based design efforts to enhance selectivity if desired.

Detailed Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed and robust experimental protocols are essential. Below are representative step-by-step protocols for key biochemical and cell-based assays.

Protocol 1: LanthaScreen® TR-FRET Kinase Activity Assay

This protocol is adapted from the general LanthaScreen® Kinase Activity Assay protocol provided by Thermo Fisher Scientific.[11]

A. Reagent Preparation:

  • 1X Kinase Buffer A: Prepare a 1X solution from a 5X stock by diluting with distilled H₂O. This buffer typically consists of 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • 2X Kinase Solution: Prepare a 2X working solution of the kinase in 1X Kinase Buffer A at twice the final desired concentration.

  • 2X Substrate/2X ATP Solution: Prepare a solution containing the fluorescently labeled substrate and ATP at twice their final desired concentrations in 1X Kinase Buffer A.

  • 2X Detection Mix: Prepare a solution of the terbium-labeled anti-phospho antibody and EDTA in TR-FRET Dilution Buffer at twice their final concentrations.

B. Assay Procedure (384-well plate):

  • Compound Addition: Add 2.5 µL of a 4X serial dilution of the test compound to the appropriate wells. For control wells, add 2.5 µL of vehicle (e.g., DMSO).

  • Kinase Addition: Add 2.5 µL of the 4X kinase solution (at 4X the EC80 concentration) to all wells.

  • Initiation of Kinase Reaction: Add 5 µL of the 2X substrate/2X ATP mixture to all wells to start the reaction.

  • Incubation: Mix the reagents, cover the plate, and incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of the 2X Detection Mix to all wells.

  • Final Incubation: Mix, cover the plate, and incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (donor) and 520 nm (acceptor).

C. Data Analysis:

  • Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MIB-MS Kinome Profiling

This protocol provides a general workflow for MIB-MS analysis.[6][7]

A. Cell Lysis and Protein Quantification:

  • Harvest and wash cells with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and determine the protein concentration using a standard method (e.g., BCA assay).

B. MIB Affinity Chromatography:

  • Equilibrate the multiplexed inhibitor beads with lysis buffer.

  • Incubate the cell lysate (typically 1-5 mg of total protein) with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads extensively with a high-salt wash buffer followed by a low-salt wash buffer to remove non-specifically bound proteins.

C. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound kinases from the beads using an elution buffer (e.g., 2X Laemmli sample buffer).

  • Reduce and alkylate the eluted proteins.

  • Perform an in-gel or in-solution tryptic digest to generate peptides.

  • Desalt the peptides using a C18 StageTip.

D. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the resulting MS/MS spectra against a human protein database to identify the captured kinases.

  • Use label-free quantification or isotopic labeling (e.g., iTRAQ, TMT) to determine the relative abundance of each kinase in different samples (e.g., inhibitor-treated vs. control).

  • Analyze the data to identify kinases that show altered binding in the presence of the inhibitor.

Conclusion and Future Directions

The 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. A thorough understanding of the cross-reactivity profile is essential for advancing these compounds through the drug discovery pipeline. The integrated use of biochemical assays, cell-based methods, and global kinome profiling technologies provides a robust framework for characterizing inhibitor selectivity.

Future efforts in this area should focus on the systematic synthesis and screening of focused libraries of derivatives to build comprehensive SAR models that correlate structural modifications with kinome-wide selectivity. This will not only aid in the optimization of lead compounds for specific targets but also contribute to a deeper understanding of the molecular determinants of kinase-inhibitor interactions.

References

[Please note: The following is a consolidated list of references based on the provided search results. The order does not imply citation order within the text.]

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  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central[Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central[Link]

  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... ResearchGate[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. NIH[Link]

  • (PDF) New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. ResearchGate[Link]

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  • Application of MIB/MS to analyze the kinomes of drug-sensitive and... ResearchGate[Link]

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  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Kortext[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology[Link]

  • Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central[Link]

  • Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 As Candidate Therapeutic Target. bioRxiv[Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed[Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed[Link]

  • Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome. bioRxiv[Link]

  • Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed[Link]

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against Glioblastoma cells. RSC Publishing[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH[Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed[Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. NIH[Link]

  • Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. PubMed[Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI[Link]

  • (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds. PMC - NIH[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidines as novel mitogen-activated protein kinase kinase 3 (MKK3) inhibitors. PubMed[Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. ResearchGate[Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC - PubMed Central - NIH[Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine Derivatives as Potent ALK-L1196M Inhibitors. Taylor & Francis Online[Link]

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  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI[Link]

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Validation

A Head-to-Head Benchmarking Guide: Novel Pyrazolo[3,4-d]pyrimidine Compounds versus Imatinib in Oncology Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of new pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against the established...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of new pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against the established standard, Imatinib. We will delve into the scientific rationale behind key comparative experiments, provide detailed protocols, and present illustrative data to guide your research and development efforts.

Introduction: The Quest for Superior Kinase Inhibitors

The pyrazolo[3,a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] These compounds are bioisosteres of adenine, enabling them to effectively compete with ATP for binding to the kinase active site.[1][3] The development of novel pyrazolo[3,4-d]pyrimidine derivatives holds the promise of overcoming the limitations of existing therapies, such as acquired resistance.[4][5]

Imatinib, a pioneering tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[6][7][8] It primarily targets the BCR-ABL, c-KIT, and PDGF-R tyrosine kinases.[6][9] While highly effective, the emergence of Imatinib resistance, often driven by mutations in the target kinase domain, necessitates the development of next-generation inhibitors.[10][11][12]

This guide will systematically compare the performance of a hypothetical new pyrazolo[3,4-d]pyrimidine compound, designated as "Compound X," with Imatinib across a series of preclinical assays.

Comparative Analysis: A Multi-faceted Experimental Approach

A robust comparison requires a multi-pronged approach, evaluating the compounds' effects from the cellular level to in vivo models. Here, we outline key experiments to differentiate the pharmacological profiles of Compound X and Imatinib.

In Vitro Antiproliferative Activity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing cell viability and proliferation.[13][14] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[13][15] This colorimetric assay allows for the determination of a compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.[16]

Scientific Rationale: By testing the compounds against a panel of cancer cell lines, including those known to be sensitive and resistant to Imatinib, we can gain initial insights into their spectrum of activity and potential for overcoming resistance.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Compound X and Imatinib in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Illustrative Data:

Cell LineCompound X IC50 (µM)Imatinib IC50 (µM)Resistance Profile
K562 (CML)0.050.1Sensitive
K562-R (CML)0.2>10Imatinib-Resistant (BCR-ABL mutation)
A549 (NSCLC)1.5>20Non-target cancer type
HCT116 (Colon)2.1>20Non-target cancer type

Note: The data presented are for illustrative purposes only.

Target Kinase Inhibition Profile: In Vitro Kinase Assays

To understand the mechanism of action, it is crucial to assess the direct inhibitory effect of the compounds on their target kinases. Luminescence-based kinase assays, which measure the amount of ADP produced during the kinase reaction, are a common and sensitive method.[19][20]

Scientific Rationale: This assay directly compares the potency of Compound X and Imatinib against their intended molecular targets. Including kinases that are known to be mutated in Imatinib-resistant cancers can reveal if Compound X has a superior profile in this context.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare serial dilutions of Compound X and Imatinib in a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[19]

  • Kinase Reaction: In a 96-well plate, add the diluted compounds, the target kinase (e.g., BCR-ABL, c-KIT, or a mutant variant), and the kinase substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.[19]

  • ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP and produces a luminescent signal.[19][20]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 values.

Illustrative Data:

Kinase TargetCompound X IC50 (nM)Imatinib IC50 (nM)
BCR-ABL (wild-type)510
BCR-ABL (T315I mutant)50>10,000
c-KIT (wild-type)1525
VEGFR2250>10,000

Note: The data presented are for illustrative purposes only.

Induction of Apoptosis: Annexin V/PI Staining

A key mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis.[7] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptotic cells.[21][22]

Scientific Rationale: This assay confirms that the observed antiproliferative effects are due to the induction of apoptosis. Comparing the percentage of apoptotic cells induced by Compound X and Imatinib provides another layer of evidence for their efficacy.

Experimental Workflow: Apoptosis Induction

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis a Seed Cells b Treat with Compound X or Imatinib a->b c Harvest Cells b->c d Stain with Annexin V-FITC and PI c->d e Flow Cytometry Analysis d->e f Quantify Apoptotic Cells e->f

Caption: Workflow for assessing apoptosis induction.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with Compound X and Imatinib at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[22]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[21] Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Illustrative Data:

Treatment% Early Apoptosis% Late Apoptosis
Vehicle Control2.51.8
Compound X (IC50)25.215.6
Imatinib (IC50)18.910.3

Note: The data presented are for illustrative purposes only.

In Vivo Antitumor Efficacy: Xenograft Models

The ultimate preclinical validation of an anticancer compound's efficacy is its performance in a living organism. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for this purpose.[23][24][25]

Scientific Rationale: This in vivo model provides a more complex biological system to evaluate the overall therapeutic potential of the compounds, taking into account factors like pharmacokinetics and bioavailability.[24]

Signaling Pathway: Targeting Kinase-Driven Proliferation

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Target Kinase (e.g., BCR-ABL) Rec->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor Compound X / Imatinib Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase-driven signaling pathway.

Experimental Protocol: Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., K562-R) into the flank of immunodeficient mice.[26]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups: vehicle control, Compound X, and Imatinib. Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Plot the average tumor volume over time for each treatment group to assess tumor growth inhibition.

Illustrative Data:

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control1500-
Compound X45070
Imatinib120020

Note: The data presented are for illustrative purposes only.

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking new pyrazolo[3,4-d]pyrimidine compounds against Imatinib. The illustrative data suggest that "Compound X" exhibits superior potency against an Imatinib-resistant cell line, greater inhibitory activity against a clinically relevant mutant kinase, a stronger induction of apoptosis, and more significant in vivo tumor growth inhibition.

These findings would provide a strong rationale for the further development of Compound X. Future studies could explore its efficacy in other preclinical models, such as patient-derived xenografts (PDX), and investigate its pharmacokinetic and pharmacodynamic properties in more detail. The ultimate goal is to translate these promising preclinical findings into novel therapies that can overcome the challenges of drug resistance and improve patient outcomes.

References

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  • Gorre, M. E., et al. (2002). Mechanisms and implications of imatinib resistance mutations in BCR-ABL. Current Opinion in Hematology, 9(4), 303–307. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 13(1), 74–89. Retrieved from [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer. Retrieved from [Link]

  • Bekhit, A. A., et al. (2008). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 341(7), 441–448. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of imatinib resistance in CML. Retrieved from [Link]

  • Boichuk, S., & Petukhov, A. (2025). The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect. Cancers, 17(1), 1. Retrieved from [Link]

  • Bixby, D., & Talpaz, M. (2009). Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. Clinical Cancer Research, 15(24), 7524–7531. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

As a senior application scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the...

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the safe handling of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. Our focus is on the "why" behind each safety protocol, fostering a culture of informed caution in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound whose hazard profile necessitates a cautious and well-planned approach. Based on data for the compound and its structural analogs, the primary hazards include:

  • Skin Irritation: Causes skin irritation[1].

  • Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes[1].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1].

Given these potential hazards, a thorough risk assessment is the foundational step before any handling of this compound. All work should be conducted in a well-ventilated laboratory, and for procedures with a risk of aerosol generation, such as weighing or preparing solutions, a certified chemical fume hood is mandatory[2].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. A multi-layered approach is recommended, with the level of protection tailored to the specific laboratory activity.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[3][4]. A face shield should be worn over safety glasses during high-risk procedures[2].To protect against splashes and airborne particles that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), inspected for integrity before each use[4]. A flame-resistant lab coat or impervious clothing is also required[3][4].To prevent skin contact, which can lead to irritation[1]. Double-gloving is recommended for moderate to high-hazard activities[2].
Respiratory Protection Work should be performed in a well-ventilated area or with local exhaust ventilation. If exposure limits may be exceeded, a full-face respirator is recommended[4].To prevent the inhalation of dust or aerosols that may cause respiratory irritation[1].

It is imperative to inspect gloves for any signs of degradation or punctures before and during use. Contaminated gloves should be changed immediately[2].

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential for ensuring both personal safety and the integrity of your experiment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weighing Solid Compound prep_hood->weigh Proceed to Handling solution Preparing Stock Solution weigh->solution decontaminate Decontaminate Work Area solution->decontaminate Experiment Complete waste Segregate & Dispose of Waste decontaminate->waste ppe_removal Proper PPE Removal waste->ppe_removal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine
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